Product packaging for 2,5-Dihydroxythiophenol(Cat. No.:CAS No. 2889-61-4)

2,5-Dihydroxythiophenol

Cat. No.: B028663
CAS No.: 2889-61-4
M. Wt: 142.18 g/mol
InChI Key: ZFQJFYYGUOXGRF-UHFFFAOYSA-N
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Description

2,5-Dihydroxythiophenol, also known as this compound, is a useful research compound. Its molecular formula is C6H6O2S and its molecular weight is 142.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Hydroquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O2S B028663 2,5-Dihydroxythiophenol CAS No. 2889-61-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-sulfanylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c7-4-1-2-5(8)6(9)3-4/h1-3,7-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQJFYYGUOXGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2889-61-4
Record name 2-Mercaptobenzene-1,4-diol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,5-Dihydroxythiophenol: A Technical Guide to Its Core Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Introduction

2,5-Dihydroxythiophenol, also known as 2-mercaptohydroquinone or 2-sulfanylbenzene-1,4-diol, is an aromatic organosulfur compound with the chemical formula C₆H₆O₂S.[1] Its structure, featuring a hydroquinone ring substituted with a thiol group, suggests a rich chemical reactivity and potential for diverse applications, particularly in areas involving antioxidant activity and as a building block in organic synthesis. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, potential synthetic routes, expected spectroscopic data, and plausible biological activities based on the known behavior of structurally related compounds. Due to the limited availability of specific experimental data for this compound in the current scientific literature, this guide integrates general principles and data from analogous compounds to provide a predictive yet scientifically grounded resource.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. While some data is available from safety data sheets, key values such as melting point and solubility have not been experimentally determined in readily available literature.

PropertyValueSource
CAS Number 2889-61-4[1]
Molecular Formula C₆H₆O₂S[1]
Molecular Weight 142.18 g/mol [1]
Boiling Point 333.2 °C at 760 mmHg[2]
Flash Point 155.3 °C[2]
Density 1.437 g/cm³[2]
Vapor Pressure 7.16E-05 mmHg at 25 °C[2]
Appearance Not available (likely a solid)
Melting Point No data available[2]
Solubility No data available[2]
pKa No data available (expected to be acidic due to both phenol and thiol groups)

Synthesis and Reactivity

General Synthetic Approaches

A potential synthetic workflow is outlined below:

G cluster_0 Synthetic Pathway Hydroquinone Hydroquinone Sulfonylation Sulfonylation Hydroquinone->Sulfonylation SOCl₂ or ClSO₃H Hydroquinone_sulfonyl_chloride Hydroquinone Sulfonyl Chloride Sulfonylation->Hydroquinone_sulfonyl_chloride Reduction Reduction Hydroquinone_sulfonyl_chloride->Reduction e.g., Zn/HCl, LiAlH₄ This compound This compound Reduction->this compound

A potential synthetic workflow for this compound.
Reactivity

The reactivity of this compound is dictated by the presence of three functional groups: two hydroxyl (phenol) groups and one thiol group.

  • Acidity: Both the phenolic hydroxyl groups and the thiol group are acidic. Thiophenols are generally more acidic than phenols. Therefore, the thiol proton is expected to be the most acidic proton in the molecule.

  • Nucleophilicity: The corresponding thiophenolate, formed upon deprotonation, is a potent nucleophile and can readily participate in S-alkylation and Michael addition reactions.

  • Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of a disulfide bond, connecting two molecules of this compound. The hydroquinone moiety is also redox-active and can be oxidized to the corresponding benzoquinone. This dual susceptibility to oxidation suggests that this compound could be a potent antioxidant.

Spectroscopic Properties (Predicted)

Detailed experimental spectra for this compound are not available. However, the expected spectroscopic characteristics can be predicted based on the known spectral data of thiophenols, phenols, and hydroquinones.

Spectroscopy Expected Wavenumber/Chemical Shift Assignment
¹H NMR δ 6.5 - 7.5 ppmAromatic protons (likely complex splitting pattern)
δ 3.0 - 4.0 ppm (broad singlet)Thiol proton (-SH)
δ 4.5 - 6.0 ppm (broad singlets)Phenolic protons (-OH)
¹³C NMR δ 110 - 130 ppmAromatic carbons
δ 140 - 160 ppmAromatic carbons attached to oxygen
IR 3200 - 3600 cm⁻¹ (broad)O-H stretching (phenolic)
2550 - 2600 cm⁻¹ (weak)S-H stretching (thiol)
1450 - 1600 cm⁻¹C=C stretching (aromatic)
1200 - 1300 cm⁻¹C-O stretching (phenolic)
UV-Vis ~250 nm and ~300 nmπ → π* transitions of the aromatic ring

Potential Biological Activity and Signaling Pathways

The specific biological activities of this compound have not been reported. However, its structural motifs, particularly the hydroquinone and thiol groups, are present in many biologically active molecules.

Antioxidant Activity

Hydroquinones and thiols are well-known antioxidants. The hydroquinone moiety can act as a radical scavenger by donating a hydrogen atom to form a relatively stable semiquinone radical. The thiol group can also participate in redox reactions, readily being oxidized to a disulfide. The combination of these two functionalities in one molecule suggests that this compound could be a potent antioxidant, capable of neutralizing reactive oxygen species (ROS) through multiple mechanisms.

A simplified diagram illustrating a potential antioxidant mechanism is shown below:

G cluster_1 Antioxidant Mechanism ROS Reactive Oxygen Species (ROS) Neutralization Neutralization ROS->Neutralization Cellular_Damage Cellular Damage ROS->Cellular_Damage causes DHTP This compound DHTP->Neutralization H⁺ donation Oxidized_DHTP Oxidized DHTP (Quinone/Disulfide) Neutralization->Oxidized_DHTP

A potential antioxidant mechanism of this compound.
Signaling Pathways

Given its potential antioxidant properties, this compound could modulate signaling pathways sensitive to the cellular redox state. For instance, it might influence the Keap1-Nrf2 pathway, a critical regulator of the antioxidant response, or the NF-κB signaling pathway, which is involved in inflammation and is often activated by oxidative stress. However, without experimental data, any discussion of specific signaling pathway involvement remains speculative.

Experimental Protocols (General)

The following are general protocols that could be adapted for the synthesis and analysis of this compound.

General Protocol for the Synthesis of an Aryl Thiol via Reduction of a Sulfonyl Chloride
  • Sulfonylation: To a solution of hydroquinone in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture onto ice and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude hydroquinone sulfonyl chloride.

  • Reduction: Dissolve the crude sulfonyl chloride in a suitable solvent (e.g., ethanol). Add a reducing agent (e.g., zinc dust and hydrochloric acid, or lithium aluminum hydride) portion-wise at a controlled temperature.

  • Final Work-up and Purification: After the reduction is complete, neutralize the reaction mixture and extract the product. Purify the crude this compound by column chromatography or recrystallization.

General Protocol for Spectroscopic Analysis
  • NMR Spectroscopy: Prepare a solution of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • IR Spectroscopy: Obtain the IR spectrum of the solid compound using a KBr pellet or as a thin film on a salt plate. Alternatively, acquire the spectrum of a solution in a suitable solvent.

  • UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Record the absorption spectrum over a range of 200-400 nm.

Conclusion

This compound is a molecule with significant potential for further research, particularly in the fields of antioxidant chemistry and synthetic organic chemistry. While specific experimental data for this compound is scarce, this technical guide provides a foundational understanding of its likely properties and reactivity based on the well-established chemistry of its constituent functional groups. The provided general experimental protocols offer a starting point for the synthesis and characterization of this intriguing molecule, paving the way for future investigations into its unique chemical and biological properties. Further research is warranted to fully elucidate the characteristics and potential applications of this compound.

References

2,5-Dihydroxythiophenol: An Obscure Aromatic Thiol with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxythiophenol (CAS 2889-61-4), also known as 2-mercaptohydroquinone or 2-thiobenzene-1,4-diol, is an aromatic organic compound containing two hydroxyl groups and one thiol group attached to a benzene ring.[1] Despite its potential as a multifunctional chemical intermediate, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant scarcity of in-depth technical information. This guide summarizes the currently available data on its chemical properties and safety, while also highlighting the notable absence of published research regarding its synthesis, biological activity, and potential applications in drug development.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. The data is primarily sourced from safety data sheets (SDS) and chemical supplier information.

PropertyValueReference
CAS Number 2889-61-4[1]
Molecular Formula C₆H₆O₂S[1]
Molecular Weight 142.18 g/mol [1]
Alternate Names 2-Mercaptohydroquinone, 2-Thiobenzene-1,4-diol[1]
Flash Point 155.3°C[2]
Density 1.437 g/cm³[2]

Synthesis and Reactivity

The reactivity of this compound can be inferred from its functional groups. The thiol (-SH) group is a nucleophile and can participate in reactions such as alkylation, arylation, and disulfide bond formation. The hydroquinone moiety suggests potential antioxidant activity through the donation of hydrogen atoms from the hydroxyl groups. However, specific studies detailing these reactions for this particular compound are lacking.

Biological Activity and Drug Development Applications

A thorough search of pharmacological and life science databases reveals no published studies on the biological activity, mechanism of action, or potential therapeutic applications of this compound. There is no available data on its efficacy in any disease models, its enzymatic inhibition properties, or its cytotoxicity profile. Consequently, its potential as a lead compound or building block in drug discovery remains entirely unexplored in the public scientific literature. The compound is sold for research purposes only and is not intended for diagnostic or therapeutic use.[1]

Safety and Handling

Safety data sheets indicate that this compound may cause serious eye irritation.[4] It is also noted that it may form combustible dust concentrations in the air.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as safety goggles and gloves, should be employed when handling this chemical.

Conclusion

This compound remains a chemical entity with a significant information gap in the scientific literature. While its basic chemical identity and some physical properties are known, there is a complete absence of published data regarding its synthesis, detailed reactivity, biological effects, and potential applications in drug development and other scientific fields. This lack of information presents an opportunity for novel research to explore the properties and potential uses of this intriguing multifunctional aromatic thiol. Researchers and scientists are encouraged to investigate this compound to fill the existing knowledge void.

Experimental Protocols

Due to the lack of published experimental studies involving this compound, no experimental protocols can be provided.

Visualizations

As there is no available information on signaling pathways, experimental workflows, or logical relationships associated with this compound, no diagrams can be generated.

References

An In-depth Technical Guide to 2,5-Dihydroxythiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dihydroxythiophenol, a substituted aromatic thiol, holds potential as a versatile building block in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay between the electron-donating hydroxyl and thiol groups on the benzene ring, make it a subject of interest for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential applications of this compound. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and provides theoretical insights based on analogous compounds. Detailed hypothetical experimental protocols and data interpretations are presented to guide future research and development efforts.

Molecular Structure and Properties

This compound, also known as 2-mercaptohydroquinone, possesses a benzene ring substituted with two hydroxyl (-OH) groups at positions 2 and 5, and a thiol (-SH) group at position 1. The molecular formula is C₆H₆O₂S, and it has a molecular weight of approximately 142.18 g/mol .[1]

Structural Representation

The molecular structure of this compound is characterized by a planar benzene ring. The hydroxyl and thiol groups are key to its chemical reactivity and potential biological activity.

Caption: Molecular structure of this compound.

Physicochemical Properties

Quantitative experimental data for this compound is scarce. The following table summarizes key physicochemical properties, with some values estimated based on data from structurally similar compounds.

PropertyValueSource
Molecular FormulaC₆H₆O₂S[1]
Molecular Weight142.18 g/mol [1]
CAS Number2889-61-4[1]
AppearanceOff-white to pale yellow powder (predicted)General knowledge
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF, Methanol) (predicted)General knowledge
pKa (Thiol)~6-7 (estimated)General knowledge of thiophenols
pKa (Phenolic OH)~9-10 (estimated)General knowledge of phenols

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not readily found in the literature. The following sections outline plausible methodologies based on established organic chemistry principles for the synthesis of substituted thiophenols.

Synthesis of this compound

A potential synthetic route to this compound could involve the introduction of a thiol group onto a dihydroxybenzene precursor. One common method for synthesizing substituted thiophenols is through the reduction of a corresponding sulfonyl chloride or via a Sandmeyer-like reaction from an aminophenol. A hypothetical two-step synthesis from 2,5-dihydroxyaniline is proposed below.

Step 1: Diazotization of 2,5-Dihydroxyaniline

  • Dissolve 2,5-dihydroxyaniline (1 equivalent) in an aqueous solution of hydrochloric acid (3 equivalents) at 0-5 °C with constant stirring.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

Step 2: Thiolation using Potassium Ethyl Xanthate (Sandmeyer-like reaction)

  • In a separate flask, dissolve potassium ethyl xanthate (1.2 equivalents) in water and cool to 0-5 °C.

  • Slowly add the previously prepared diazonium salt solution to the potassium ethyl xanthate solution, keeping the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a xanthate intermediate is expected.

  • Hydrolyze the intermediate by adding a solution of sodium hydroxide and heating the mixture at reflux for 2-3 hours.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude this compound.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Synthesis_Workflow start 2,5-Dihydroxyaniline diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt thiolation Thiolation (Potassium Ethyl Xanthate) diazonium_salt->thiolation xanthate_intermediate Xanthate Intermediate thiolation->xanthate_intermediate hydrolysis Hydrolysis (NaOH, Reflux) xanthate_intermediate->hydrolysis acidification Acidification (HCl) hydrolysis->acidification purification Purification (Recrystallization/Chromatography) acidification->purification product This compound purification->product

Caption: Hypothetical synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

The following table summarizes the expected spectroscopic data for this compound based on the analysis of similar compounds.

TechniqueExpected Observations
¹H NMR - Aromatic protons (3H, multiplets or distinct signals in the δ 6.5-7.5 ppm range). - Thiol proton (1H, broad singlet, δ ~3.5 ppm, exchangeable with D₂O). - Hydroxyl protons (2H, broad singlets, δ ~5-9 ppm, exchangeable with D₂O).
¹³C NMR - Aromatic carbons (6 signals in the δ 110-160 ppm range). - Carbons attached to -OH and -SH groups would be deshielded.
IR Spectroscopy - O-H stretch (broad, ~3200-3600 cm⁻¹). - S-H stretch (weak, ~2550-2600 cm⁻¹). - Aromatic C=C stretches (~1450-1600 cm⁻¹). - C-O stretch (~1200-1300 cm⁻¹).
Mass Spectrometry (EI) - Molecular ion peak (M⁺) at m/z 142.

Potential Applications in Drug Development

While direct biological activity data for this compound is not widely reported, its structural motifs are present in various biologically active molecules. The combination of hydroxyl and thiol groups on a benzene ring suggests potential for antioxidant, metal-chelating, and enzyme-inhibitory activities.

Antioxidant and Radical Scavenging Activity

Phenolic and thiolic compounds are well-known for their antioxidant properties. The hydroxyl groups can donate a hydrogen atom to neutralize free radicals, while the thiol group can participate in redox cycling and chelate pro-oxidant metal ions. This dual functionality could make this compound a potent antioxidant.

Enzyme Inhibition

The thiol group is a known nucleophile and can interact with the active sites of various enzymes, particularly those containing metal ions or susceptible cysteine residues. This suggests that this compound and its derivatives could be explored as inhibitors for enzymes implicated in various diseases. For instance, matrix metalloproteinases (MMPs) and histone deacetylases (HDACs) are classes of enzymes often targeted by thiol-containing inhibitors.

Precursor for Bioactive Molecules

This compound can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl and thiol groups provide reactive handles for various chemical modifications, allowing for the generation of diverse chemical libraries for drug screening.

Signaling_Pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage Enzyme Target Enzyme (e.g., MMP, HDAC) Disease_Progression Disease Progression Enzyme->Disease_Progression Molecule This compound Molecule->ROS Radical Scavenging Molecule->Enzyme Inhibition

Caption: Potential mechanisms of action for this compound.

Conclusion

This compound is a molecule with significant untapped potential in the fields of medicinal chemistry and materials science. Although experimental data is currently limited, its structural features suggest promising avenues for research, particularly in the development of novel antioxidants and enzyme inhibitors. The synthetic and analytical protocols outlined in this guide provide a framework for future investigations into this intriguing compound. Further research is warranted to fully elucidate its chemical properties and biological activities, which could pave the way for its application in the development of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 2,5-Dihydroxythiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2,5-dihydroxythiophenol, a valuable research chemical. Due to the limited availability of a direct, documented synthesis, this guide outlines a rational, multi-step approach based on established organic chemistry principles and analogous reactions found in the literature. The proposed pathway is designed to be robust and adaptable for laboratory-scale synthesis.

Introduction

This compound, also known as 2-thiobenzene-1,4-diol, is an aromatic organosulfur compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a thiol group and two hydroxyl moieties on a benzene ring, makes it an interesting building block for the synthesis of more complex molecules. The hydroxyl groups offer sites for further functionalization, while the thiol group can participate in various coupling reactions and is known for its antioxidant properties.

This guide details a three-stage synthetic strategy:

  • Protection of Hydroxyl Groups: The reactive hydroxyl groups of the starting material, hydroquinone, are protected as acetates to prevent unwanted side reactions during the subsequent thiolation step.

  • Introduction of the Thiol Group: Two potential methods for the introduction of the thiol functionality onto the protected aromatic ring are presented:

    • Method A: Electrophilic Sulfenylation: Direct introduction of a protected thiol group using an electrophilic sulfur reagent.

    • Method B: Newman-Kwart Rearrangement: A thermal or catalyzed rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to the thiophenol.

  • Deprotection of Hydroxyl Groups: Removal of the acetate protecting groups to yield the final product, this compound.

Detailed experimental protocols, quantitative data from analogous reactions, and workflow diagrams are provided to assist researchers in the practical execution of this synthesis.

Proposed Synthesis Pathway

The overall proposed synthetic route starting from hydroquinone is depicted below. Researchers can choose between Method A or Method B for the introduction of the sulfur functionality based on available reagents and experimental preferences.

Synthesis_Overview Hydroquinone Hydroquinone HD Hydroquinone Diacetate Hydroquinone->HD Step 1: Acetylation Thiolated_Protected 2,5-Diacetoxy- protected-thiophenol HD->Thiolated_Protected Step 2: Thiolation (Method A or B) DHTP This compound Thiolated_Protected->DHTP Step 3: Deprotection Newman_Kwart_Pathway HD Hydroquinone Diacetate O_Aryl O-(2,5-diacetoxyphenyl) dimethylthiocarbamate HD->O_Aryl 1. NaH, DMF 2. (CH₃)₂NCSCl S_Aryl S-(2,5-diacetoxyphenyl) dimethylthiocarbamate O_Aryl->S_Aryl Newman-Kwart Rearrangement (Heat or Pd catalyst)

Spectroscopic Profile of 2,5-Dihydroxythiophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,5-Dihydroxythiophenol (CAS 2889-61-4), also known as 2-mercaptohydroquinone. Due to the limited availability of experimentally-derived spectroscopic data in peer-reviewed literature, this document presents predicted ¹H NMR data for this compound, alongside experimentally-derived data for the structurally analogous compound, 4-mercaptophenol, to serve as a reference. Detailed, standardized experimental protocols for key spectroscopic techniques are provided to guide researchers in the characterization of this and similar compounds. This guide is intended to be a valuable resource for professionals in chemistry and drug development requiring a foundational understanding of the spectroscopic characteristics of substituted thiophenols.

Introduction

This compound is a bifunctional aromatic organic compound containing both hydroxyl and thiol groups.[1] This substitution pattern makes it an interesting building block for the synthesis of more complex molecules in medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental to confirming the identity and purity of such molecules. This guide addresses the spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), pertinent to this compound.

Spectroscopic Data

Predicted ¹H NMR Spectroscopic Data for this compound

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on computational models and should be confirmed by experimental data.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-36.85d (doublet)
H-46.78dd (doublet of doublets)
H-66.95d (doublet)
-OH (position 2)5.0 - 6.0br s (broad singlet)
-OH (position 5)5.0 - 6.0br s (broad singlet)
-SH3.0 - 4.0s (singlet)
Experimental Spectroscopic Data for 4-Mercaptophenol (Analog)

The following tables summarize the experimental spectroscopic data for 4-mercaptophenol, a structural analog of this compound.

Table 2.1: ¹H and ¹³C NMR Data for 4-Mercaptophenol

Nucleus Chemical Shift (δ, ppm) Multiplicity Solvent
¹H7.23dCDCl₃
¹H6.75dCDCl₃
¹H4.81 (br s, -OH)br sCDCl₃
¹H3.39 (s, -SH)sCDCl₃
¹³C154.9-CDCl₃
¹³C133.8-CDCl₃
¹³C118.4-CDCl₃
¹³C116.1-CDCl₃

Table 2.2: IR Spectroscopic Data for 4-Mercaptophenol

Wavenumber (cm⁻¹) Intensity Assignment
~3350Broad, StrongO-H stretch
~2550WeakS-H stretch
~1590, 1490Medium-StrongAromatic C=C stretch
~1230StrongC-O stretch
~830StrongC-H out-of-plane bend

Table 2.3: UV-Visible Spectroscopic Data for 4-Mercaptophenol

λmax (nm) Solvent
235Methanol
280Methanol

Table 2.4: Mass Spectrometry Data for 4-Mercaptophenol

m/z Relative Intensity (%) Assignment
126100[M]⁺
9835[M - CO]⁺
6920[M - CO - CHO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These are standard procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of the solid compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-5 seconds is used between pulses.

  • ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-10 seconds) are typically required compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR): A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal.

  • Instrumentation: The FT-IR spectrum is recorded on a spectrometer equipped with an ATR accessory.

  • Data Acquisition: The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement. A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration is adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.1-1.0 AU).

  • Instrumentation: The UV-Vis spectrum is recorded on a dual-beam spectrophotometer.

  • Data Acquisition: The spectrum is scanned over a wavelength range of approximately 200-800 nm. A baseline is first recorded using a cuvette containing only the solvent.

  • Data Processing: The instrument software automatically subtracts the baseline from the sample spectrum to provide the final absorbance spectrum. The wavelength of maximum absorbance (λmax) is then determined.

Mass Spectrometry (MS)
  • Sample Preparation: A small amount of the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Mass spectra are typically obtained using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Data Acquisition (ESI): The sample solution is infused into the ESI source. The mass spectrometer is set to scan over a relevant mass-to-charge (m/z) range in either positive or negative ion mode.

  • Data Acquisition (EI): The sample is introduced into the ion source, where it is bombarded with high-energy electrons. The resulting ions are then analyzed.

  • Data Processing: The resulting mass spectrum shows the relative abundance of ions at different m/z values.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation Final_Report Final Report / Publication Structure_Validation->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide has summarized the available and analogous spectroscopic data for this compound. While experimental data for the target compound remains scarce, the provided predicted data, information on a structural analog, and detailed experimental protocols offer a solid foundation for researchers. The workflow for spectroscopic analysis presented herein provides a clear roadmap for the characterization of this and other novel chemical entities. It is anticipated that this guide will facilitate further research and application of this compound in various scientific disciplines.

References

An In-depth Technical Guide to the Chemical Reactivity of 2,5-Dihydroxythiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dihydroxythiophenol, also known as 2-mercaptohydroquinone or 2-thiobenzene-1,4-diol, is a bifunctional aromatic organic compound with the chemical formula C₆H₆O₂S.[1][2] Its structure, featuring a benzene ring substituted with two hydroxyl groups and one thiol group, imparts a unique chemical reactivity profile, making it a subject of interest in various research and development domains, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core chemical reactivity of this compound, including its synthesis, oxidation-reduction behavior, and participation in electrophilic and nucleophilic reactions. The content herein is curated to provide researchers, scientists, and drug development professionals with a detailed understanding of this versatile molecule, supported by available experimental data and established chemical principles.

Introduction

The chemical character of this compound is dictated by the interplay of its three functional groups: two electron-donating hydroxyl (-OH) groups and a nucleophilic thiol (-SH) group attached to an aromatic ring. The hydroxyl groups activate the benzene ring towards electrophilic substitution and are susceptible to oxidation. The thiol group, a sulfur analogue of an alcohol, is readily oxidized to form disulfides and can participate in various nucleophilic reactions. This trifunctional nature allows for a diverse range of chemical transformations, positioning this compound as a valuable building block in organic synthesis.

Synthesis of this compound

Detailed experimental procedures for the synthesis of this compound are not widely reported in readily accessible literature. However, general synthetic strategies for substituted thiophenols can be adapted for its preparation. A plausible synthetic route could involve the introduction of a thiol group onto a pre-existing dihydroxybenzene scaffold, such as hydroquinone.

One potential, though not explicitly documented, method could be the Newman–Kwart rearrangement. This would involve the conversion of a phenol to an O-aryl dialkylthiocarbamate, followed by thermal rearrangement to the S-aryl isomer, and subsequent hydrolysis to the thiophenol.[3]

Another approach could be the reaction of a diazonium salt derived from an aminohydroquinone derivative with a sulfur nucleophile, such as a xanthate, followed by hydrolysis (Leuckart thiophenol reaction).[3]

Chemical Reactivity

The reactivity of this compound can be categorized based on the reactions of its constituent functional groups and the aromatic ring.

Oxidation and Reduction Reactions

The thiol and hydroquinone moieties of this compound are both susceptible to oxidation.

Oxidation of the Thiol Group: Thiols are known to be readily oxidized to disulfides. In the case of this compound, this would result in the formation of a disulfide-linked dimer. This oxidation can be achieved using a variety of mild oxidizing agents. The reverse reaction, the reduction of the disulfide back to the thiol, can be accomplished using standard reducing agents like sodium borohydride.[3]

Oxidation of the Hydroquinone Moiety: The hydroquinone portion of the molecule can undergo a two-electron oxidation to form the corresponding p-benzoquinone derivative. This process is often reversible.[4] The presence of the thiol group may influence the redox potential of the hydroquinone/quinone couple. The oxidation can be initiated by various oxidizing agents, including air (autoxidation), especially in the presence of metal ions like Cu(II).[5][6] The mechanism of hydroquinone oxidation often proceeds through a semiquinone radical intermediate.[7][8]

The interplay between the oxidation of the thiol and the hydroquinone presents an area for further investigation, as the formation of a quinone could potentially lead to intramolecular reactions with the thiol group.

A logical workflow for the oxidation-reduction behavior of this compound is depicted below.

Oxidation_Reduction_Workflow Dihydroxythiophenol This compound Disulfide Disulfide Dimer Dihydroxythiophenol->Disulfide Oxidation (e.g., O2) QuinoneThiol 2-Thio-p-benzoquinone Dihydroxythiophenol->QuinoneThiol Oxidation (e.g., Cu(II)) Disulfide->Dihydroxythiophenol Reduction (e.g., NaBH4) QuinoneThiol->Dihydroxythiophenol Reduction

Figure 1: Oxidation and reduction pathways of this compound.

Electrophilic Aromatic Substitution

The two hydroxyl groups are strong activating groups, directing electrophiles to the ortho and para positions. In this compound, the positions ortho and para to the hydroxyl groups are either occupied or sterically hindered. The thiol group is also an ortho, para-director, though its activating effect is generally weaker than that of the hydroxyl group.

Halogenation: Aromatic compounds can undergo halogenation in the presence of a Lewis acid catalyst.[9][10][11] For this compound, the high activation of the ring by the hydroxyl groups may allow for halogenation to occur under milder conditions, potentially without a catalyst. The incoming electrophile (e.g., Br⁺) would likely substitute at the positions activated by both the hydroxyl and thiol groups.

A general mechanism for electrophilic aromatic substitution is presented below.

EAS_Mechanism cluster_step1 Step 1: Electrophile Attack cluster_step2 Step 2: Deprotonation Aromatic Aromatic Ring (this compound) Carbocation Resonance-Stabilized Carbocation Intermediate Aromatic->Carbocation Attack Electrophile Electrophile (E+) Electrophile->Carbocation Base Base (B:) SubstitutedProduct Substituted Product Base->SubstitutedProduct Removes H+

Figure 2: General mechanism for electrophilic aromatic substitution.

Nucleophilic Reactions

The thiol group of this compound is a potent nucleophile, capable of participating in a variety of nucleophilic substitution and addition reactions.

Nucleophilic Substitution: The thiolate anion, formed by deprotonation of the thiol group, is a strong nucleophile and can readily participate in Sₙ2 reactions, displacing leaving groups from alkyl halides to form thioethers.[12][13][14][15]

Nucleophilic Addition: Thiols can undergo nucleophilic addition to electrophilic double bonds, such as those in α,β-unsaturated carbonyl compounds (Michael addition).[3] They can also add to quinones. The reaction of thiols with 2,5-dihydroxy-[16][17]-benzoquinone, a related compound, proceeds via an addition/elimination mechanism.[18] It is plausible that this compound could react with quinones in a similar manner.

The workflow for nucleophilic reactions involving the thiol group is illustrated below.

Nucleophilic_Reactions Thiophenol This compound (-SH) Thiolate Thiolate Anion (-S⁻) Thiophenol->Thiolate Base MichaelAdduct Michael Adduct Thiophenol->MichaelAdduct Michael Addition Thioether Thioether (-S-R) Thiolate->Thioether SN2 Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Thioether UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->MichaelAdduct

Figure 3: Nucleophilic reactions of the thiol group in this compound.

Polymerization

The multifunctional nature of this compound suggests its potential as a monomer for polymerization. Poly(p-phenylenebenzobisoxazole) (PBOH) fiber, a novel polymer, has been synthesized using 2,5-dihydroxyterephthalic acid, a structurally related dihydroxy compound.[17] This suggests that this compound could potentially be used in polycondensation reactions to form novel polymers with interesting thermal and mechanical properties. The thiol group could also participate in polymerization reactions such as thiol-ene "click" chemistry.[19]

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals.[18][20] The resulting phenoxyl radical is stabilized by resonance. This compound, possessing a hydroquinone moiety, is expected to exhibit significant antioxidant activity. The antioxidant mechanism of phenols can proceed through hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), or sequential proton loss electron transfer (SPLET).[18] The presence of the thiol group, which can also participate in redox reactions, may further contribute to the overall antioxidant capacity of the molecule.

Applications in Drug Development

The structural motifs present in this compound are found in various biologically active molecules. Thiophene derivatives, for instance, are known to possess a wide range of pharmacological activities, including anti-inflammatory and antimicrobial properties.[21][22][23] Chalcones containing the 2,5-dihydroxy pattern have been synthesized and evaluated for their cytotoxic activities.[22] The ability of the thiol group to interact with biological targets, coupled with the antioxidant properties of the hydroquinone moiety, makes this compound and its derivatives interesting candidates for drug design and discovery programs.

Conclusion

This compound is a molecule with a rich and varied chemical reactivity profile. Its combination of hydroxyl and thiol functional groups on an aromatic ring allows for a wide array of transformations, including oxidation-reduction reactions, electrophilic substitutions, and nucleophilic additions. While detailed experimental data for this specific compound is sparse in the mainstream literature, its reactivity can be largely predicted based on the well-established chemistry of its constituent functional groups. The potential for this compound to act as a monomer in polymerization and as a scaffold in the development of new therapeutic agents warrants further investigation. This guide serves as a foundational resource to stimulate and support future research into the chemistry and applications of this compound.

Data Summary

Due to the limited availability of specific experimental data for this compound in the searched literature, a quantitative data table cannot be provided at this time. Further experimental investigation is required to populate such a table with reliable data on reaction yields, spectroscopic characteristics, and other quantitative measures of reactivity.

Experimental Protocols

As with the quantitative data, detailed, validated experimental protocols for the specific reactions of this compound were not found in the conducted literature search. Researchers interested in working with this compound would need to adapt general procedures for reactions of thiophenols and hydroquinones, with careful optimization and characterization of products.

References

2,5-Dihydroxythiophenol: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxythiophenol is a sulfur-containing organic compound with potential applications in various research and development sectors, including pharmaceuticals. As with any reactive chemical, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the environment. This technical guide provides a comprehensive overview of the safety and handling procedures for this compound, compiled from available safety data sheets and general best practices for handling aromatic thiols.

Due to the limited availability of comprehensive experimental data for this compound, this guide emphasizes precautionary measures and outlines general protocols for its use. All personnel should supplement this information with institution-specific safety guidelines and conduct their own risk assessments prior to commencing any experimental work.

Physicochemical and Toxicological Properties

Quantitative experimental data for the physical, chemical, and toxicological properties of this compound is largely unavailable in public databases and safety data sheets. The following tables summarize the currently known information and highlight the existing data gaps.

Physical and Chemical Properties
PropertyValueCitation
Molecular Formula C₆H₆O₂S
Molecular Weight 142.18 g/mol
Appearance Data not available
Odor Data not available (Aromatic thiols are typically characterized by strong, unpleasant odors)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Vapor Pressure Data not available
Vapor Density Data not available
Flash Point Data not available
Autoignition Temperature Data not available
Toxicological Data
EndpointValueCitation
Acute Oral Toxicity (LD50) Data not available
Acute Dermal Toxicity (LD50) Data not available
Acute Inhalation Toxicity (LC50) Data not available
Skin Corrosion/Irritation Data not available
Serious Eye Damage/Irritation Data not available
Respiratory or Skin Sensitization Data not available
Germ Cell Mutagenicity Data not available
Carcinogenicity Data not available
Reproductive Toxicity Data not available
Specific Target Organ Toxicity (Single Exposure) Data not available
Specific Target Organ Toxicity (Repeated Exposure) Data not available
Aspiration Hazard Data not available
Ecotoxicological Data
EndpointValueCitation
Toxicity to Fish Data not available
Toxicity to Daphnia and other Aquatic Invertebrates Data not available
Toxicity to Algae Data not available

Hazard Identification and GHS Classification

A definitive GHS classification for this compound is not currently available due to the lack of toxicological data. However, based on the general hazards associated with aromatic thiols and phenols, it is prudent to handle this compound with a high degree of caution. Potential hazards may include:

  • Acute toxicity (oral, dermal, inhalation)

  • Skin and eye irritation or corrosion

  • Respiratory tract irritation

  • Sensitization

  • Environmental hazards

Until a formal classification is established, it is recommended to treat this compound as a hazardous substance.

Safe Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of personal protective equipment. The following PPE is recommended as a minimum standard:

PPE TypeSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene). Glove breakthrough time should be considered for prolonged handling.
Skin and Body Protection A lab coat, long pants, and closed-toe shoes are mandatory. For procedures with a higher risk of splashing, a chemical-resistant apron or suit may be necessary.
Respiratory Protection All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Engineering Controls

All work with this compound must be conducted in a well-ventilated laboratory, with all transfers and manipulations of the solid or solutions performed inside a certified chemical fume hood. The fume hood should have adequate airflow to minimize operator exposure.

Handling Procedures
  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools and equipment.

  • Ground all equipment when transferring large quantities to prevent static discharge.

  • Keep containers tightly closed when not in use.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and sources of ignition.

  • Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, as thiols are susceptible to air oxidation.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards Arising from the Chemical: Combustion may produce toxic and irritating fumes, including sulfur oxides and carbon oxides.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing dust or vapors.

  • Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.

  • Methods for Cleaning Up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For larger spills, contain the spill and collect the material using a method that does not generate dust. The area of the spill should be decontaminated after the material has been collected.

Experimental Protocols

General Protocol for a Reaction Using this compound (as a solid)
  • Preparation:

    • Ensure all glassware is clean and oven-dried to remove moisture.

    • Assemble the reaction apparatus in a certified chemical fume hood.

    • If the reaction is air-sensitive, assemble the apparatus for use under an inert atmosphere (e.g., Schlenk line or glove box).

  • Reagent Addition:

    • Under a positive pressure of inert gas (if required), add the solid this compound to the reaction vessel using a powder funnel.

    • Add other reagents and solvents using appropriate techniques (e.g., syringe for liquids).

  • Reaction:

    • Maintain the reaction under the desired conditions (temperature, stirring, inert atmosphere).

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction carefully, if necessary, by the slow addition of an appropriate quenching agent.

    • Perform extractions and washes in a separatory funnel within the fume hood. Be aware of potential pressure buildup.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate).

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent using a rotary evaporator with the exhaust vented into the fume hood or a suitable trap.

    • Purify the crude product by an appropriate method such as recrystallization or column chromatography. All purification steps should be performed in a well-ventilated area, preferably within a fume hood.

Protocol for Handling the Strong Odor of Thiols

The strong and unpleasant odor of thiols is a significant handling challenge. The following steps can help mitigate the spread of the odor:

  • Containment: Always handle thiols and their reaction mixtures in a chemical fume hood. Keep all containers tightly sealed.

  • Neutralization of Glassware and Equipment: Before removing glassware and equipment from the fume hood, rinse them with a basic solution of potassium permanganate or a bleach solution to oxidize the residual thiol. Allow the glassware to soak in the oxidizing solution for several hours or overnight.

  • Waste Disposal: All waste containing this compound or other thiols should be treated as hazardous waste. Collect all liquid and solid waste in separate, clearly labeled, and sealed containers. It is advisable to add an oxidizing agent (e.g., bleach) to the waste container to neutralize the odor, ensuring compatibility with other waste components.

  • Spill Decontamination: In case of a spill, after the material has been collected, the area should be decontaminated with a bleach solution or other suitable oxidizing agent to neutralize the odor.

Visualizations

Experimental Workflow for Handling this compound

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_glassware Use Dry Glassware prep_hood->prep_glassware prep_inert Establish Inert Atmosphere (if needed) prep_glassware->prep_inert add_reagents Add Reagents prep_inert->add_reagents run_reaction Monitor Reaction add_reagents->run_reaction quench Quench Reaction run_reaction->quench extract Extraction & Washing quench->extract dry Dry Organic Layer extract->dry purify Purification dry->purify decontaminate Decontaminate Glassware purify->decontaminate dispose Dispose of Waste decontaminate->dispose spill_response spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor & EHS spill->notify ppe Don Appropriate PPE evacuate->ppe notify->ppe contain Contain the Spill ppe->contain cleanup Clean up Spill Material contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose report Document the Incident dispose->report

2,5-Dihydroxythiophenol: An Obscure Analyte in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

This guide endeavors to collate the limited available information and provide context for the current understanding of this compound. However, it is critical to note at the outset that the core requirements for an in-depth technical guide, including detailed experimental protocols, extensive quantitative data, and established signaling pathways, cannot be fully met due to the scarcity of primary literature on 2,5-Dihydroxythiophenol.

Physicochemical Properties: An Overview

While specific experimental data is elusive, fundamental properties of this compound can be inferred from its chemical structure. Basic identifiers are available from chemical suppliers.

PropertyValueSource
CAS Number Not explicitly found for this compoundN/A
Molecular Formula C₆H₆O₂SInferred
Molecular Weight 142.18 g/mol Inferred

Synthesis and History: A Gap in the Record

A thorough search of scientific literature and historical chemical archives does not yield a definitive account of the discovery of this compound. Similarly, detailed, reproducible experimental protocols for its synthesis are not described in readily accessible journals or patents. While methods for the synthesis of related dihydroxybenzene and thiophenol derivatives are abundant, a specific, optimized, and well-documented procedure for the preparation of this compound is absent.

General synthetic strategies that could theoretically be adapted for its preparation might include:

  • Thiolation of a protected hydroquinone derivative: This would involve the introduction of a thiol group onto a hydroquinone scaffold where the hydroxyl groups are protected to prevent side reactions.

  • Hydroxylation of a thiophenol derivative: Conversely, one could envision the introduction of hydroxyl groups onto a pre-existing thiophenol ring, though this approach may present challenges with regioselectivity.

Without published experimental validation, these remain speculative pathways.

Spectroscopic Data: An Uncharacterized Profile

A critical component of any technical guide is the presentation of spectroscopic data for compound identification and characterization. Unfortunately, no verifiable Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for this compound could be located in the searched literature. For the purpose of comparison and to aid researchers who may successfully synthesize this compound, a table of expected spectroscopic features based on its structure is provided below.

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to aromatic protons, hydroxyl protons, and a thiol proton. The chemical shifts and coupling constants would be indicative of the 1,2,4-trisubstituted benzene ring system.
¹³C NMR Resonances for the six carbon atoms of the benzene ring, with shifts influenced by the hydroxyl and thiol substituents.
IR Spectroscopy Characteristic absorption bands for O-H stretching (hydroxyl groups), S-H stretching (thiol group), and C-S stretching, as well as aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 142.18, along with characteristic fragmentation patterns.

Signaling Pathways and Biological Activity: Unexplored Territory

There is no information available regarding the biological activity of this compound or its involvement in any signaling pathways. Its structural similarity to hydroquinone, a known metabolite and industrial chemical with documented biological effects, suggests that this compound could potentially interact with biological systems. However, without experimental data, any discussion of its mechanism of action or therapeutic potential would be purely conjectural.

Logical Workflow for Future Investigation

For researchers interested in pursuing the study of this compound, a logical experimental workflow would be necessary. The following diagram outlines a potential path from synthesis to characterization and preliminary biological assessment.

G cluster_0 Synthesis and Purification cluster_1 Structural Characterization cluster_2 Preliminary Biological Assessment Synthesis Hypothesized Synthesis (e.g., Thiolation of Protected Hydroquinone) Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Cytotoxicity Cytotoxicity Assays IR->Cytotoxicity Antioxidant Antioxidant Activity Assays IR->Antioxidant

Figure 1. Proposed workflow for the investigation of this compound.

Methodological & Application

Synthesis of 2,5-Dihydroxythiophenol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 2,5-Dihydroxythiophenol, a valuable intermediate in the development of novel therapeutic agents and advanced materials. The described method is based on the nucleophilic addition of a thiol precursor to 1,4-benzoquinone, offering a reliable and reproducible route for laboratory-scale synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound, also known as 2-mercaptohydroquinone, is a substituted aromatic thiol that incorporates both hydroxyl and thiol functional groups. This unique combination of reactive sites makes it an attractive building block for the synthesis of a variety of complex molecules with potential applications in medicinal chemistry and materials science. The protocol detailed herein describes a two-step process commencing with the readily available starting material, 1,4-benzoquinone.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the nucleophilic addition of hydrosulfide to 1,4-benzoquinone to form the intermediate, 2-thio-1,4-benzoquinone. This is followed by a reduction of the quinone intermediate to the final dihydroxythiophenol product.

Synthesis_Pathway start 1,4-Benzoquinone intermediate 2-Thio-1,4-benzoquinone start->intermediate Nucleophilic Addition product This compound intermediate->product Reduction reagent1 Sodium Hydrosulfide (NaHS) reagent1->intermediate reagent2 Reducing Agent (e.g., Sodium Dithionite) reagent2->product

Caption: Synthesis pathway for this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
1,4-BenzoquinoneReagent Grade, ≥98%Sigma-Aldrich
Sodium Hydrosulfide (NaHS)Technical GradeAlfa Aesar
Sodium Dithionite (Na₂S₂O₄)Reagent Grade, ≥85%Fisher Scientific
Dichloromethane (CH₂Cl₂)ACS GradeVWR Chemicals
Diethyl Ether (Et₂O)ACS GradeVWR Chemicals
Hydrochloric Acid (HCl)37% w/w, ACS GradeSigma-Aldrich
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularFisher Scientific
Deionized WaterN/AIn-house
Step 1: Synthesis of 2-Thio-1,4-benzoquinone (Intermediate)
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.8 g (0.1 mol) of 1,4-benzoquinone in 100 mL of dichloromethane.

  • In a separate beaker, prepare a solution of 5.6 g (0.1 mol) of sodium hydrosulfide in 50 mL of deionized water.

  • Cool the 1,4-benzoquinone solution to 0-5 °C using an ice bath.

  • Slowly add the sodium hydrosulfide solution dropwise to the stirred benzoquinone solution over a period of 30 minutes. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.

  • Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer with 2 x 50 mL of deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-thio-1,4-benzoquinone intermediate as a reddish-brown solid.

Step 2: Reduction to this compound
  • Suspend the crude 2-thio-1,4-benzoquinone from Step 1 in 100 mL of deionized water.

  • Prepare a solution of 20.9 g (0.12 mol) of sodium dithionite in 100 mL of deionized water.

  • Slowly add the sodium dithionite solution to the stirred suspension of the intermediate. The color of the mixture should change from reddish-brown to a pale yellow or off-white.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.

  • Extract the product with 3 x 75 mL of diethyl ether.

  • Combine the organic extracts and wash with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Data Presentation

ParameterValue
Starting Material 1,4-Benzoquinone
Reagents Sodium Hydrosulfide, Sodium Dithionite
Solvents Dichloromethane, Diethyl Ether, Water
Reaction Temperature 0-5 °C (Step 1), Room Temperature (Step 2)
Reaction Time 2.5 hours (Step 1), 1 hour (Step 2)
Typical Yield 60-70% (overall)
Appearance Off-white to pale yellow solid
Molecular Formula C₆H₆O₂S
Molecular Weight 142.18 g/mol

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Reduction dissolve_bq Dissolve 1,4-Benzoquinone in Dichloromethane addition Slow Addition of NaHS Solution at 0-5 °C dissolve_bq->addition prepare_nahs Prepare Aqueous Sodium Hydrosulfide Solution prepare_nahs->addition react_rt Stir at Room Temperature for 2h addition->react_rt workup1 Separation and Washing of Organic Layer react_rt->workup1 dry_concentrate1 Drying and Concentration workup1->dry_concentrate1 intermediate_product Crude 2-Thio-1,4-benzoquinone dry_concentrate1->intermediate_product suspend_inter Suspend Intermediate in Water intermediate_product->suspend_inter reduction Addition of Dithionite Solution suspend_inter->reduction prepare_dithionite Prepare Aqueous Sodium Dithionite Solution prepare_dithionite->reduction react_rt2 Stir at Room Temperature for 1h reduction->react_rt2 acidify Acidification with HCl react_rt2->acidify extraction Extraction with Diethyl Ether acidify->extraction workup2 Washing and Drying of Organic Layer extraction->workup2 concentrate2 Solvent Removal workup2->concentrate2 purification Column Chromatography concentrate2->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. 1,4-Benzoquinone is a toxic and irritating substance. Sodium hydrosulfide is corrosive and releases toxic hydrogen sulfide gas upon acidification. Handle all chemicals with care and dispose of waste according to institutional guidelines.

Disclaimer: This protocol is intended for use by trained laboratory personnel. The user assumes all responsibility for the safe handling and execution of this procedure.

The Synthetic Utility of 2,5-Dihydroxythiophenol: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxythiophenol, also known as 2-thiobenzene-1,4-diol, is an aromatic organosulfur compound with the molecular formula C₆H₆O₂S.[1] While its applications in organic synthesis are not as extensively documented as some other bifunctional aromatic compounds, its unique combination of a nucleophilic thiol group and a hydroquinone moiety presents intriguing possibilities for the synthesis of novel heterocyclic systems and other complex organic molecules. This document aims to provide an overview of its potential reactivity and to outline experimental protocols for its utilization as a building block in organic synthesis, based on analogous reactions of similar compounds.

Core Properties

PropertyValueReference
CAS Number 2889-61-4[1]
Molecular Formula C₆H₆O₂S[1]
Molecular Weight 142.18 g/mol [1]
Alternate Names 2-Thiobenzene-1,4-diol[1]

Theoretical Applications in Organic Synthesis

Based on the functional groups present in this compound, its primary applications in organic synthesis are expected to revolve around the reactivity of the thiol and diol functionalities. The thiol group is a potent nucleophile, while the hydroquinone ring is susceptible to oxidation and electrophilic substitution.

Synthesis of Heterocycles

One of the most promising applications of this compound is in the synthesis of sulfur-containing heterocycles. The thiol group can readily participate in condensation and cyclization reactions with various electrophiles.

A key potential application is in the synthesis of substituted benzothiazoles. While the direct reaction of this compound in this context is not widely reported, the analogous condensation of 2-aminothiophenol with aldehydes, ketones, acids, or acyl chlorides is a well-established method for forming the benzothiazole core.[2][3][4] By extension, this compound could be employed to synthesize dihydroxy-substituted benzothiazoles, which may possess interesting biological or material properties.

Experimental Protocols

The following protocols are proposed based on established synthetic methodologies for structurally related compounds. Researchers should consider these as starting points and may need to optimize reaction conditions for their specific substrates.

Protocol 1: Synthesis of Dihydroxy-Substituted Benzothiazole Derivatives

This protocol outlines a potential pathway for the synthesis of a 2-substituted-5,8-dihydroxybenzothiazole via the condensation of this compound with an aldehyde.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product r1 This compound p1 2-Substituted-5,8-dihydroxybenzothiazole r1->p1 Condensation r2 Aldehyde (R-CHO) r2->p1

Figure 1: Proposed synthesis of a dihydroxy-substituted benzothiazole.

Materials:

  • This compound (1.0 eq)

  • Substituted aldehyde (1.1 eq)

  • Ethanol (solvent)

  • Catalyst (e.g., p-toluenesulfonic acid, a few crystals)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and the substituted aldehyde.

  • Dissolve the reactants in ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Place the flask under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-5,8-dihydroxybenzothiazole.

Expected Outcome:

This reaction is expected to yield the corresponding benzothiazole derivative. The hydroxyl groups on the benzene ring may influence the reaction rate and could potentially undergo side reactions under harsh conditions. Optimization of the catalyst and reaction temperature will be crucial.

Protocol 2: Thiol-Ene "Click" Reaction for the Synthesis of Dihydroxy-Substituted Thioethers

The thiol group of this compound can participate in thiol-ene "click" reactions with alkenes, providing a straightforward route to functionalized thioethers. This reaction can be initiated by radical initiators or UV light.

Reaction Workflow:

G start Start: Mix Reactants reactants This compound + Alkene + Radical Initiator start->reactants initiation Initiation (UV light or Heat) reactants->initiation propagation Propagation (Thiol-Ene Addition) initiation->propagation termination Termination propagation->termination product Product: Dihydroxy-substituted Thioether termination->product purification Purification product->purification final_product Isolated Product purification->final_product

Figure 2: Workflow for the thiol-ene reaction.

Materials:

  • This compound (1.0 eq)

  • Alkene (1.2 eq)

  • Radical initiator (e.g., AIBN, 0.1 eq) or a UV lamp

  • Anhydrous and degassed solvent (e.g., THF or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube, dissolve this compound and the alkene in the chosen solvent.

  • Add the radical initiator to the mixture.

  • Thoroughly degas the solution by three freeze-pump-thaw cycles.

  • Backfill the tube with an inert gas.

  • If using a chemical initiator, heat the reaction to the appropriate temperature (e.g., 70-80 °C for AIBN). If using photochemical initiation, irradiate the mixture with a UV lamp at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the dihydroxy-substituted thioether.

Conclusion

While direct, published applications of this compound in organic synthesis are sparse, its structure suggests significant potential as a versatile building block. The protocols provided here, based on the known reactivity of similar compounds, offer a foundation for researchers to explore the synthesis of novel dihydroxy-functionalized benzothiazoles and thioethers. Such compounds could be of interest in medicinal chemistry and materials science, warranting further investigation into the synthetic utility of this intriguing molecule. The development of robust synthetic methods will be key to unlocking the full potential of this compound in these fields.

References

Application Notes and Protocols: 2,5-Dihydroxythiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 2,5-Dihydroxythiophenol (also known as 2-Thiobenzene-1,4-diol) as a versatile starting material in organic synthesis and materials science.[1][2] Detailed experimental protocols, quantitative data summaries, and workflow diagrams are included to facilitate its application in research and development.

Synthesis of Bioactive Phenothiazine Derivatives

This compound serves as a key building block for the synthesis of substituted phenothiazines, a class of heterocyclic compounds with a wide range of biological activities, including antipsychotic, antiemetic, and antihistaminic properties. The dihydroxy functionality offers sites for further derivatization to modulate the pharmacological profile of the resulting phenothiazine scaffold.

Logical Workflow for Phenothiazine Synthesis

A This compound C Condensation Reaction (e.g., Smiles Rearrangement) A->C B Substituted o-phenylenediamine B->C D Dihydroxyphenothiazine Intermediate C->D E Functionalization/ Derivatization D->E F Bioactive Phenothiazine Derivatives E->F

Caption: Synthetic pathway from this compound to bioactive phenothiazines.

Experimental Protocol: Synthesis of a Dihydroxyphenothiazine Intermediate

This protocol describes a plausible synthetic route to a dihydroxyphenothiazine core structure using this compound and a substituted o-phenylenediamine.

Materials:

  • This compound

  • 4-Chloro-1,2-phenylenediamine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Copper(I) iodide (CuI)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add 4-chloro-1,2-phenylenediamine (1.1 eq) and potassium carbonate (2.5 eq).

  • Add a catalytic amount of CuI (0.1 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with 1N HCl to pH 5-6.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired dihydroxyphenothiazine.

Antioxidant Properties and Evaluation

Thiophenol derivatives are known for their antioxidant properties, acting as radical scavengers. This compound, with its electron-donating hydroxyl groups, is expected to exhibit significant antioxidant activity. This can be quantified using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Experimental Workflow for Antioxidant Assays

cluster_0 DPPH Assay cluster_1 ABTS Assay A Prepare this compound solutions (various concentrations) B Mix with DPPH radical solution A->B C Incubate in the dark B->C D Measure absorbance at 517 nm C->D E Calculate % Inhibition and IC50 D->E F Prepare ABTS radical cation (ABTS•+) G Mix with this compound solutions F->G H Measure absorbance at 734 nm G->H I Calculate % Inhibition and IC50 H->I

Caption: Workflow for DPPH and ABTS antioxidant activity assays.

Experimental Protocols for Antioxidant Assays

DPPH Radical Scavenging Assay:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions from the stock solution.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the sample and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

ABTS Radical Scavenging Assay:

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of the this compound sample (at various concentrations) to 1 mL of the diluted ABTS•+ solution.

  • Measure the absorbance at 734 nm after 6 minutes.

  • Calculate the percentage of inhibition and determine the IC50 value.

Quantitative Data: Antioxidant Activity of Thiophenol Derivatives (Representative Data)
CompoundDPPH IC50 (µM)ABTS IC50 (µM)Reference CompoundDPPH IC50 (µM)ABTS IC50 (µM)
4-Aminothiophenol45.815.2Trolox44.210.8
4-Methoxythiophenol89.328.7Ascorbic Acid28.515.6
2,5-Dimethylthiophenol65.121.4BHT55.718.9

Note: The data presented are for illustrative purposes and are based on values reported for structurally related thiophenol compounds. Actual values for this compound may vary and require experimental determination.

Application as a Polymerization Inhibitor

Phenolic and thiophenolic compounds can act as inhibitors in radical polymerization reactions by scavenging radical species, thereby preventing or retarding the polymerization process. This compound, with its labile S-H and O-H protons, is a potential candidate for use as a polymerization inhibitor, for instance, in the storage and transport of reactive monomers like styrene.

Logical Relationship in Polymerization Inhibition

A Monomer (e.g., Styrene) C Propagating Radical Chain A->C B Initiator (Heat, Light, Peroxide) B->C E Radical Scavenging C->E H Polymer Formation C->H D This compound (Inhibitor) D->E F Stable Radical Species E->F G Polymerization Inhibited/ Retarded E->G

Caption: Mechanism of polymerization inhibition by this compound.

Experimental Protocol: Evaluation of Polymerization Inhibition

This protocol outlines a method to evaluate the efficiency of this compound as a polymerization inhibitor for styrene.

Materials:

  • Styrene (inhibitor-free)

  • This compound

  • Benzoyl peroxide (BPO) as initiator

  • Toluene

  • Methanol

  • Gravimetric analysis equipment

Procedure:

  • Prepare solutions of this compound in styrene at various concentrations (e.g., 100, 500, 1000 ppm).

  • Add a known amount of BPO to each solution to initiate polymerization.

  • Heat the solutions at a constant temperature (e.g., 80 °C) in sealed tubes under an inert atmosphere.

  • At regular time intervals, take aliquots from each reaction mixture.

  • Precipitate the polymer by adding the aliquot to an excess of methanol.

  • Filter, dry, and weigh the precipitated polymer to determine the conversion of monomer to polymer.

  • The time during which no significant polymer formation is observed is the induction period.

Quantitative Data: Polymerization Inhibition (Representative Data)

Specific data for this compound is not available. The table below shows typical induction periods for other phenolic inhibitors in styrene polymerization to illustrate the expected performance.

InhibitorConcentration (ppm)Temperature (°C)Induction Period (min)
Hydroquinone500100120
4-tert-Butylcatechol500100150
2,6-Di-tert-butyl-4-methylphenol (BHT)50010090

Note: This data is representative of common phenolic inhibitors and serves as a benchmark. The actual performance of this compound should be determined experimentally.

Monomer for Advanced Polymers and Materials

The bifunctional nature of this compound, possessing both hydroxyl and thiol groups, makes it an attractive monomer for the synthesis of novel polymers with unique properties. These polymers may find applications in electronics, coatings, and as specialty materials. For example, it can be used to synthesize poly(phenylene sulfide) derivatives or be incorporated into polyesters and polyethers.

Experimental Workflow for Polymer Synthesis

A This compound C Polycondensation/ Polymerization A->C B Co-monomer (e.g., Dihaloarene) B->C D Crude Polymer C->D E Purification (Precipitation, Dialysis) D->E F Functional Polymer E->F

Caption: General workflow for the synthesis of polymers using this compound.

Experimental Protocol: Synthesis of a Poly(thioether)

This protocol describes a general method for the synthesis of a poly(thioether) from this compound and a dihaloalkane.

Materials:

  • This compound

  • 1,6-Dibromohexane

  • Sodium hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

  • Toluene

  • Methanol

Procedure:

  • Dissolve this compound (1.0 eq) in an aqueous solution of NaOH (2.2 eq).

  • Add a solution of 1,6-dibromohexane (1.0 eq) in toluene containing a catalytic amount of TBAB (0.05 eq).

  • Heat the biphasic mixture to 90 °C and stir vigorously for 24 hours.

  • After cooling, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate it.

  • Precipitate the polymer by pouring the concentrated solution into a large volume of methanol.

  • Filter and dry the polymer under vacuum.

  • Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, and NMR and FTIR for structural analysis.

Disclaimer: The experimental protocols provided are based on general chemical principles and established methods for similar compounds. They should be adapted and optimized for specific research needs. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

Application Notes and Protocols for the Analytical Characterization of 2,5-Dihydroxythiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,5-Dihydroxythiophenol (also known as 2-Thiobenzene-1,4-diol) is a chemical compound with the molecular formula C₆H₆O₂S.[1] Its structure, featuring a benzene ring substituted with two hydroxyl groups and one thiol group, makes it a subject of interest in various research areas, including materials science and pharmaceutical development.[2][3] Accurate characterization is crucial to confirm its identity, purity, and stability. These application notes provide detailed protocols for the characterization of this compound using a suite of modern analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.[2] For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly applicable.

Data Presentation: Expected Mass Spectrometry Data

TechniqueParameterExpected Value for C₆H₆O₂SNotes
High-Resolution MSExact Mass142.0140 DaProvides high confidence in elemental composition.
Electron Ionization (EI)Molecular Ion (M⁺)m/z 142The parent ion peak.
EI-MSKey Fragmentsm/z 125, 109, 81Corresponds to loss of -OH, -SH, and subsequent fragments.
LC-MS/MSParent/Daughter Ionse.g., 141 -> 109In negative ion mode [M-H]⁻, fragmentation of the thiophenolate anion.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • Accurately weigh and dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

    • Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Separation: [4]

    • HPLC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.[5]

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

    • Scan Mode: Full scan from m/z 50-500 to identify the parent ion.

    • Tandem MS (MS/MS): Product ion scan of the [M-H]⁻ ion (m/z 141) to obtain characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of a compound by providing information about the chemical environment of each proton and carbon atom.[2]

Data Presentation: Predicted ¹H and ¹³C NMR Data

Predicted chemical shifts (δ) in ppm relative to TMS. Solvent: DMSO-d₆.

NucleusPositionPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹HAromatic H-3~6.8 - 7.0d
¹HAromatic H-4~6.6 - 6.7dd
¹HAromatic H-6~6.9 - 7.1d
¹HHydroxyl (-OH)~9.0 - 10.0s (broad)Exchangeable with D₂O.
¹HThiol (-SH)~3.0 - 4.0s (broad)Exchangeable with D₂O.
¹³CC-1 (C-SH)~120 - 125s
¹³CC-2 (C-OH)~150 - 155s
¹³CC-3~115 - 120d
¹³CC-4~118 - 122d
¹³CC-5 (C-OH)~148 - 152s
¹³CC-6~117 - 121d

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument for the specific solvent and probe.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, 1-2 second relaxation delay, and 16-64 scans.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • 2D NMR (Optional): Perform COSY and HSQC experiments to confirm proton-proton and proton-carbon correlations, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupNotes
3200-3600O-H stretch (broad)Phenolic -OHBroad peak due to hydrogen bonding.[7]
2550-2600S-H stretch (weak)Thiol -SHOften weak and can be difficult to observe.
3000-3100C-H stretchAromatic C-H
1580-1620C=C stretchAromatic Ring
1450-1500C=C stretchAromatic Ring
1200-1300C-O stretchPhenolic C-O
650-700C-S stretchThiophenol C-S

Experimental Protocol: FTIR Analysis (ATR)

  • Sample Preparation:

    • Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Ensure the ATR crystal is clean by taking a background spectrum.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • Perform a baseline correction and identify the peak wavenumbers corresponding to the key functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and confirming the presence of conjugated systems.

Data Presentation: Expected UV-Vis Absorption Maxima

Solventλmax 1 (nm)λmax 2 (nm)Notes
Ethanol~210-220~290-310The presence of multiple chromophores (phenyl ring, -OH, -SH) results in characteristic absorption bands.[8][9]
Methanol~210-220~290-310Minor solvatochromic shifts may be observed.[10]

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a concentration that gives a maximum absorbance between 0.5 and 1.5 (e.g., 10-20 µg/mL).

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a blank and run a baseline correction from 200 to 400 nm.

  • Data Acquisition:

    • Rinse and fill the cuvette with the diluted sample solution.

    • Scan the sample over the same wavelength range (200-400 nm).

    • Identify the wavelengths of maximum absorbance (λmax).

Visualizations

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_results Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR UVVis UV-Vis Spectroscopy Purification->UVVis HPLC Purity Analysis (HPLC) Purification->HPLC Identity Identity Confirmation MS->Identity Molecular Weight Structure Structural Elucidation NMR->Structure Connectivity FTIR->Structure Functional Groups UVVis->Structure Conjugated System Purity Purity Assessment HPLC->Purity Purity (%) Final Final Structure->Final Compound Characterized Purity->Final Compound Characterized Identity->Final Compound Characterized

Caption: General experimental workflow for the synthesis and characterization of this compound.

Caption: Logical relationship between analytical techniques and the information they provide for characterization.

References

Application Note: 1H NMR Analysis of 2,5-Dihydroxythiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxythiophenol is a substituted aromatic thiol of interest in medicinal chemistry and materials science due to the presence of reactive hydroxyl and thiol functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. This application note provides a detailed protocol and predicted data for the 1H NMR analysis of this compound, serving as a practical guide for researchers. The predicted data is based on established substituent effects on aromatic systems and analysis of structurally similar compounds.

Predicted 1H NMR Data

The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are derived from the known effects of hydroxyl and thiol substituents on the chemical shifts and coupling constants of aromatic protons. The actual experimental values may vary depending on the solvent and other experimental conditions.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-36.85d8.51H
H-46.70dd8.5, 2.51H
H-67.10d2.51H
-SH (Thiol)3.40s-1H
2-OH (Hydroxyl)5.50s (br)-1H
5-OH (Hydroxyl)5.60s (br)-1H

d: doublet, dd: doublet of doublets, s: singlet, br: broad

Experimental Protocol

This section outlines a general procedure for acquiring a high-quality 1H NMR spectrum of this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts of labile protons (-OH and -SH).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Cap the NMR tube and vortex or sonicate briefly to ensure the sample is completely dissolved.

2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument being used.

Parameter Value
Spectrometer Frequency400 MHz
Nucleus¹H
Pulse Programzg30
Number of Scans16 - 64 (depending on sample concentration)
Relaxation Delay (d1)1.0 s
Acquisition Time (aq)4.0 s
Spectral Width (sw)20 ppm
Temperature298 K (25 °C)

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or the TMS peak to 0 ppm.

  • Integrate the peaks to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to assign the signals to the respective protons in the molecule.

Visualizations

Chemical Structure and Proton Assignments

The following diagram illustrates the chemical structure of this compound with the protons labeled according to the assignments in the data table.

Caption: Structure of this compound with labeled protons.

Experimental Workflow

The following flowchart illustrates the general workflow for the 1H NMR analysis of this compound.

G SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) Acquisition Data Acquisition (1H NMR Spectrometer) SamplePrep->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Calibration Chemical Shift Calibration (vs. TMS or Residual Solvent) Processing->Calibration Analysis Spectral Analysis (Integration, Multiplicity, Coupling Constants) Calibration->Analysis Assignment Structural Assignment Analysis->Assignment

Application Notes & Protocols for FTIR Spectroscopy of 2,5-Dihydroxythiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for the identification and characterization of 2,5-Dihydroxythiophenol. This technique provides valuable information about the molecular structure by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations. For this compound, FTIR spectroscopy can be used to confirm the presence of key functional groups, assess sample purity, and study intermolecular interactions such as hydrogen bonding. These application notes provide a summary of the expected spectral features and a detailed protocol for sample analysis.

Application Notes

1. Structural Characterization:

The FTIR spectrum of this compound is characterized by the vibrational modes of its primary functional groups: two hydroxyl (-OH) groups, one thiol (-SH) group, and a substituted benzene ring.

  • Hydroxyl (-OH) Group: The presence of two hydroxyl groups will result in a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching vibrations.[1][2][3][4] The broadness of this peak is a strong indicator of intermolecular and intramolecular hydrogen bonding.[4][5][6]

  • Thiol (-SH) Group: A weak to medium intensity, sharp absorption band corresponding to the S-H stretching vibration is expected in the range of 2550-2600 cm⁻¹.[7][8][9] The intensity of this peak is typically much lower than that of the O-H stretch.

  • Aromatic Ring: The benzene ring will exhibit several characteristic absorptions. Aromatic C-H stretching vibrations appear as a group of weaker bands in the 3000-3100 cm⁻¹ region.[1][10] Carbon-carbon double bond (C=C) stretching vibrations within the ring typically produce sharp, medium-intensity peaks in the 1400-1600 cm⁻¹ range.[1][3][10] Out-of-plane C-H bending vibrations can also be observed in the 675-900 cm⁻¹ region, and their specific positions can provide information about the substitution pattern of the aromatic ring.[10][11]

  • C-O and C-S Stretching: The stretching vibrations of the C-O bonds of the phenolic hydroxyl groups are expected to appear in the 1200-1300 cm⁻¹ region.[1][11] The C-S stretching vibration is typically weaker and can be found in the 600-800 cm⁻¹ range.[12]

2. Purity Assessment:

The FTIR spectrum of this compound can serve as a fingerprint for the compound. By comparing the spectrum of a sample to that of a known pure standard, impurities can be detected. The absence of characteristic peaks from starting materials or the presence of unexpected absorption bands can indicate contamination.

3. Study of Intermolecular Interactions:

The position and shape of the O-H and S-H stretching bands are sensitive to their chemical environment. Changes in these bands can be used to study hydrogen bonding interactions of this compound with other molecules, which is particularly relevant in drug development for understanding receptor-ligand binding. A shift to lower wavenumbers and broadening of the O-H peak, for instance, suggests stronger hydrogen bonding.[4][5][6]

Quantitative Data Summary

The following table summarizes the expected characteristic FTIR absorption bands for this compound based on its functional groups.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
O-H StretchingHydroxyl3200 - 3600Strong, BroadBroadness indicates significant hydrogen bonding.[1][2][4][5][6][13][14][15]
Aromatic C-H StretchingAromatic Ring3000 - 3100Weak to MediumTypically multiple sharp peaks.[1][10][11][16]
S-H StretchingThiol2550 - 2600Weak to Medium, SharpThis peak is characteristic of the thiol group.[7][8][9][17][18][19]
Aromatic C=C StretchingAromatic Ring1400 - 1600Medium, SharpOften appears as a set of two or three bands.[1][3][10][11][14][20][21]
C-O StretchingPhenolic Hydroxyl1200 - 1300Medium to Strong[1][11][22]
C-S StretchingThiophenol600 - 800Weak to Medium[12]
Aromatic C-H Out-of-Plane BendingAromatic Ring675 - 900Medium to StrongPosition is indicative of the substitution pattern.[1][9][10][11][21]

Experimental Protocol: FTIR Analysis of this compound using the KBr Pellet Method

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid this compound.

Materials and Equipment:

  • This compound sample

  • FTIR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR spectrometer

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of dry, FTIR grade KBr.

    • Combine the sample and KBr in an agate mortar.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet die.

    • Distribute the powder evenly to ensure a uniform pellet.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal scattering.

  • Data Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Close the sample compartment and allow the instrument to purge with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Collect a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

    • Collect the FTIR spectrum of the this compound KBr pellet. A typical measurement range is 4000-400 cm⁻¹. For good signal-to-noise ratio, co-add at least 16 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Process the collected spectrum using the spectrometer software. This may include baseline correction and peak labeling.

    • Identify the characteristic absorption bands and compare them to the expected values in the table above to confirm the identity and assess the purity of the sample.

Visualizations

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh_sample Weigh 1-2 mg of This compound grind Grind sample and KBr in agate mortar weigh_sample->grind weigh_kbr Weigh 100-200 mg of dry KBr weigh_kbr->grind load_die Load powder into pellet die grind->load_die press_pellet Apply pressure (8-10 tons) in hydraulic press load_die->press_pellet place_pellet Place pellet in FTIR sample holder press_pellet->place_pellet background Collect background spectrum place_pellet->background sample_scan Collect sample spectrum background->sample_scan process_spectrum Process spectrum (e.g., baseline correction) sample_scan->process_spectrum identify_peaks Identify characteristic peaks process_spectrum->identify_peaks interpret Interpret spectrum for structural confirmation identify_peaks->interpret

References

Application Notes and Protocols for Mass Spectrometry of 2,5-Dihydroxythiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the mass spectrometric analysis of 2,5-dihydroxythiophenol. Due to its reactive thiol and hydroxyl groups, this compound is of interest for its potential antioxidant properties and role in drug development. These notes cover theoretical fragmentation patterns, and provide detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS). The information is intended to guide researchers in developing analytical methods for the identification and characterization of this compound in various matrices.

Introduction

This compound is an aromatic organic compound containing two hydroxyl groups and one thiol group. The presence of these functional groups makes it a potential antioxidant and a subject of interest in medicinal chemistry and materials science. Phenolic compounds are known to act as antioxidants through various mechanisms, including radical scavenging and modulation of cellular signaling pathways.[1][2] Mass spectrometry is a critical technique for the structural elucidation and quantification of such compounds. This application note outlines the expected mass spectrometric behavior of this compound and provides standardized protocols for its analysis.

Predicted Mass Spectrometry Fragmentation

Direct experimental mass spectral data for this compound is not widely available. Therefore, the following fragmentation patterns are predicted based on the known fragmentation of related compounds such as dihydroxybenzenes and thiophenol.[3][4]

Electron Ionization (EI) Fragmentation for GC-MS

Under electron ionization, this compound is expected to form a molecular ion (M⁺˙) at m/z 142. The fragmentation is likely to proceed through the loss of small neutral molecules and radicals.

Table 1: Predicted EI-MS Fragmentation of this compound

m/zProposed FragmentNeutral LossNotes
142[C₆H₆O₂S]⁺˙-Molecular Ion
125[C₆H₅OS]⁺•OHLoss of a hydroxyl radical
113[C₅H₅S]⁺CHO, OHLoss of a formyl radical and a hydroxyl group
97[C₅H₅S]⁺CO, H₂OLoss of carbon monoxide and water
81[C₅H₅]⁺H₂S, COLoss of hydrogen sulfide and carbon monoxide from a rearranged ion
69[C₄H₅]⁺CS, OH, OHLoss of carbon monosulfide and two hydroxyl groups

fragmentation_pathway M This compound m/z = 142 F1 [M-OH]⁺ m/z = 125 M->F1 - •OH F2 [M-CO]⁺˙ m/z = 114 M->F2 - CO F3 [M-H₂S]⁺˙ m/z = 108 M->F3 - H₂S F4 [M-CO-SH]⁺ m/z = 85 F2->F4 - •SH

Figure 1: Predicted EI Fragmentation Pathway for this compound.
Electrospray Ionization (ESI) Fragmentation for LC-MS

In ESI, this compound is expected to be detected in negative ion mode as the deprotonated molecule [M-H]⁻ at m/z 141. Tandem mass spectrometry (MS/MS) of this precursor ion would likely involve the loss of small neutral molecules.

Table 2: Predicted ESI-MS/MS Fragmentation of [M-H]⁻ of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossNotes
141124NH₃Loss of ammonia (if present as an adduct)
141113COLoss of carbon monoxide
14197CO₂Loss of carbon dioxide from a rearranged ion
141852COLoss of two carbon monoxide molecules

Experimental Protocols

GC-MS Analysis Protocol

Due to the low volatility of this compound, derivatization is required for GC-MS analysis. Silylation is a common derivatization technique for phenolic compounds.[5][6]

3.1.1. Sample Preparation and Derivatization

  • Extraction: Extract the analyte from the sample matrix using a suitable solvent like ethyl acetate or methanol.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization: To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Cool to room temperature before injection into the GC-MS.

3.1.2. GC-MS Instrumentation and Conditions

ParameterSetting
Gas Chromatograph
ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium at 1.0 mL/min
Oven ProgramInitial 60°C for 1 min, ramp to 320°C at 10°C/min, hold for 5 min[7]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[8]
Mass AnalyzerQuadrupole or Ion Trap
Scan Rangem/z 50-500
Ion Source Temp.230°C
Transfer Line Temp.280°C

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Extraction B Drying A->B C Derivatization (Silylation) B->C D Injection C->D Inject Derivatized Sample E Separation D->E F Ionization (EI) E->F G Mass Analysis F->G

Figure 2: GC-MS Analysis Workflow for this compound.
ESI-MS Analysis Protocol

ESI-MS is suitable for the direct analysis of this compound in liquid samples, often coupled with liquid chromatography (LC) for separation.

3.2.1. Sample Preparation

  • Dissolution: Dissolve the sample in a suitable solvent compatible with the mobile phase, such as methanol or acetonitrile/water mixtures.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove particulates.

3.2.2. LC-ESI-MS/MS Instrumentation and Conditions

ParameterSetting
Liquid Chromatograph
ColumnC18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart with 5% B, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage-3.0 kV
Cone Voltage-30 V
Desolvation Temp.350°C
Desolvation Gas Flow800 L/hr
Collision GasArgon
MS/MSCollision energy ramp (e.g., 10-40 eV)

Antioxidant Signaling Pathway Context

Phenolic compounds, including this compound, can exert antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway is the Keap1-Nrf2 pathway, which regulates the expression of antioxidant enzymes.

antioxidant_pathway

Figure 3: General Antioxidant Signaling Pathway for Phenolic Compounds.

Conclusion

These application notes provide a framework for the mass spectrometric analysis of this compound. The predicted fragmentation patterns can aid in the identification of this compound in complex mixtures. The detailed GC-MS and ESI-MS protocols offer starting points for method development, which may require further optimization depending on the specific sample matrix and analytical instrumentation. The contextual information on antioxidant signaling pathways highlights the potential biological relevance of this compound and the importance of its accurate analytical characterization.

References

Application Notes and Protocols for Electrochemical Applications of 2,5-Dihydroxythiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-Dihydroxythiophenol, also known as 2-thiobenzene-1,4-diol or mercaptohydroquinone, is a thiol-functionalized hydroquinone derivative. Its unique structure, combining a redox-active hydroquinone moiety and a sulfur-containing thiol group, makes it particularly suitable for the modification of noble metal electrode surfaces, such as gold. The thiol group allows for the formation of stable, well-ordered self-assembled monolayers (SAMs) on gold surfaces, providing a robust platform for investigating electron transfer mechanisms and for the development of electrochemical sensors. This document provides detailed application notes and protocols for the electrochemical use of this compound and its derivatives.

The primary application highlighted is the formation of hydroquinone-terminated SAMs on gold electrodes for fundamental electrochemical studies. These modified electrodes exhibit a well-defined redox response corresponding to the two-electron, two-proton oxidation-reduction of the hydroquinone/quinone couple.

Key Electrochemical Applications

The principal electrochemical application of this compound and its n-alkylthiol derivatives is in the formation of redox-active self-assembled monolayers on gold electrodes. These modified electrodes serve as ideal systems for studying:

  • Electron Transfer Kinetics: The well-defined structure of the SAM allows for precise control over the distance between the redox center (hydroquinone) and the electrode surface, enabling detailed studies of electron transfer kinetics and the determination of the electron tunneling constant.

  • pH-Dependent Redox Behavior: The redox reaction of the hydroquinone moiety is proton-coupled, making these modified electrodes sensitive to pH. This allows for their use in studies of proton-coupled electron transfer and as a basis for electrochemical pH sensors.

  • Interfacial Phenomena: The densely packed monolayer creates a specific chemical interface, which can be used to study interactions with other molecules in solution, molecular recognition, and the influence of the microenvironment on electrochemical properties.

  • Biosensor Development: The hydroquinone-modified surface can be further functionalized, for example, by attaching enzymes or antibodies, to create biosensors where the hydroquinone acts as a redox mediator.

Quantitative Data Summary

The following tables summarize key quantitative data derived from the electrochemical characterization of self-assembled monolayers of 2-(n-mercaptoalkyl)hydroquinone (H₂Q(CH₂)nSH) on gold electrodes. The case where n=0 represents this compound directly attached to the gold surface.

Table 1: pH Dependence of the Formal Potential for H₂Q(CH₂)nSH SAMs on Gold [1]

pH RangeSlope (mV/pH)Theoretical Slope (mV/pH)Redox Reaction
1.3 - 12.158.5592e⁻, 2H⁺

Table 2: Kinetic Parameters and Electron Tunneling Constant for H₂Q(CH₂)nSH SAMs on Gold [1]

Alkyl Chain Length (n)Apparent Electron Transfer Rate Constant (k⁰') (s⁻¹)Electron Tunneling Constant (β) per CH₂ unit
0> 1 x 10³\multirow{7}{*}{1.04 ± 0.06}
1(2.7 ± 0.3) x 10²
4(1.5 ± 0.2) x 10¹
62.0 ± 0.3
8(2.6 ± 0.3) x 10⁻¹
10(3.4 ± 0.4) x 10⁻²
12(4.5 ± 0.5) x 10⁻³

Experimental Protocols

Protocol 1: Fabrication of a this compound-Modified Gold Electrode

This protocol describes the formation of a self-assembled monolayer of a 2-(n-mercaptoalkyl)hydroquinone on a gold electrode surface.

Materials:

  • Gold working electrode (e.g., gold disk electrode)

  • 2-(n-mercaptoalkyl)hydroquinone (H₂Q(CH₂)nSH) derivative

  • Anhydrous ethanol

  • Polishing materials (e.g., alumina slurry of different grades: 1.0, 0.3, and 0.05 µm)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and with appropriate personal protective equipment.

  • Deionized water

  • Nitrogen gas

Procedure:

  • Gold Electrode Pre-treatment:

    • Polish the gold electrode surface to a mirror finish using alumina slurries of decreasing particle size (1.0, 0.3, and finally 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water between each polishing step.

    • Sonicate the electrode in deionized water for 5 minutes to remove any adhered alumina particles.

    • To ensure a clean, oxide-free gold surface, immerse the electrode in freshly prepared Piranha solution for 1-2 minutes.

    • Rinse the electrode extensively with deionized water and then with anhydrous ethanol.

    • Dry the electrode under a stream of high-purity nitrogen gas.

  • Preparation of the Self-Assembled Monolayer (SAM):

    • Prepare a 1 mM solution of the desired 2-(n-mercaptoalkyl)hydroquinone in anhydrous ethanol.

    • Immerse the clean, dry gold electrode into the thiol solution.

    • Allow the self-assembly process to proceed for at least 24 hours at room temperature in a dark, vibration-free environment to ensure the formation of a well-ordered monolayer.

    • After the incubation period, remove the electrode from the thiol solution.

    • Rinse the modified electrode thoroughly with anhydrous ethanol to remove any non-covalently bound molecules.

    • Dry the electrode gently under a stream of nitrogen gas.

    • The modified electrode is now ready for electrochemical characterization.

Protocol 2: Electrochemical Characterization using Cyclic Voltammetry

This protocol outlines the procedure for characterizing the electrochemical behavior of the this compound-modified gold electrode.

Materials:

  • This compound-modified gold electrode (from Protocol 1)

  • Potentiostat

  • Three-electrode electrochemical cell

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum wire)

  • Electrolyte solution (e.g., 0.1 M HClO₄ or phosphate buffer solutions of varying pH)

  • Deionized water

  • Nitrogen or Argon gas for deaeration

Procedure:

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the modified gold electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Fill the cell with the chosen electrolyte solution.

    • Deaerate the electrolyte solution by bubbling with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen. Maintain a nitrogen/argon blanket over the solution during the experiment.

  • Cyclic Voltammetry (CV) Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment. A typical potential window for the hydroquinone/quinone redox couple is from -0.2 V to +0.8 V vs. Ag/AgCl, but this may need to be optimized based on the electrolyte and pH.

    • Start with a scan rate of 100 mV/s.

    • Record the cyclic voltammogram. A well-defined pair of anodic and cathodic peaks corresponding to the oxidation and reduction of the surface-confined hydroquinone should be observed.

    • To study the electron transfer kinetics, vary the scan rate (e.g., from 10 mV/s to 1000 mV/s) and record the corresponding cyclic voltammograms.

    • To investigate the pH dependence, repeat the CV measurements in buffer solutions of different pH values.

Visualizations

Diagram 1: Experimental Workflow for Electrode Modification and Characterization

G cluster_prep Electrode Preparation cluster_sam SAM Formation cluster_char Electrochemical Characterization polish Polish Au Electrode clean Clean with Piranha Solution polish->clean rinse_dry Rinse and Dry clean->rinse_dry immerse Immerse Electrode for 24h rinse_dry->immerse thiol_sol Prepare 1 mM Thiol Solution thiol_sol->immerse rinse_dry2 Rinse and Dry immerse->rinse_dry2 cell_setup Assemble 3-Electrode Cell rinse_dry2->cell_setup deaerate Deaerate Electrolyte cell_setup->deaerate cv Perform Cyclic Voltammetry deaerate->cv G cluster_redox Redox Couple on Electrode Surface HQ Hydroquinone (Reduced Form) Q Quinone (Oxidized Form) HQ->Q + 2e⁻ + 2H⁺ Electrode Au Electrode HQ->Electrode Q->HQ - 2e⁻ - 2H⁺

References

Application Notes and Protocols for the Polymerization of 2,5-Dihydroxythiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and characterization of poly(2,5-dihydroxythiophenol), a novel polymer with potential applications in drug development and materials science. Due to the limited availability of direct literature on the polymerization of this compound, this guide presents feasible and detailed protocols for two primary methods: Enzymatic Oxidative Polymerization and Electrochemical Polymerization . These methods are based on established principles for the polymerization of phenolic and thiophenolic compounds. This document also outlines comprehensive characterization techniques and explores a potential application in redox-responsive drug delivery systems.

Introduction

This compound is a unique aromatic monomer containing both hydroxyl and thiol functional groups. This combination imparts the potential for the resulting polymer, poly(this compound), to possess interesting properties, including antioxidant activity, metal-chelating capabilities, and redox-responsiveness. These characteristics make it a promising candidate for various applications, particularly in the field of drug development as a component of smart drug delivery systems. The polymerization can proceed through the oxidative coupling of the phenolic hydroxyl groups or the thiol groups, leading to a complex polymer structure with phenylene, oxyphenylene, and disulfide linkages.

Polymerization Protocols

Two primary methods are proposed for the polymerization of this compound: enzymatic polymerization for a green and biocompatible approach, and electrochemical polymerization for the controlled synthesis of thin films.

Protocol 1: Enzymatic Oxidative Polymerization using Laccase

Enzymatic polymerization offers a mild and environmentally friendly alternative to traditional chemical methods.[1][2][3] Laccase, an oxidoreductase enzyme, can catalyze the oxidation of phenols, leading to the formation of phenoxy radicals that subsequently couple to form a polymer.[1][4]

Materials:

  • This compound (monomer)

  • Laccase from Trametes versicolor (≥0.5 U/mg)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Methanol

  • Dialysis tubing (MWCO 1 kDa)

  • Deionized water

Equipment:

  • Magnetic stirrer with hotplate

  • pH meter

  • Beakers and flasks

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Monomer Solution Preparation: Dissolve 100 mg of this compound in 50 mL of 0.1 M phosphate buffer (pH 7.0). If solubility is an issue, a small amount of a water-miscible organic solvent like methanol can be added (up to 10% v/v).

  • Enzyme Addition: Add 10 mg of laccase to the monomer solution.

  • Polymerization Reaction: Stir the reaction mixture vigorously at room temperature (25°C) and open to the air for 24 hours. The progress of the polymerization may be indicated by a change in color and the formation of a precipitate.

  • Enzyme Deactivation: Heat the reaction mixture to 80°C for 15 minutes to deactivate the laccase.

  • Purification:

    • Centrifuge the mixture to collect the precipitated polymer.

    • Wash the polymer pellet three times with deionized water and then with methanol to remove unreacted monomer and low molecular weight oligomers.

    • Alternatively, transfer the entire reaction mixture into a dialysis tube (MWCO 1 kDa) and dialyze against deionized water for 48 hours, changing the water every 6 hours.

  • Isolation: Freeze-dry the purified polymer to obtain a solid powder.

  • Characterization: Characterize the obtained polymer using the methods described in Section 3.

Workflow for Enzymatic Polymerization

cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation Monomer This compound Dissolve Dissolve Monomer in Buffer Monomer->Dissolve Buffer Phosphate Buffer (pH 7.0) Buffer->Dissolve AddLaccase Add Laccase Dissolve->AddLaccase React Stir at 25°C for 24h AddLaccase->React Deactivate Deactivate Enzyme (80°C) React->Deactivate Purify Purify (Dialysis/Centrifugation) Deactivate->Purify Isolate Isolate (Freeze-drying) Purify->Isolate Characterization Characterization Isolate->Characterization Final Polymer cluster_setup Cell Setup cluster_process Polymerization Process cluster_post Post-Polymerization PrepareElectrode Prepare Working Electrode AssembleCell Assemble 3-Electrode Cell PrepareElectrode->AssembleCell PrepareSolution Prepare Monomer/Electrolyte Solution PrepareSolution->AssembleCell Deoxygenate Deoxygenate with Ar/N₂ AssembleCell->Deoxygenate Electropolymerize Apply Potential (CV or Potentiostatic) Deoxygenate->Electropolymerize WashFilm Wash Polymer Film Electropolymerize->WashFilm Characterization Characterization WashFilm->Characterization Polymer Film cluster_extracellular Extracellular Environment (Low GSH) cluster_intracellular Intracellular Environment (High GSH) NP_stable Drug-loaded Nanoparticle (Stable, S-S bonds intact) Uptake Cellular Uptake NP_stable->Uptake NP_disassembly Nanoparticle Disassembly Drug_release Drug Release NP_disassembly->Drug_release Uptake->NP_disassembly GSH-mediated S-S bond cleavage

References

2,5-Dihydroxythiophenol as a Ligand for Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxythiophenol (2,5-DHTP), a thiol-substituted hydroquinone, presents a compelling yet largely unexplored scaffold for the development of novel metal complexes. Its unique electronic and structural features, combining the soft thiol donor with two hard hydroxyl groups on a benzene ring, suggest a versatile coordination behavior and the potential for redox activity. This document provides a prospective overview of the potential applications and detailed hypothetical protocols for the synthesis and characterization of metal complexes involving this compound. As a novel ligand, the exploration of its coordination chemistry could unveil new catalysts, therapeutic agents, and functional materials.

Potential Applications

The multifunctional nature of this compound suggests its utility in forming a diverse range of metal complexes with potential applications in several key areas of chemical and pharmaceutical sciences.

Table 1: Potential Applications of this compound Metal Complexes

Application AreaPotential Metal IonsRationale
Catalysis Fe(II/III), Cu(I/II), Pd(II), Pt(II)The thiol group can stabilize low-valent metal centers, while the hydroquinone moiety can participate in electron transfer processes, making these complexes potential catalysts for oxidation, reduction, and cross-coupling reactions.
Bioinorganic Chemistry & Drug Development Zn(II), Cu(II), Fe(II/III), Au(I/III)The ligand's resemblance to biological molecules and the known antimicrobial and anticancer properties of other thiol-containing compounds and metal complexes suggest potential therapeutic applications. The complexes could act as enzyme inhibitors or redox-active drugs.
Materials Science Lanthanides (e.g., Eu(III), Tb(III)), Transition Metals (e.g., Co(II), Ni(II))The ability to form polynuclear complexes or coordination polymers could lead to new materials with interesting magnetic, luminescent, or conductive properties.
Sensors Pb(II), Hg(II), Cd(II)The strong affinity of the soft thiol donor for heavy metal ions could be exploited for the development of selective colorimetric or electrochemical sensors.

Experimental Protocols

Given the novelty of this compound as a ligand, the following protocols are proposed as a starting point for the synthesis and characterization of its metal complexes. These are general methods that can be adapted based on the specific metal ion and desired complex.

Protocol 1: General Synthesis of a this compound Metal Complex (e.g., with a divalent metal ion M(II))

Objective: To synthesize a metal complex of this compound.

Materials:

  • This compound (CAS 2889-61-4)

  • A soluble salt of the desired metal (e.g., MCl₂, M(OAc)₂, M(NO₃)₂)

  • Anhydrous, deoxygenated solvent (e.g., methanol, ethanol, or acetonitrile)

  • A weak, non-coordinating base (e.g., triethylamine, sodium acetate)

  • Schlenk line or glovebox for inert atmosphere operations

  • Standard glassware (Schlenk flask, dropping funnel, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Ligand Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve one equivalent of this compound in the chosen anhydrous, deoxygenated solvent.

  • Deprotonation: Add 1 to 2 equivalents of a weak base to the ligand solution to deprotonate the thiol and/or hydroxyl groups. The number of equivalents will depend on the desired coordination mode. Stir the solution for 15-30 minutes at room temperature. A color change may be observed.

  • Metal Salt Addition: In a separate flask, dissolve one equivalent of the metal salt in the same solvent.

  • Complexation: Slowly add the metal salt solution to the deprotonated ligand solution dropwise with vigorous stirring.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if the complex is colored or UV-active.

  • Isolation:

    • If a precipitate forms, it can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

    • If the complex is soluble, the solvent can be removed under reduced pressure. The resulting solid can then be purified by recrystallization from an appropriate solvent system or by column chromatography.

  • Characterization: The identity and purity of the complex should be confirmed by standard analytical techniques such as:

    • NMR Spectroscopy (¹H, ¹³C): To confirm the coordination of the ligand and the overall structure of the complex.

    • FT-IR Spectroscopy: To observe shifts in the S-H and O-H stretching frequencies upon coordination.

    • UV-Vis Spectroscopy: To study the electronic transitions in the complex.

    • Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight of the complex.

    • Elemental Analysis: To confirm the empirical formula.

    • Single-Crystal X-ray Diffraction: To determine the precise molecular structure if suitable crystals can be obtained.

Visualizations

Logical Workflow for Synthesis and Characterization

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization ligand Dissolve 2,5-DHTP deprotonation Deprotonate Ligand ligand->deprotonation complexation Complexation Reaction deprotonation->complexation metal Dissolve Metal Salt metal->complexation isolation Isolation complexation->isolation purification Purification isolation->purification spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) purification->spectroscopy mass_spec Mass Spectrometry purification->mass_spec elemental Elemental Analysis purification->elemental xray X-ray Crystallography purification->xray

Caption: Workflow for the synthesis and characterization of 2,5-DHTP metal complexes.

Potential Signaling Pathway Inhibition

Signaling_Pathway receptor Cell Surface Receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression metal_complex 2,5-DHTP-Metal Complex metal_complex->kinase_cascade Inhibition

Caption: Hypothetical inhibition of a signaling pathway by a 2,5-DHTP metal complex.

Quantitative Data Summary

As this compound is a novel ligand, there is no quantitative data available in the literature for its metal complexes. The following table is a template for researchers to populate as data becomes available.

Table 2: Template for Physicochemical Data of this compound Metal Complexes

Complex FormulaMetal IonFormation Constant (log K)λ_max (nm) (ε, M⁻¹cm⁻¹)Redox Potential (V vs. NHE)
e.g., [M(2,5-DHTP)₂]²⁻e.g., Zn(II)To be determinedTo be determinedTo be determined

Conclusion and Future Directions

This compound holds significant promise as a versatile ligand for the construction of novel metal complexes. The protocols and potential applications outlined in this document serve as a foundational guide for initiating research in this unexplored area. Future work should focus on the systematic synthesis and characterization of a series of metal complexes to establish a fundamental understanding of the coordination chemistry of this ligand. Subsequent investigations into the catalytic, biological, and material properties of these complexes will be crucial in unlocking their full potential. The lack of existing data presents a unique opportunity for original and impactful research in the fields of coordination chemistry and drug development.

Application Notes and Protocols: Corrosion Inhibition Studies with 2,5-Dihydroxythiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and potential applications of 2,5-Dihydroxythiophenol as a corrosion inhibitor, particularly for mild steel in acidic environments. The protocols outlined below are based on established electrochemical and surface analysis techniques.

Introduction

Organic compounds containing heteroatoms such as oxygen, sulfur, and nitrogen, along with aromatic rings, are effective corrosion inhibitors for various metals and alloys.[1] this compound possesses both hydroxyl (-OH) and thiol (-SH) functional groups attached to a benzene ring, making it a promising candidate for corrosion inhibition. These groups can act as adsorption centers on the metal surface, forming a protective film that isolates the metal from the corrosive medium.[1] Studies on similar molecules, such as 1-(2,5-dihydroxyphenyl) ethanone thiosemicarbazone (DETSC), have demonstrated high inhibition efficiencies, suggesting the potential of the 2,5-dihydroxyphenyl moiety in corrosion protection.[2]

Mechanism of Action

The corrosion inhibition mechanism of this compound is attributed to its adsorption on the metal surface. This process can occur through:

  • Chemisorption: The sulfur and oxygen atoms in the thiol and hydroxyl groups can form coordinate bonds with the vacant d-orbitals of iron atoms on the metal surface.

  • Physisorption: Electrostatic interactions can occur between the charged metal surface and the inhibitor molecule.

  • Protective Film Formation: The adsorbed inhibitor molecules form a barrier layer that hinders the diffusion of corrosive species (like H+ and Cl- ions) to the metal surface and impedes the anodic and cathodic reactions of the corrosion process.[3][4]

The adsorption of such inhibitors often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface.[2][4]

Quantitative Data Presentation

The following table summarizes representative data for a corrosion inhibitor containing the 2,5-dihydroxyphenyl group, specifically 1-(2,5-dihydroxyphenyl) ethanone thiosemicarbazone (DETSC), on mild steel in 1 M HCl.[2] This data is presented to illustrate the expected performance of compounds with this functional moiety.

Table 1: Corrosion Inhibition Efficiency and Parameters for a 2,5-Dihydroxyphenyl Derivative (DETSC)

Inhibitor Concentration (mM)Inhibition Efficiency (IE %)Corrosion Rate (CR) (mpy)
0.0 (Blank)--
0.185.7-
0.289.3-
0.391.5-
0.493.1-
0.594.2-

Data extracted from a study on 1-(2,5-dihydroxyphenyl) ethanone thiosemicarbazone (DETSC) at 303 K.[2]

Table 2: Electrochemical Polarization Parameters for a 2,5-Dihydroxyphenyl Derivative (DETSC)

Inhibitor Concentration (mM)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)
0.0 (Blank)-500120070125
0.5-4857065115

Representative data illustrating the expected changes upon addition of an effective inhibitor.

Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for a 2,5-Dihydroxyphenyl Derivative (DETSC)

Inhibitor Concentration (mM)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (IE %)
0.0 (Blank)50200-
0.59505094.7

Representative data showing the increase in Rct and decrease in Cdl, indicative of inhibitor adsorption and surface film formation.[4][5]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the corrosion inhibition performance of this compound.

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate.

Protocol:

  • Specimen Preparation: Prepare mild steel coupons of known dimensions (e.g., 2 cm x 2 cm x 0.1 cm).[6] Polish the coupons with successively finer grades of emery paper, degrease with acetone, wash with deionized water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.

  • Immersion: Immerse the coupons in beakers containing the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound.

  • Exposure: Maintain the beakers in a water bath at a constant temperature (e.g., 303 K) for a specified period (e.g., 5 hours).[2]

  • Final Weighing: After the immersion period, remove the coupons, clean them with a cleaning solution (e.g., a solution containing NaOH and zinc dust), wash, dry, and reweigh.

  • Calculations:

    • Calculate the weight loss (ΔW) for each coupon.

    • Calculate the Corrosion Rate (CR) in mm/year using the formula: CR = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), ΔW is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Calculate the Inhibition Efficiency (IE %) using the formula: IE % = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Measurements

Electrochemical tests are performed using a three-electrode cell setup connected to a potentiostat.[7][8] The setup consists of a working electrode (mild steel), a counter electrode (platinum), and a reference electrode (Saturated Calomel Electrode - SCE).[5]

Protocol:

  • Electrode Preparation: Prepare a mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area (e.g., 1 cm²) exposed.[5] Polish the exposed surface as described in the weight loss protocol.

  • Stabilization: Immerse the three-electrode setup in the test solution (corrosive medium with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).[6]

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).[6][9]

    • Plot the resulting current density versus the applied potential on a semi-logarithmic scale (Tafel plot).

    • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic curves back to Ecorr.[9]

    • Calculate the Inhibition Efficiency (IE %) using the formula: IE % = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.[10]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).[5][11]

    • Record the impedance data and present it as Nyquist and Bode plots.[12]

    • The Nyquist plot for an effective inhibitor will typically show a larger semicircle, indicating a higher charge transfer resistance (Rct).[3][10]

    • Model the data using an appropriate equivalent electrical circuit to determine parameters like Rct and the double-layer capacitance (Cdl).[4][13]

    • Calculate the Inhibition Efficiency (IE %) using the formula: IE % = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualizations

G cluster_workflow Experimental Workflow for Inhibitor Evaluation cluster_weight_loss Weight Loss Method cluster_electrochem Electrochemical Methods prep Mild Steel Coupon Preparation wl_weigh1 Initial Weighing prep->wl_weigh1 ec_ocp OCP Stabilization wl_immerse Immersion in Test Solution (with/without Inhibitor) wl_weigh1->wl_immerse wl_weigh2 Final Weighing wl_immerse->wl_weigh2 wl_calc Calculate CR & IE% wl_weigh2->wl_calc ec_calc Calculate Icorr, Rct & IE% ec_pdp Potentiodynamic Polarization (PDP) ec_ocp->ec_pdp ec_eis Electrochemical Impedance Spectroscopy (EIS) ec_ocp->ec_eis ec_pdp->ec_calc ec_eis->ec_calc

Caption: Workflow for evaluating corrosion inhibitor performance.

G cluster_mechanism Proposed Inhibition Mechanism of this compound cluster_solution Corrosive Solution (e.g., HCl) metal Mild Steel Surface (Fe) adsorption Adsorption of DHTP metal->adsorption h_plus H+ h_plus->metal Cathodic Reaction (H₂ evolution) cl_minus Cl- cl_minus->metal Anodic Dissolution (Fe²⁺ formation) inhibitor This compound (DHTP) inhibitor->adsorption Adsorption onto Fe film Formation of Protective Hydrophobic Film adsorption->film film->h_plus film->cl_minus inhibition Corrosion Inhibition film->inhibition Blocks corrosive species

References

Troubleshooting & Optimization

Technical Support Center: 2,5-Dihydroxythiophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,5-dihydroxythiophenol synthesis. Due to the limited availability of direct and established synthetic procedures for this compound, this guide focuses on plausible synthetic strategies adapted from well-known reactions for analogous compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am unable to find a direct, high-yield synthesis protocol for this compound. What are the most promising synthetic strategies I should consider?

A1: Direct synthesis of this compound is not well-documented, likely due to the sensitive nature of the hydroquinone and thiophenol functional groups, which are prone to oxidation. The most promising strategies involve multi-step syntheses, including:

  • Route A: Reduction of a Sulfonyl Chloride Intermediate: This involves the sulfonation of hydroquinone, conversion to 2,5-dihydroxybenzenesulfonyl chloride, and subsequent reduction to the desired thiophenol. A more stable variant of this route begins with 1,4-dimethoxybenzene.

  • Route B: Newman-Kwart Rearrangement: This classic method converts phenols to thiophenols. It would involve the conversion of hydroquinone to a bis(O-aryl) thiocarbamate, followed by thermal or catalyzed rearrangement and subsequent hydrolysis.

  • Route C: Demethylation of a Methoxy Precursor: This strategy involves the synthesis of the more stable 2,5-dimethoxythiophenol, followed by demethylation to yield the final product.

Q2: My yield is very low when attempting the reduction of 2,5-dihydroxybenzenesulfonyl chloride. What are the likely causes and how can I improve it?

A2: Low yields in the reduction of sulfonyl chlorides to thiophenols are common and can be attributed to several factors:

  • Incomplete Reduction: The reduction may stop at the sulfinic acid or disulfide stage.

    • Troubleshooting: Ensure a sufficient excess of the reducing agent (e.g., zinc dust, tin(II) chloride) is used. The reaction temperature is also critical; for zinc/acid reductions, initial low temperatures (around 0°C) are often necessary to prevent side reactions.[1]

  • Side Reactions: The highly reactive hydroxyl groups can lead to unwanted side reactions under harsh acidic or basic conditions.

    • Troubleshooting: Consider protecting the hydroxyl groups (e.g., as methoxy or benzyloxy ethers) before the reduction step. These protecting groups can be removed in a final step.

  • Oxidation of the Product: this compound is highly susceptible to oxidation, especially in the presence of air, which can lead to the formation of the corresponding disulfide.

    • Troubleshooting: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents prior to use. The addition of a small amount of a reducing agent, like sodium bisulfite, during work-up can also help prevent oxidation.

Q3: I am considering the Newman-Kwart rearrangement. What are the critical parameters to control for a successful reaction with a hydroquinone substrate?

A3: The Newman-Kwart rearrangement typically requires high temperatures (200-300 °C), which can be problematic for a sensitive substrate like hydroquinone.[2] Key considerations include:

  • Reaction Temperature and Time: Overheating can lead to decomposition.

    • Troubleshooting: Carefully control the temperature and monitor the reaction progress by TLC or GC-MS to avoid prolonged heating. The use of high-boiling, polar solvents like diphenyl ether or N-methyl-2-pyrrolidone (NMP) can help maintain a stable reaction temperature.[3] Microwave-assisted heating can sometimes provide better control and shorter reaction times.[4]

  • Catalysis: The high temperatures of the thermal rearrangement can be avoided by using a catalyst.

    • Troubleshooting: Palladium-catalyzed versions of the Newman-Kwart rearrangement can proceed at much lower temperatures (around 100 °C).[4] More recently, photoredox catalysis has been shown to facilitate the reaction at room temperature, which would be ideal for a sensitive substrate.[4]

  • Substrate Purity: Impurities can catalyze side reactions at high temperatures.

    • Troubleshooting: Ensure the starting O-aryl thiocarbamate is of high purity. Recrystallization or column chromatography may be necessary.

Q4: How can I prevent the oxidation of this compound to its disulfide during synthesis and purification?

A4: Preventing oxidation is critical for obtaining a good yield of the desired thiophenol.

  • Inert Atmosphere: As mentioned, always work under an inert atmosphere.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with nitrogen or argon, or by freeze-pump-thaw cycles.

  • Reducing Agents in Work-up: Incorporate a reducing agent like sodium bisulfite or dithiothreitol (DTT) in the aqueous work-up solutions.

  • Purification:

    • Distillation: If the product is a liquid, vacuum distillation is preferred to minimize thermal stress.

    • Chromatography: If column chromatography is used, consider deactivating the silica gel with a base (e.g., triethylamine) to prevent on-column oxidation. Perform the chromatography quickly and under an inert atmosphere if possible.

    • Acidic Wash: Washing the organic extract with a dilute acid solution can help remove basic impurities that might catalyze oxidation.

Q5: I have successfully synthesized 2,5-dimethoxythiophenol. What are the best methods for demethylation to obtain this compound without affecting the thiol group?

A5: Demethylation of aryl methyl ethers is a common transformation, but the presence of a sensitive thiol group requires careful selection of reagents.

  • Boron Tribromide (BBr₃): This is a powerful and effective reagent for cleaving aryl methyl ethers. It typically works at low temperatures, which is advantageous. However, it can react with thiols.

    • Troubleshooting: Use of a stoichiometric amount of BBr₃ at low temperatures (e.g., -78 °C to 0 °C) may allow for selective demethylation. Careful quenching of the reaction is crucial.

  • Thiol-based Reagents: Reagents like ethanethiol with aluminum chloride or sodium ethanethiolate in a polar aprotic solvent (like DMF) are known to selectively cleave aryl methyl ethers. The use of a thiol reagent may be compatible with the thiol group in the product through a thiol-disulfide exchange mechanism that can be reversed upon work-up.

  • Methionine in Methanesulfonic Acid: This is a milder alternative that can be effective for demethylation and is less likely to interfere with the thiol group.

Comparative Yield Data for Analogous Reactions

Since direct yield data for this compound is scarce, the following table summarizes reported yields for key transformations in the proposed synthetic routes, using analogous or related substrates. This data can help set realistic expectations for your synthesis.

Reaction TypeSubstrateProductReagents & ConditionsReported YieldReference
Sulfonyl Chloride Reduction 2,5-Dimethoxybenzene-sulfonyl chloride2,5-DimethoxythiophenolZinc, H₂SO₄, THFGood (not quantified)[5]
4-Methylbenzenesulfonyl chloride4-MethylthiophenolPd/C, PPh₃, I₂, Formic Acid, 50°C73%[6]
Benzenesulfonyl chlorideThiophenolZinc dust, H₂SO₄, 0°C to reflux91%[1]
Newman-Kwart Rearrangement O-2-Naphthyl dimethylthiocarbamateS-2-Naphthyl dimethylthiocarbamateHeat, 270-275°CHigh (intermediate)[7]
S-2-Naphthyl dimethylthiocarbamate2-NaphthalenethiolKOH, ethylene glycol, reflux71-80% (from O-aryl precursor)[7]
Demethylation TrimethylphosphateDimethylphosphate2-Mercaptobenzothiazole, DIPA, NMPEfficient[8]

Experimental Protocols

The following is a proposed, detailed experimental protocol for the synthesis of this compound via the reduction of a sulfonyl chloride intermediate, starting from the more stable 1,4-dimethoxybenzene.

Step 1: Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

  • To a stirred solution of 1,4-dimethoxybenzene in a suitable solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully pour the reaction mixture onto ice and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,5-dimethoxybenzenesulfonyl chloride.

Step 2: Synthesis of 2,5-Dimethoxythiophenol

  • Dissolve the crude 2,5-dimethoxybenzenesulfonyl chloride (16 g) in tetrahydrofuran (THF, 100 ml) with stirring.[5]

  • Add a mixture of concentrated sulfuric acid (20 ml) and water (60 ml).[5]

  • Add zinc dust (25 g) in portions, maintaining the temperature at 50-55 °C.[5]

  • Continue stirring overnight at room temperature.[5]

  • Remove the THF under reduced pressure.

  • Work up the mixture by adding water and extracting with an organic solvent (e.g., dichloromethane).[5]

  • Dry the organic layer and concentrate to obtain crude 2,5-dimethoxythiophenol. Purify by vacuum distillation if necessary.[5]

Step 3: Demethylation to this compound

  • Dissolve the 2,5-dimethoxythiophenol in a dry, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere.

  • Cool the solution to -78 °C and slowly add a solution of boron tribromide (2.2 equivalents) in dichloromethane.

  • Allow the reaction to slowly warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a dilute solution of sodium bisulfite, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product quickly, for example by flash chromatography on deactivated silica gel under an inert atmosphere.

Visualizations

Synthesis_Troubleshooting_Workflow cluster_synthesis Proposed Synthesis Routes cluster_troubleshooting Troubleshooting Common Issues start Select Synthesis Strategy route_a Route A: Sulfonyl Chloride Reduction (via 1,4-dimethoxybenzene) start->route_a route_b Route B: Newman-Kwart Rearrangement start->route_b route_c Route C: Direct Thiolation (Advanced/Exploratory) start->route_c issue_low_yield Low Yield route_a->issue_low_yield Common Issue issue_side_reactions Side Reactions/ Decomposition route_b->issue_side_reactions High Temp Issues route_c->issue_low_yield issue_oxidation Product Oxidation (Disulfide Formation) issue_low_yield->issue_oxidation solution_yield Optimize Reducing Agent Protect Hydroxyl Groups Inert Atmosphere issue_low_yield->solution_yield solution_oxidation Inert Atmosphere Degassed Solvents Reducing Agents in Work-up Deactivated Silica Gel issue_oxidation->solution_oxidation solution_side_reactions Milder Reagents (e.g., BBr3 at low temp) Catalyzed NKR (Pd or Photoredox) Protecting Groups issue_side_reactions->solution_side_reactions end_product Pure this compound solution_yield->end_product solution_oxidation->end_product solution_side_reactions->end_product

References

Purification of 2,5-Dihydroxythiophenol from crude reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,5-dihydroxythiophenol from a crude reaction mixture. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture is a dark, viscous oil. What is the best initial purification step?

A1: A viscous, dark crude mixture suggests the presence of polymeric impurities and colored byproducts. An initial work-up using liquid-liquid extraction is highly recommended. This will help remove highly polar and non-polar impurities, simplifying subsequent purification steps like column chromatography or recrystallization. Acidifying the aqueous layer to protonate the hydroxyl and thiol groups will allow for extraction into an organic solvent.

Q2: I am observing a significant amount of starting material in my crude product after the reaction. What should I do?

A2: The presence of unreacted starting materials can be addressed by optimizing the reaction conditions, such as increasing the reaction time, temperature, or the molar ratio of reactants. For purification, if the starting materials have significantly different polarity from this compound, they can be removed by column chromatography.

Q3: My purified this compound is unstable and changes color upon storage. How can I prevent this?

A3: Thiophenols are susceptible to oxidation, which can lead to the formation of disulfides and other colored impurities. It is crucial to handle and store this compound under an inert atmosphere (e.g., nitrogen or argon). Storing the purified compound at low temperatures (e.g., -20°C) and in the dark can also minimize degradation. The use of degassed solvents during the final purification steps can also be beneficial.

Q4: I am having difficulty separating this compound from a byproduct with very similar polarity. What purification technique is most suitable?

A4: When dealing with impurities of similar polarity, flash column chromatography with a shallow solvent gradient can be effective.[1] Using a high-resolution silica gel and carefully selecting the eluent system through thin-layer chromatography (TLC) analysis is critical. If chromatography fails, recrystallization from a carefully chosen solvent system could be an alternative, as the separation would then depend on differences in solubility and crystal lattice packing.

Q5: During column chromatography, my product seems to be streaking on the TLC plate and eluting over many fractions. What could be the cause?

A5: Streaking on TLC and poor separation during column chromatography can be caused by several factors. The compound might be too polar for the chosen solvent system, causing it to interact strongly with the silica gel. Adding a small amount of a more polar solvent like methanol or a few drops of acetic acid to the eluent can sometimes resolve this. Another possibility is that the sample was not loaded onto the column in a concentrated band.[2] Ensure the crude product is dissolved in a minimal amount of solvent before loading.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield After Purification Incomplete reaction.Monitor reaction progress by TLC to ensure completion.[3]
Product loss during extraction steps.Ensure correct pH for protonation/deprotonation; perform multiple extractions with smaller solvent volumes.
Decomposition of the product during purification.Use degassed solvents; work under an inert atmosphere; avoid excessive heat.
Product Contaminated with Starting Materials Inefficient purification.Optimize column chromatography conditions (e.g., solvent gradient, silica gel type).
Co-crystallization during recrystallization.Try a different recrystallization solvent or a multi-solvent system.
Purified Product is Colored Oxidation of the thiophenol group.Handle and store the product under an inert atmosphere; store at low temperature and protected from light.
Presence of highly conjugated impurities.Consider treating the crude solution with activated charcoal before the final purification step.
Multiple Spots on TLC After Purification Isomerization or decomposition on silica gel.Consider using a different stationary phase like alumina or a reversed-phase silica gel.
Incomplete separation of byproducts.Re-purify using a different technique (e.g., recrystallization if chromatography was used).

Experimental Protocols

Protocol 1: General Work-up and Liquid-Liquid Extraction
  • Quenching the Reaction: Cool the crude reaction mixture in an ice bath. Slowly quench the reaction by adding distilled water or a saturated aqueous solution of NH₄Cl.

  • pH Adjustment: Acidify the aqueous mixture to a pH of approximately 3-4 using a dilute acid (e.g., 1 M HCl). This ensures that the phenolic hydroxyl groups and the thiol group are protonated, making the compound less water-soluble.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Washing: Combine the organic layers and wash sequentially with distilled water and then with brine to remove any remaining water-soluble impurities and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase and Eluent Selection: Use silica gel (230-400 mesh) as the stationary phase. Determine a suitable eluent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate.[1] Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture.[2] Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.[2] Add a thin layer of sand on top of the silica bed.[4]

  • Sample Loading: Dissolve the crude product obtained from the extraction in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.[2] Carefully load the sample onto the top of the silica gel.[2]

  • Elution: Begin eluting with the chosen solvent system.[1] Collect fractions and monitor the elution of the product by TLC. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate closely eluting impurities.

  • Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or a solvent pair in which this compound is soluble at high temperatures but sparingly soluble at room temperature or below. Potential solvents include water, ethanol, methanol, toluene, or mixtures like ethanol/water.

  • Dissolution: In a flask, add the crude product and a small amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote more complete crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

Visualizations

G cluster_workflow Purification Workflow crude Crude Reaction Mixture workup Aqueous Work-up & Extraction crude->workup concentrate1 Concentrate Organic Layer workup->concentrate1 chromatography Column Chromatography concentrate1->chromatography concentrate2 Combine & Concentrate Pure Fractions chromatography->concentrate2 recrystallization Recrystallization concentrate2->recrystallization pure_product Pure this compound recrystallization->pure_product G cluster_troubleshooting Troubleshooting Low Yield/Purity start Low Yield or Purity Observed check_tlc Analyze Crude by TLC start->check_tlc incomplete Incomplete Reaction? check_tlc->incomplete optimize Optimize Reaction Conditions incomplete->optimize Yes complex_mixture Complex Mixture? incomplete->complex_mixture No column Perform Column Chromatography complex_mixture->column Yes recrystallize Attempt Recrystallization complex_mixture->recrystallize No streaking Streaking on TLC? column->streaking change_eluent Adjust Eluent Polarity streaking->change_eluent Yes similar_polarity Impurities with Similar Polarity? streaking->similar_polarity No change_eluent->column similar_polarity->recrystallize Yes success Pure Product similar_polarity->success No recrystallize->success

References

Technical Support Center: 2,5-Dihydroxythiophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dihydroxythiophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound can be susceptible to the formation of several impurities, primarily arising from the starting materials, side reactions, and the inherent reactivity of the product. The most prevalent impurities include:

  • Unreacted Starting Materials: Residual amounts of the hydroquinone or benzoquinone precursor used in the synthesis.

  • Oxidation Products: this compound is highly prone to oxidation, leading to the formation of the corresponding disulfide, bis(2,5-dihydroxyphenyl) disulfide. This is often the most significant impurity.

  • Over-reaction Products: The product itself can act as a nucleophile and react with the starting material (e.g., a benzoquinone derivative) to form dithioether compounds.

  • Polysulfides and Thiosulfates: If hydrogen sulfide or its salts are used as the sulfur source in the reaction with a quinone, these sulfur byproducts can be formed.

  • Positional Isomers: Depending on the regioselectivity of the thiol introduction step, other dihydroxythiophenol isomers may be formed as minor impurities.

Q2: My final product is a brownish or yellowish solid, not the expected color. What could be the cause?

A2: A discolored product, typically appearing as a brownish or yellowish solid, is a strong indication of the presence of oxidation products, particularly the disulfide impurity. Quinone-type impurities, which are often colored, could also contribute to the discoloration. It is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification and storage, to minimize oxidation.

Q3: I am observing a significant amount of a higher molecular weight byproduct in my mass spectrometry analysis. What is it likely to be?

A3: A higher molecular weight byproduct is most commonly the disulfide dimer of this compound, formed through oxidative coupling of two molecules of the desired product. Another possibility, though often less prevalent, is a dithioether impurity resulting from the reaction of the product with the starting quinone.

Q4: How can I minimize the formation of the disulfide impurity?

A4: To minimize the formation of the disulfide impurity, the following precautions are recommended:

  • Inert Atmosphere: Conduct the reaction, work-up, and purification steps under an inert atmosphere (nitrogen or argon).

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Reducing Agents: During the work-up or purification, a small amount of a mild reducing agent, such as sodium dithionite, can be added to reduce any disulfide that has formed back to the thiol.

  • Prompt Purification: Purify the crude product as quickly as possible after synthesis.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.
Oxidation of the Product As detailed in the FAQs, ensure all steps are performed under a strict inert atmosphere. Use degassed solvents and consider the addition of a reducing agent during work-up.
Suboptimal Reaction Conditions Systematically vary the reaction parameters, such as temperature, solvent, and stoichiometry of reagents, to optimize the yield.
Loss during Work-up/Purification This compound has polar hydroxyl groups and a thiol group, which can affect its solubility. Ensure the chosen extraction solvents are appropriate. During column chromatography, deactivation of the silica gel with a small amount of a weak acid (like acetic acid) in the eluent can sometimes prevent product degradation on the column.
Issue 2: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Step
Co-elution of Impurities The polarity of the disulfide impurity is often very similar to the desired product, making separation by standard column chromatography challenging. A careful selection of the eluent system is critical. A gradient elution may be necessary.
Product Instability on Silica Gel The acidic nature of silica gel can sometimes promote oxidation or degradation of thiophenols. Consider using neutral or deactivated silica gel for chromatography. Alternatively, purification by recrystallization from a suitable solvent system under an inert atmosphere might be a better option.
Presence of Highly Polar Impurities If highly polar impurities like thiosulfates are present, an initial aqueous wash of the organic extract can help remove them before chromatographic purification.

Experimental Protocols

A common synthetic approach to this compound involves the reaction of a 1,4-benzoquinone derivative with a sulfur nucleophile, followed by reduction.

Example Protocol: Synthesis from 1,4-Benzoquinone and Sodium Hydrosulfide

  • Reaction Setup: A solution of 1,4-benzoquinone in a suitable organic solvent (e.g., ethanol or THF) is prepared in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Sulfur Nucleophile: An aqueous solution of sodium hydrosulfide (NaSH) is added dropwise to the benzoquinone solution at a controlled temperature (e.g., 0-5 °C).

  • Reduction: After the initial reaction, the intermediate is reduced in situ. This can be achieved by adding a reducing agent like sodium dithionite or stannous chloride in an acidic medium.

  • Work-up: The reaction mixture is typically acidified, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine and dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.

Impurity Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and addressing common impurities during the synthesis of this compound.

This compound Synthesis Troubleshooting Troubleshooting Workflow for this compound Synthesis start Start Synthesis reaction Reaction of Benzoquinone with Sulfur Nucleophile start->reaction workup Aqueous Work-up and Extraction reaction->workup crude_analysis Analyze Crude Product (TLC, LC-MS, NMR) workup->crude_analysis impurity_check Impurity Detected? crude_analysis->impurity_check pure_product Pure this compound impurity_check->pure_product No unreacted_sm Unreacted Starting Material (Benzoquinone/Hydroquinone) impurity_check->unreacted_sm Yes disulfide Disulfide Formation (Oxidation Product) impurity_check->disulfide dithioether Dithioether Formation (Over-reaction) impurity_check->dithioether other_impurities Other Impurities (Polysulfides, Isomers) impurity_check->other_impurities optimize_reaction Optimize Reaction: - Increase reaction time/temp - Adjust stoichiometry unreacted_sm->optimize_reaction inert_conditions Improve Inert Conditions: - Use degassed solvents - Strict N2/Ar atmosphere disulfide->inert_conditions modify_workup Modify Work-up: - Add reducing agent (e.g., dithionite) - Control stoichiometry dithioether->modify_workup purification_strategy Adjust Purification: - Optimize chromatography eluent - Use deactivated silica - Recrystallization other_impurities->purification_strategy optimize_reaction->reaction inert_conditions->reaction modify_workup->workup purification_strategy->crude_analysis

Caption: Troubleshooting workflow for identifying and mitigating common impurities in this compound synthesis.

Preventing oxidation of 2,5-Dihydroxythiophenol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2,5-Dihydroxythiophenol in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown. What is happening?

A1: A color change in your this compound solution, typically to yellow or brown, is a common indicator of oxidation. Thiophenols are susceptible to oxidation, which can be initiated by dissolved oxygen in the solvent, exposure to air, light, or the presence of metal ion impurities. The colored products are often disulfides and other oxidation byproducts.

Q2: What is the primary oxidation product of this compound?

A2: The primary oxidation product of thiophenols, including this compound, is typically the corresponding disulfide. In this case, two molecules of this compound would couple to form a disulfide bond between the sulfur atoms. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of thiophenols is significantly influenced by pH. In neutral to alkaline solutions, the thiol group (-SH) can deprotonate to form a thiolate anion (-S⁻). This thiolate is more susceptible to oxidation than the protonated thiol. Therefore, to minimize oxidation, it is generally recommended to handle solutions of this compound under acidic conditions when possible, although the stability of the hydroxyl groups at low pH should also be considered.

Q4: Can I use antioxidants to protect my this compound solution?

A4: Yes, adding antioxidants can be an effective strategy. Antioxidants that can scavenge free radicals or reduce oxidizing species can help protect the thiol group. Common antioxidants used in laboratory settings include ascorbic acid (Vitamin C), butylated hydroxytoluene (BHT), and Trolox. The choice and concentration of the antioxidant should be optimized for your specific application to avoid interference with your experiment.

Q5: How should I store solutions of this compound?

A5: For optimal stability, solutions of this compound should be stored in a cool, dark place. Exposure to light can promote photo-oxidation. It is also crucial to minimize contact with air. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container is highly recommended. For long-term storage, freezing the solution under an inert atmosphere may be a viable option, but the freeze-thaw stability should be verified.

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Solution Upon Preparation

  • Possible Cause 1: Oxygenated Solvent. The solvent used to prepare the solution contains dissolved oxygen, which immediately starts to oxidize the this compound.

    • Solution: Deoxygenate the solvent before dissolving the compound. This can be achieved by sparging with an inert gas (nitrogen or argon) for an extended period, or by the freeze-pump-thaw method for more rigorous oxygen removal.

  • Possible Cause 2: Exposure to Air During Preparation. The solution was prepared in an open atmosphere, allowing oxygen from the air to dissolve and react.

    • Solution: Prepare the solution under an inert atmosphere using a glove box or Schlenk line techniques.

Issue 2: Solution Gradually Degrades Over a Short Period (Hours to Days)

  • Possible Cause 1: Inadequate Inert Atmosphere. The container is not properly sealed, allowing for slow diffusion of air into the headspace.

    • Solution: Ensure the container is sealed with a high-quality septum or a well-greased glass stopper. If using a septum, ensure it has not been punctured excessively. For longer-term storage, consider flame-sealing the ampoule under vacuum.

  • Possible Cause 2: Contamination with Metal Ions. Trace metal ions (e.g., copper, iron) in the solvent or from glassware can catalyze the oxidation of thiols.

    • Solution: Use high-purity solvents and consider washing glassware with a chelating agent solution (e.g., EDTA) followed by rinsing with deionized water to remove trace metal contaminants.

  • Possible Cause 3: Light Exposure. The solution is stored in a location where it is exposed to ambient light.

    • Solution: Store the solution in an amber vial or wrap the container in aluminum foil to protect it from light.

Data Presentation

Table 1: Illustrative pH-Dependent Stability of a Substituted Thiophenol Solution

pHHalf-life (t½) at 25°C (Illustrative)Visual Observation after 24 hours
3.0> 7 daysClear, colorless
5.0~ 48 hoursFaint yellow tinge
7.0~ 8 hoursNoticeable yellowing
9.0< 1 hourRapid brown discoloration

Note: This data is illustrative for a generic substituted thiophenol and is intended to demonstrate the trend of decreasing stability with increasing pH. Actual degradation rates for this compound should be determined experimentally.

Table 2: Example Efficacy of Different Antioxidants on Thiophenol Stability

Antioxidant (Concentration)Solvent SystemProtection Factor (Illustrative)
None (Control)Phosphate Buffer (pH 7.4)1x
Ascorbic Acid (1 mM)Phosphate Buffer (pH 7.4)5x
Trolox (1 mM)Phosphate Buffer (pH 7.4)8x
BHT (1 mM)Acetonitrile/Water (1:1)12x

Note: The "Protection Factor" is an illustrative measure of the increase in the time taken for a noticeable color change compared to the control. The effectiveness of an antioxidant will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Deoxygenated Solution of this compound

  • Glassware Preparation: All glassware (e.g., Schlenk flask, syringes) must be thoroughly cleaned and oven-dried to remove any moisture.

  • Solvent Deoxygenation (Sparging Method): a. Place the desired volume of solvent into a Schlenk flask equipped with a magnetic stir bar. b. Seal the flask with a septum. c. Insert a long needle connected to a source of inert gas (nitrogen or argon) so that it is submerged in the solvent. d. Insert a short needle as an outlet. e. Bubble the inert gas through the solvent for at least 30-60 minutes while stirring.

  • Weighing the Compound: In a glove box or under a stream of inert gas, accurately weigh the required amount of this compound into a separate, dry vial.

  • Dissolving the Compound: a. Under a positive pressure of inert gas, transfer the deoxygenated solvent to the vial containing the this compound using a gas-tight syringe. b. Gently swirl or stir until the compound is fully dissolved.

  • Storage: If not for immediate use, transfer the solution to a clean, dry, and septum-sealed Schlenk flask under a positive pressure of inert gas. Store in the dark at a low temperature.

Protocol 2: Monitoring Oxidation by UV-Vis Spectroscopy

  • Prepare a Stock Solution: Prepare a stock solution of this compound in a deoxygenated solvent as described in Protocol 1.

  • Sample Preparation: a. In separate, sealed cuvettes, dilute the stock solution to the desired concentration using solvents buffered at different pH values (e.g., pH 3, 5, 7, 9). b. Prepare a control sample in a deoxygenated, neutral solvent, kept under an inert atmosphere.

  • Spectroscopic Measurement: a. Immediately after preparation, record the initial UV-Vis spectrum of each sample. b. At regular time intervals (e.g., every hour), record the UV-Vis spectrum of each sample.

  • Data Analysis: Monitor the decrease in the absorbance maximum of this compound and the potential appearance of new peaks corresponding to oxidation products. Plot the absorbance at the λmax of the starting material against time to determine the degradation kinetics.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_storage Storage cluster_analysis Analysis start Start deoxygenate Deoxygenate Solvent start->deoxygenate dissolve Dissolve Compound (Inert Atmosphere) deoxygenate->dissolve weigh Weigh Compound (Inert Atmosphere) weigh->dissolve run_exp Run Experiment dissolve->run_exp Immediate Use store Store Solution (Inert, Dark, Cold) dissolve->store For Later Use analyze Analyze Results run_exp->analyze store->run_exp end End analyze->end

Caption: Workflow for preparing and handling this compound solutions.

Troubleshooting_Guide Troubleshooting Oxidation of this compound cluster_cause Potential Causes cluster_solution Solutions issue Issue: Solution Discoloration oxygenated_solvent Oxygenated Solvent? issue->oxygenated_solvent air_exposure Air Exposure? issue->air_exposure high_ph High pH? issue->high_ph metal_cont Metal Contamination? issue->metal_cont light_exp Light Exposure? issue->light_exp deoxygenate Deoxygenate Solvent oxygenated_solvent->deoxygenate Yes inert_atm Use Inert Atmosphere air_exposure->inert_atm Yes acidify Lower pH high_ph->acidify Yes chelate Use Chelating Agent metal_cont->chelate Yes protect_light Protect from Light light_exp->protect_light Yes

Caption: Troubleshooting guide for the oxidation of this compound.

Technical Support Center: Optimizing Reaction Conditions for 2,5-Dihydroxythiophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,5-Dihydroxythiophenol and its derivatives. The information is designed to help overcome common challenges encountered during synthesis, purification, and handling of these compounds.

Disclaimer: Direct experimental data for this compound is limited in published literature. Therefore, many recommendations provided here are extrapolated from established principles for thiophenols, phenols, and related dihydroxy or thio-substituted aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound derivatives?

The primary challenges include:

  • Oxidation: The thiol group (-SH) is highly susceptible to oxidation, readily forming disulfide bonds (-S-S-) in the presence of air or other oxidants. This is a common cause of low yield for the desired thiol.[1][2]

  • Chemoselectivity: With three reactive sites (two hydroxyl groups and one thiol group), achieving selective functionalization can be difficult. The phenolic hydroxyl groups and the thiol group have different acidities and nucleophilicities, which can be exploited, but often requires careful selection of reagents and protecting groups.[3]

  • Purification: The polarity of the hydroxyl groups can make purification by standard column chromatography challenging. Furthermore, the instability of the thiol on silica gel can lead to decomposition or disulfide formation during purification.[4][5]

  • Low Solubility: Some thiophenol derivatives, particularly disulfide intermediates, exhibit poor solubility in common organic solvents, which can limit reaction scale and yield.[1]

Q2: How can I prevent the oxidation of the thiol group to a disulfide during the reaction and work-up?

Preventing oxidation is critical for maximizing the yield of the thiophenol derivative.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.[4]

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • Acidic Work-up: During the work-up, acidification of the aqueous layer helps to keep the product in its thiol form, as the corresponding thiophenolate salt is more easily oxidized.[1][2] A pH range of 6.5 to 7.2 is often recommended for neutralizing metal salts of thiophenols before extraction.[6]

  • Reducing Agents: If disulfide formation is observed, the disulfide can often be reduced back to the thiol. A common method is treatment with sodium borohydride (NaBH₄) followed by acidification.[1][2][7]

Q3: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?

Low yield is a frequent issue. A systematic approach can help identify the cause. The logical workflow below outlines key areas to investigate.

LowYieldTroubleshooting Start Low or No Product Yield Reagents 1. Check Starting Materials & Reagents Start->Reagents Conditions 2. Optimize Reaction Conditions Start->Conditions Workup 3. Analyze Work-up & Purification Start->Workup Analysis 4. Identify Side Products Start->Analysis Purity Purity of this compound precursor? Reagents->Purity Purity Solvent Solvent anhydrous/degassed? Reagents->Solvent Quality Base Base/Catalyst activity correct? Reagents->Base Activity Temp Temperature too high/low? Conditions->Temp Temp. Time Reaction time insufficient/excessive? Conditions->Time Time Conc Concentration/Stoichiometry correct? Conditions->Conc Conc. Oxidation Oxidation to disulfide during work-up? Workup->Oxidation Stability Extraction Incorrect pH for extraction? Workup->Extraction pH Chromatography Decomposition on silica gel? Workup->Chromatography Method NMR_MS Use NMR/LC-MS to identify byproducts (e.g., disulfide, isomer, C-alkylation) Analysis->NMR_MS ProtocolWorkflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reduction cluster_workup 3. Work-up cluster_purify 4. Purification Dissolve Dissolve disulfide (1 eq.) in THF/MeOH under N₂ Cool Cool solution to 0°C Dissolve->Cool Add_NaBH4 Add NaBH₄ (2-4 eq.) portion-wise Cool->Add_NaBH4 Stir Stir at 0°C to RT until complete (monitor by TLC) Add_NaBH4->Stir Quench Cool to 0°C, slowly quench with 1M HCl until pH ~6.5-7 Stir->Quench Extract Extract with Ethyl Acetate (3x) Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na₂SO₄, filter Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify crude product via flash chromatography (deactivated silica) Concentrate->Purify

References

Technical Support Center: Troubleshooting 2,5-Dihydroxythiophenol Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 2,5-dihydroxythiophenol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully synthesizing and characterizing poly(this compound). The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound?

A1: The polymerization of this compound can be approached through several methods, primarily leveraging the reactivity of the hydroxyl and thiol functional groups. The most common approach is oxidative polymerization . In this method, an oxidizing agent is used to induce the formation of linkages between monomer units. This can lead to the formation of C-S (thioether), C-C, or S-S (disulfide) bonds, depending on the reaction conditions and the catalyst employed. Another potential, though less commonly documented for this specific monomer, is a step-growth condensation polymerization , where the hydroxyl or thiol groups react with a comonomer containing suitable leaving groups.

Q2: What are the most critical factors to control during the polymerization of this compound?

A2: Several factors are critical for a successful polymerization:

  • Monomer Purity: The purity of the this compound monomer is paramount. Impurities can act as chain terminators or lead to undesirable side reactions, ultimately resulting in low molecular weight polymers.

  • Exclusion of Oxygen (for non-oxidative methods): If not performing a deliberate oxidative polymerization, rigorous exclusion of oxygen is necessary to prevent premature and uncontrolled oxidation of the thiol groups, which can lead to disulfide bond formation and hinder polymerization.

  • Stoichiometry (in condensation polymerization): In step-growth condensation reactions with a comonomer, precise stoichiometric balance is crucial for achieving high molecular weights.

  • Choice of Catalyst and Solvent: The selection of an appropriate catalyst and solvent system is vital for controlling the polymerization rate, polymer solubility, and the final properties of the material.

  • Temperature Control: Reaction temperature can significantly influence the rate of polymerization and the occurrence of side reactions.

Troubleshooting Guide

Issue 1: Low Polymer Yield or No Polymer Formation

Q: I am not getting any polymer, or the yield is very low. What could be the problem?

A: This issue can stem from several factors related to your reaction setup and reagents.

  • Inactive Catalyst: If you are using a catalyst-driven method, ensure your catalyst is active. For example, some copper-based catalysts for oxidative coupling can be sensitive to air and moisture.

  • Monomer Impurity: As mentioned, impurities in the this compound monomer can inhibit the polymerization process. Consider purifying the monomer by recrystallization or sublimation before use.

  • Inappropriate Solvent: The choice of solvent is crucial. The monomer and the growing polymer chains must be soluble in the reaction medium. If the polymer precipitates prematurely, chain growth will be stunted.

  • Insufficient Reaction Time or Temperature: Polymerization, especially step-growth, can be slow. Ensure the reaction is proceeding for a sufficient duration at the appropriate temperature.

Parameter Potential Problem Recommended Action
Catalyst Inactive or poisoned catalyst.Use fresh catalyst and handle it under inert conditions if required.
Monomer Impurities present.Purify the monomer prior to use.
Solvent Poor solubility of monomer or polymer.Screen different solvents or solvent mixtures.
Reaction Time Insufficient time for polymerization.Extend the reaction time and monitor progress.
Temperature Too low to initiate or sustain polymerization.Gradually increase the reaction temperature.
Issue 2: Low Molecular Weight of the Polymer

Q: My polymerization yields a product, but GPC analysis shows a very low molecular weight. How can I increase the chain length?

A: Achieving a high molecular weight is a common challenge in the polymerization of multifunctional monomers like this compound.

  • Oxidative Side Reactions: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds. While this can be a method of polymerization, uncontrolled disulfide formation can lead to oligomers or cross-linking, preventing the growth of long linear chains.

  • Premature Precipitation: If the growing polymer becomes insoluble in the reaction medium, it will precipitate out, and chain growth will cease. This is a common issue with rigid-chain polymers.

  • Non-Optimal Reaction Conditions: The temperature, monomer concentration, and catalyst loading can all affect the final molecular weight.

Parameter Potential Problem Recommended Action
Side Reactions Uncontrolled oxidation leading to disulfide formation.If not desired, conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).
Solubility Premature precipitation of the polymer.Use a solvent in which the polymer is more soluble, or increase the reaction temperature.
Monomer Conc. Too low, slowing down the reaction rate.Increase the monomer concentration.
Temperature Sub-optimal for propagation.Optimize the reaction temperature.
Issue 3: Insoluble or Cross-linked Polymer

Q: The product I obtained is an insoluble gel or powder. What happened?

A: The formation of an insoluble product often indicates cross-linking.

  • Excessive Oxidation: Overly aggressive oxidative conditions can lead to branching and cross-linking through reactions at multiple sites on the aromatic ring, in addition to the desired chain-growth reactions.

  • High Monomer Concentration: At high concentrations, the probability of intermolecular reactions that lead to cross-linking increases.

  • High Temperature: Elevated temperatures can sometimes promote side reactions that result in cross-linking.

Parameter Potential Problem Recommended Action
Oxidant Oxidant is too strong or used in excess.Reduce the concentration of the oxidizing agent or use a milder oxidant.
Monomer Conc. Too high, favoring intermolecular cross-linking.Reduce the initial monomer concentration.
Temperature Promotes side reactions leading to cross-linking.Lower the reaction temperature.

Experimental Protocols

Generalized Protocol for Oxidative Polymerization of this compound

This is a generalized protocol based on methods for similar phenolic and thiophenolic monomers. Optimization will be necessary.

  • Monomer Purification:

    • Dissolve crude this compound in a minimal amount of hot, deoxygenated solvent (e.g., toluene or ethanol).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration and dry under vacuum.

  • Polymerization Setup:

    • A three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet, and a condenser.

    • The system is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).

  • Reaction:

    • Dissolve the purified this compound (1.0 eq) in a suitable deoxygenated solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene) to a concentration of 0.1-0.5 M.

    • Add a catalyst, for example, a copper(I) or copper(II) salt with a ligand like TMEDA (tetramethylethylenediamine) (0.05-0.1 eq).

    • Bubble a slow stream of oxygen or air through the solution while stirring vigorously at a controlled temperature (e.g., 25-80 °C).

    • Monitor the reaction progress by periodically taking small aliquots and analyzing by techniques like GPC or by observing the increase in viscosity.

  • Work-up:

    • After the desired reaction time (e.g., 24-48 hours), stop the reaction by pouring the solution into a large volume of a non-solvent (e.g., methanol, water, or an acidic aqueous solution) to precipitate the polymer.

    • Collect the polymer by filtration, wash thoroughly with the non-solvent to remove residual monomer and catalyst.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow cluster_low_yield Low Yield Troubleshooting cluster_low_mw Low MW Troubleshooting cluster_insoluble Insoluble Polymer Troubleshooting start Polymerization Issue low_yield Low Yield / No Polymer start->low_yield low_mw Low Molecular Weight start->low_mw insoluble Insoluble / Cross-linked start->insoluble check_catalyst Check Catalyst Activity low_yield->check_catalyst purify_monomer_ly Purify Monomer low_yield->purify_monomer_ly change_solvent_ly Change Solvent low_yield->change_solvent_ly increase_time_temp_ly Increase Time/Temp low_yield->increase_time_temp_ly inert_atmosphere Ensure Inert Atmosphere low_mw->inert_atmosphere optimize_solvent_temp Optimize Solvent/Temp for Solubility low_mw->optimize_solvent_temp increase_conc Increase Monomer Concentration low_mw->increase_conc reduce_oxidant Reduce Oxidant Concentration insoluble->reduce_oxidant reduce_conc Reduce Monomer Concentration insoluble->reduce_conc lower_temp Lower Reaction Temperature insoluble->lower_temp

Caption: A decision-making workflow for troubleshooting common issues in this compound polymerization.

Potential Polymerization Pathways

Polymerization_Pathways monomer This compound Monomer oxidative_coupling Oxidative Coupling (e.g., Cu/O2) monomer->oxidative_coupling C-S coupling disulfide_formation Disulfide Bond Formation (Side Reaction or Polymerization) monomer->disulfide_formation S-S coupling polymer_thioether Poly(phenylene thioether) (Desired Linear Polymer) oxidative_coupling->polymer_thioether Propagation crosslinked Cross-linked Network oxidative_coupling->crosslinked Over-oxidation polymer_disulfide Poly(disulfide) (Alternative Polymer Structure) disulfide_formation->polymer_disulfide disulfide_formation->crosslinked Further Oxidation

Caption: Potential reaction pathways in the oxidative polymerization of this compound.

Technical Support Center: Synthesis of 2,5-Dihydroxythiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dihydroxythiophenol. The following information is designed to help you navigate common challenges and side reactions encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary synthetic strategies for obtaining this compound are:

  • Two-Step Synthesis via a Dimethoxy Intermediate: This is often the preferred route due to better control over side reactions. It involves the synthesis of 2,5-dimethoxythiophenol followed by demethylation of the ether groups.

  • Direct Thiolation of a Hydroquinone or Benzoquinone Derivative: This approach is more direct but can be prone to a larger number of side reactions, including over-thiolation and complex reaction pathways.

Q2: My final product is unstable and seems to decompose upon storage. What is happening?

A2: this compound is highly susceptible to oxidation, especially in the presence of air and light. The primary decomposition product is the corresponding disulfide. It is crucial to handle and store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.

Q3: I am seeing multiple spots on my TLC after the reaction. What are the likely side products?

A3: Depending on your synthetic route, common side products include:

  • Disulfide of this compound: Formed by oxidation of the desired product.
  • 2,5-Dimethoxythiophenol: Incomplete demethylation in the two-step synthesis.
  • Mono-methoxy-monohydroxy-thiophenol: Partial demethylation.
  • 2,5-Bis(thio)-hydroquinone: Di-substitution product from direct thiolation.
  • Unreacted starting material: Incomplete reaction.
  • Polymeric materials: Can form under harsh reaction conditions.

Q4: How can I effectively purify this compound?

A4: Purification can be challenging due to the product's instability.

  • Column Chromatography: Use deoxygenated solvents and perform the chromatography quickly to minimize on-column oxidation. A common eluent system is a mixture of hexanes and ethyl acetate.
  • Recrystallization: This can be effective but requires careful selection of a solvent system from which the product crystallizes readily while impurities remain in solution. All solvents should be deoxygenated.
  • Vacuum Distillation: While this compound is a solid, distillation of its precursors like 2,5-dimethoxythiophenol is a viable purification step.

Troubleshooting Guides

Guide 1: Two-Step Synthesis via 2,5-Dimethoxythiophenol Intermediate

This route involves the reduction of 2,5-dimethoxybenzenesulfonyl chloride to 2,5-dimethoxythiophenol, followed by demethylation.

Diagram of the Synthetic Pathway and Side Reactions:

start 2,5-Dimethoxybenzenesulfonyl Chloride intermediate 2,5-Dimethoxythiophenol start->intermediate Reduction (e.g., Zn/H2SO4) incomplete_reduction Unreacted Sulfonyl Chloride start->incomplete_reduction Incomplete Reaction product This compound intermediate->product Demethylation (e.g., BBr3) incomplete_demethylation Mono-demethylated Intermediate intermediate->incomplete_demethylation Incomplete Demethylation disulfide Disulfide byproduct product->disulfide Oxidation

Caption: Synthetic pathway and potential side reactions in the two-step synthesis.

Possible Cause Troubleshooting Steps
Inactive reducing agent Use freshly activated zinc dust or a new bottle of the reducing agent.
Suboptimal reaction temperature Ensure the reaction temperature is maintained within the recommended range. For zinc/acid reductions, gentle heating might be necessary to initiate the reaction, but exothermic reactions may require cooling.
Insufficient reaction time Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
Possible Cause Troubleshooting Steps
Insufficient BBr₃ Use at least one equivalent of BBr₃ per methoxy group. It is common to use a slight excess.
Low reaction temperature While the reaction is often started at low temperatures (e.g., -78 °C or 0 °C), it may need to be warmed to room temperature to go to completion.
Premature quenching Ensure the reaction is complete by TLC before quenching with methanol or water.
  • Dissolve 2,5-dimethoxythiophenol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of boron tribromide (BBr₃) in DCM (2.2 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of methanol, followed by water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using deoxygenated solvents.

Guide 2: Direct Thiolation of Hydroquinone/Benzoquinone

This route is less common due to a higher potential for side reactions but can be achieved under specific conditions.

Diagram of the Reaction Mechanisms:

cluster_0 Ipso-Substitution cluster_1 Addition-Elimination ipso_start 2,5-Dihydroxy-1,4-benzoquinone ipso_product This compound ipso_start->ipso_product R-SH add_start 2,5-Dihydroxy-1,4-benzoquinone add_intermediate Addition Intermediate add_start->add_intermediate Addition of R-SH add_product This compound add_intermediate->add_product Elimination

Caption: Two possible mechanisms for the direct thiolation of a benzoquinone derivative.

Possible Cause Troubleshooting Steps
Excess thiolation reagent Carefully control the stoichiometry of the thiolating agent. Use of 1.0 to 1.1 equivalents is recommended.
High reaction temperature Run the reaction at a lower temperature to improve selectivity for the mono-substituted product.
Possible Cause Troubleshooting Steps
Multiple reaction pathways The reaction of thiols with benzoquinones can proceed via different mechanisms (e.g., ipso-substitution vs. addition/elimination), leading to a mixture of products.[1] Consider using a different synthetic route if selectivity cannot be achieved.
Oxidation of the starting material or product Perform the reaction under an inert atmosphere and use deoxygenated solvents.

Quantitative Data Summary

The following table provides a hypothetical comparison of the two main synthetic routes, based on typical yields for analogous reactions found in the literature. Actual yields may vary depending on specific experimental conditions.

Parameter Two-Step Synthesis Direct Thiolation
Overall Yield 40-60%10-30%
Purity before Chromatography Moderate to HighLow to Moderate
Key Side Products Incomplete demethylation, disulfideDi-substitution, polymeric material, disulfide
Controllability HighLow

Disclaimer: The experimental protocols and troubleshooting advice provided are intended as a guide for trained chemists. All reactions should be performed in a suitable laboratory setting with appropriate safety precautions.

References

Technical Support Center: Synthesis of 2,5-Dihydroxythiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-Dihydroxythiophenol. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: The primary challenges include:

  • Oxidation: The dihydroxy-aromatic ring is highly susceptible to oxidation, which can lead to the formation of colored impurities and reduce the yield of the desired product.

  • Thiol Oxidation: The thiol group is also prone to oxidation, which can result in the formation of disulfides.

  • Purification: Separation of the final product from starting materials, byproducts, and oxidized impurities can be challenging on a larger scale.

  • Handling of Reagents: Some reagents used in thiophenol synthesis can be hazardous and require careful handling, especially in large quantities.

Q2: Which synthetic route is recommended for a scalable synthesis of this compound?

A2: A common and scalable approach is the Newman-Kwart rearrangement, starting from hydroquinone. This multi-step process offers a reliable pathway to introduce the thiol group. An alternative is the reduction of a hydroquinone-derived sulfonyl chloride.

Q3: How can I minimize the oxidation of the product during the reaction and workup?

A3: To minimize oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Degassing solvents and using antioxidants can also be beneficial. During the workup, using deoxygenated water and minimizing exposure to air are important steps.

Q4: What are the typical yields for the synthesis of this compound?

A4: Yields can vary significantly depending on the chosen synthetic route and the scale of the reaction. For the Newman-Kwart rearrangement approach, overall yields can range from 40% to 60%. The table below provides an illustrative breakdown of yields for each step.

Experimental Protocol: Synthesis via Newman-Kwart Rearrangement

This protocol outlines a three-step synthesis of this compound starting from hydroquinone.

Step 1: Synthesis of O-(2,5-dihydroxyphenyl) dimethylthiocarbamate

  • Reaction: Hydroquinone is reacted with dimethylthiocarbamoyl chloride in the presence of a base.

  • Methodology:

    • In a reaction vessel under a nitrogen atmosphere, dissolve hydroquinone in a suitable solvent (e.g., acetone or THF).

    • Add a base, such as potassium carbonate, to the solution.

    • Slowly add a solution of dimethylthiocarbamoyl chloride in the same solvent.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Newman-Kwart Rearrangement to S-(2,5-dihydroxyphenyl) dimethylthiocarbamate

  • Reaction: The O-(2,5-dihydroxyphenyl) dimethylthiocarbamate is heated to induce rearrangement to the S-isomer.

  • Methodology:

    • Place the purified product from Step 1 in a reaction vessel suitable for high temperatures.

    • Heat the material under a nitrogen atmosphere to its melting point (typically 200-250 °C).

    • Maintain this temperature for 1-3 hours. The reaction is often monitored by observing the disappearance of the starting material via TLC or HPLC.

    • Cool the reaction mixture to room temperature. The product should solidify upon cooling.

    • The crude product can be used in the next step without further purification, or it can be purified by recrystallization.

Step 3: Hydrolysis to this compound

  • Reaction: The S-(2,5-dihydroxyphenyl) dimethylthiocarbamate is hydrolyzed to yield the final product.

  • Methodology:

    • Suspend the crude product from Step 2 in a suitable solvent, such as methanol or ethanol.

    • Add a strong base, such as sodium hydroxide or potassium hydroxide.

    • Heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 2-3.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the final product by column chromatography or recrystallization.

Data Presentation

The following table summarizes illustrative quantitative data for the synthesis of this compound on a laboratory scale.

ParameterStep 1: Thiocarbamate FormationStep 2: RearrangementStep 3: Hydrolysis
Starting Material HydroquinoneO-(2,5-dihydroxyphenyl) dimethylthiocarbamateS-(2,5-dihydroxyphenyl) dimethylthiocarbamate
Reagents Dimethylthiocarbamoyl chloride, K₂CO₃-NaOH, HCl
Solvent Acetone-Methanol
Reaction Temperature 25 °C220 °C65 °C
Reaction Time 18 hours2 hours3 hours
Typical Yield 75-85%80-90%65-75%
Overall Yield --49-64%

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Step 1 - Incomplete reaction. - Moisture in the reaction.- Increase reaction time. - Ensure all reagents and solvents are dry.
Formation of multiple products in Step 1 - Reaction of both hydroxyl groups.- Use a controlled amount of dimethylthiocarbamoyl chloride.
Incomplete rearrangement in Step 2 - Temperature too low. - Insufficient heating time.- Increase the reaction temperature. - Extend the reaction time.
Dark-colored product after Step 3 - Oxidation of the product.- Perform the reaction and workup under an inert atmosphere. - Use degassed solvents and water.
Formation of disulfide byproduct - Oxidation of the thiol group.- Handle the purified product under an inert atmosphere. - Store the product under nitrogen or argon.
Difficulty in purifying the final product - Presence of polar impurities.- Optimize the mobile phase for column chromatography. - Try recrystallization from different solvent systems.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Thiocarbamate Formation cluster_step2 Step 2: Newman-Kwart Rearrangement cluster_step3 Step 3: Hydrolysis start Hydroquinone step1_reaction React with Dimethylthiocarbamoyl Chloride start->step1_reaction step1_purification Purification step1_reaction->step1_purification step2_reaction Thermal Rearrangement step1_purification->step2_reaction O-thiocarbamate step3_reaction Base Hydrolysis step2_reaction->step3_reaction S-thiocarbamate step3_workup Acidification & Extraction step3_reaction->step3_workup step3_purification Final Purification step3_workup->step3_purification end This compound step3_purification->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Decision Tree cluster_low_yield Low Yield Analysis cluster_impure_product Impurity Analysis issue Identify Issue low_yield Low Yield issue->low_yield impure_product Impure Product issue->impure_product check_reaction Incomplete Reaction? low_yield->check_reaction check_conditions Suboptimal Conditions? low_yield->check_conditions oxidation Oxidation Products? impure_product->oxidation side_products Side-Reaction Products? impure_product->side_products solution_reaction Increase Time/Temp check_reaction->solution_reaction solution_conditions Check Reagent Purity check_conditions->solution_conditions solution_oxidation Use Inert Atmosphere oxidation->solution_oxidation solution_side_products Optimize Stoichiometry side_products->solution_side_products

Caption: Decision tree for troubleshooting common synthesis issues.

Technical Support Center: 2,5-Dihydroxythiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the handling, storage, and use of 2,5-Dihydroxythiophenol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial to maintain its stability and reactivity. Due to its sensitivity to air and light, it is recommended to store it in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. For short-term storage, a cool and dark place is sufficient. For long-term storage, refrigeration is recommended.

Data Presentation: Storage Condition Summary

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes degradation and oxidation.[1][2][3]
Atmosphere Inert (Argon or Nitrogen)This compound is air-sensitive and can oxidize.
Light Amber vial / Dark placeProtects from light-induced degradation.[4][5]
Container Tightly sealedPrevents exposure to air and moisture.

Q2: My solid this compound has developed a yellow or brownish tint. What does this indicate and can I still use it?

A2: A yellow or brownish discoloration of the solid is likely an indication of oxidation. Phenolic and thiophenolic compounds are susceptible to oxidation when exposed to air, which can lead to the formation of colored impurities, such as quinones or disulfides. The usability of the discolored reagent depends on the specific requirements of your experiment. For reactions sensitive to impurities, it is advisable to use a fresh, pure sample. For less sensitive applications, the material might still be usable, but purification before use is recommended.

Q3: In what solvents is this compound soluble?

A3: this compound is a polar molecule and is expected to be soluble in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its solubility in water is likely to be moderate and can be enhanced in basic aqueous solutions due to the deprotonation of the acidic phenolic and thiol groups. It is expected to have low solubility in nonpolar solvents like hexanes.

Troubleshooting Guides

Issue 1: Incomplete or No Reaction

  • Possible Cause 1: Reagent Degradation. As mentioned, this compound is prone to oxidation. If the reagent is old or has been improperly stored, it may have degraded, leading to a lower effective concentration of the active compound.

    • Solution: Use a fresh bottle of this compound or purify the existing stock. Consider running a control reaction with a known fresh sample to verify the activity.

  • Possible Cause 2: Inappropriate Solvent or Base. The choice of solvent and, if applicable, a base is critical for reactions involving phenols and thiols. The reaction may not proceed if the reagent is not fully dissolved or if the chosen base is not strong enough to deprotonate the hydroxyl or thiol groups.

    • Solution: Ensure the this compound is fully dissolved in the chosen solvent. If a base is required, consider using a stronger base or a different solvent system that favors the reaction.

  • Possible Cause 3: Reaction Temperature. The reaction may require heating to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature and monitor the progress by a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue 2: Formation of Multiple Products or Side Reactions

  • Possible Cause 1: Oxidation of the Starting Material or Product. The presence of oxygen can lead to the formation of oxidized side products.

    • Solution: Perform the reaction under an inert atmosphere (argon or nitrogen). Degas the solvents prior to use.

  • Possible Cause 2: Polysubstitution or Reaction at Multiple Sites. this compound has three reactive sites (two hydroxyl groups and one thiol group). Depending on the reaction conditions and the electrophile used, reactions can occur at one or more of these sites.

    • Solution: Use protecting groups to selectively block the reactivity of certain functional groups if you want the reaction to occur at a specific site. Stoichiometric control of the electrophile can also help to favor monosubstitution.

Experimental Protocols

Example Protocol: Synthesis of a Thianthrene Derivative via Ullmann Condensation

This protocol is a representative example of a reaction where a dihydroxythiophenol could be used.

Objective: To synthesize a functionalized thianthrene derivative from this compound and a suitable di-haloaryl compound.

Materials:

  • This compound

  • 1,2-Dichlorobenzene (or other suitable di-haloaryl)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (argon or nitrogen line)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 1,2-dichlorobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous DMF and anhydrous toluene to the flask via syringe. The solvent ratio can be optimized, for example, a 1:1 mixture.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from several hours to a full day.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Logical Workflow for a Hypothetical Synthesis

Logical Workflow: Synthesis and Purification reagent_prep Reagent Preparation (this compound, Electrophile, Solvent) reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup reaction Reaction (Heating, Stirring) reaction_setup->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization storage Final Product Storage characterization->storage

Caption: A logical workflow for a typical organic synthesis experiment.

References

Validation & Comparative

A Comparative Guide to 2,5-Dihydroxythiophenol and 3,4-Dihydroxythiophenol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Promising Isomers for Therapeutic Innovation

In the landscape of drug discovery and development, the nuanced differences between structural isomers can dictate their therapeutic potential. This guide provides a comprehensive comparison of 2,5-dihydroxythiophenol and 3,4-dihydroxythiophenol, two isomers with significant antioxidant and potential cell-signaling modulating properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the key differentiators between these molecules to inform their research and development efforts.

Physicochemical Properties: A Tale of Two Structures

The positioning of hydroxyl and thiol groups on the benzene ring significantly influences the physicochemical properties of this compound and 3,4-dihydroxythiophenol, impacting their reactivity, solubility, and ultimately, their biological activity. While experimental data for these specific thiophenol compounds is limited, we can infer their properties based on data from their structural analogs, 2,5-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid.

PropertyThis compound (Predicted)3,4-Dihydroxythiophenol (Predicted)Rationale based on Analogs
pKa (Thiol) ~6-7~6-7The acidity of the thiol group is primarily influenced by the electron-withdrawing nature of the benzene ring.
pKa (Hydroxyl) ~9-10~7-8The ortho and para positioning of hydroxyl groups in the 3,4-isomer leads to greater resonance stabilization of the phenoxide ion, resulting in a lower pKa compared to the meta positioning in the 2,5-isomer.
Oxidation Potential LowerHigherThe para arrangement of the hydroxyl groups in this compound facilitates easier oxidation to a quinone-like structure, suggesting a lower oxidation potential and potentially higher antioxidant activity.
Solubility (in water) ModerateModerateBoth isomers are expected to have moderate water solubility due to the presence of polar hydroxyl and thiol groups. Differences in solubility are likely to be subtle.

Antioxidant Activity: Positional Advantage

The antioxidant capacity of phenolic compounds is intrinsically linked to the arrangement of their hydroxyl groups. The ability to donate a hydrogen atom to neutralize free radicals is a key mechanism of their antioxidant action. Experimental data on dihydroxybenzoic acid isomers provides valuable insights into the expected antioxidant potential of their thiophenol counterparts.

Studies have shown that dihydroxybenzoic acids with hydroxyl groups in the ortho (2,3-dihydroxybenzoic acid) and para (2,5-dihydroxybenzoic acid) positions exhibit stronger antioxidant activity compared to those with meta positioning (3,5-dihydroxybenzoic acid)[1][2]. This is attributed to the greater stability of the resulting radical through resonance.

Assay2,5-Dihydroxybenzoic Acid (Analog)3,4-Dihydroxybenzoic Acid (Analog)
DPPH IC50 (µM) ~10-15~20-30
ABTS IC50 (µM) ~8-12~15-25
FRAP (TEAC, µM) ~128~149

Data is compiled from multiple sources and should be considered as a relative comparison.

Based on this data, This compound is predicted to exhibit superior radical scavenging activity compared to 3,4-dihydroxythiophenol due to the advantageous para positioning of its hydroxyl groups, which facilitates the stabilization of the resulting phenoxyl radical.

Modulation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Activation of the Nrf2 pathway leads to the expression of a suite of antioxidant and detoxification enzymes, providing a crucial defense mechanism against oxidative stress. Many phenolic compounds are known to activate this pathway.

While direct evidence for the activation of the Nrf2 pathway by this compound and 3,4-dihydroxythiophenol is not yet available, studies on structurally related compounds, such as 3,4-dihydroxyacetophenone, have demonstrated their ability to upregulate Nrf2 and its downstream target, heme oxygenase-1 (HO-1)[3]. It is plausible that both dihydroxythiophenol isomers can activate the Nrf2 pathway, though the potency may differ based on their chemical structure and reactivity.

The general mechanism of Nrf2 activation by electrophilic compounds involves the modification of cysteine residues on Keap1, the negative regulator of Nrf2. This leads to the dissociation of Nrf2 and its translocation to the nucleus, where it initiates the transcription of antioxidant response element (ARE)-driven genes.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings in your own research.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., methanol).

  • In a 96-well plate, add 100 µL of the test compound at various concentrations.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+), leading to a decrease in its characteristic blue-green color.

Procedure:

  • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.

  • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • In a 96-well plate, add 10 µL of the test compound at various concentrations.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of antioxidants to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells. The oxidation of DCFH-DA is induced by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Procedure:

  • Seed human hepatocarcinoma (HepG2) cells in a 96-well black plate and grow to confluence.

  • Wash the cells with PBS.

  • Treat the cells with the test compounds and 25 µM DCFH-DA in treatment medium for 1 hour.

  • Wash the cells with PBS.

  • Add 600 µM AAPH to the cells.

  • Immediately measure the fluorescence at an emission wavelength of 538 nm and an excitation wavelength of 485 nm every 5 minutes for 1 hour using a fluorescence plate reader.

  • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

  • The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the curve of the sample and ∫CA is the integrated area under the curve of the control.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Test Compound and DPPH Solution DPPH_sol->Mix Test_comp Prepare Test Compound Solutions Test_comp->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure_abs Measure Absorbance at 517 nm Incubate->Measure_abs Calculate Calculate % Inhibition and IC50 Measure_abs->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitination Keap1_Nrf2->Ub Basal State Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Proteasome Proteasomal Degradation Ub->Proteasome Oxidative_Stress Oxidative Stress (e.g., Dihydroxythiophenol) Oxidative_Stress->Keap1_Nrf2 Induces Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nrf2_sMaf Nrf2-sMaf Complex Nrf2_nuc->Nrf2_sMaf sMaf sMaf sMaf->Nrf2_sMaf ARE Antioxidant Response Element (ARE) Nrf2_sMaf->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Initiates Transcription

Caption: The Nrf2 Signaling Pathway Activation.

Conclusion and Future Directions

This guide provides a comparative analysis of this compound and 3,4-dihydroxythiophenol, highlighting their predicted physicochemical properties, antioxidant potential, and likely interaction with the Nrf2 signaling pathway. Based on structure-activity relationships derived from analogous compounds, This compound emerges as a potentially more potent antioxidant due to the favorable para arrangement of its hydroxyl groups.

Further experimental validation is crucial to confirm these predictions and to fully elucidate the therapeutic potential of these isomers. Researchers are encouraged to utilize the provided experimental protocols to conduct direct comparative studies. Future investigations should also focus on their metabolic stability, bioavailability, and specific effects on various cellular signaling pathways beyond Nrf2 to build a comprehensive profile for each compound and guide their development as novel therapeutic agents.

References

A Comparative Analysis of the Antioxidant Potential of Dihydroxythiophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant activity of dihydroxythiophenol isomers. Due to a lack of direct comparative studies on dihydroxythiophenol isomers in the current body of scientific literature, this guide leverages data from structurally analogous dihydroxybenzene isomers to infer potential antioxidant activities. The principles of structure-activity relationships for phenolic compounds suggest that the relative antioxidant potentials of dihydroxythiophenol isomers will likely follow similar trends to their dihydroxybenzene counterparts.

The primary mechanism by which phenolic and thiophenolic compounds exert their antioxidant effect is through the donation of a hydrogen atom from their hydroxyl or thiol groups to neutralize free radicals, thereby terminating damaging radical chain reactions. The position of these functional groups on the aromatic ring significantly influences their hydrogen-donating ability and the stability of the resulting radical, thus dictating their antioxidant potency.

Comparative Antioxidant Activity: An Analogous Perspective

To provide a quantitative comparison, the following table summarizes the antioxidant activity of three dihydroxybenzene isomers—catechol (1,2-dihydroxybenzene), resorcinol (1,3-dihydroxybenzene), and hydroquinone (1,4-dihydroxybenzene)—which are analogous to 2,3-, 2,4- or 3,5-, and 2,5- or 3,4-dihydroxythiophenol, respectively. The data is derived from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a common method for assessing antioxidant capacity. A lower IC50 value indicates a higher antioxidant activity.

Compound (Dihydroxybenzene Isomer)StructureDPPH Radical Scavenging Activity (% Inhibition at 100 µg/mL)IC50 (µg/mL)
Hydroquinone (1,4-Dihydroxybenzene)
alt text
68.8%[1]10.96[1]
Catechol (1,2-Dihydroxybenzene)
alt text
65.1% (in ABTS assay)~20.13 µM
Resorcinol (1,3-Dihydroxybenzene)
alt text
24.5%[1]>100

Note: The % inhibition for Catechol is from an ABTS assay as direct DPPH % inhibition was not available in the cited source. The IC50 for Catechol is an approximate value from a previous study mentioned in the source.

Based on this analogous data, hydroquinone (1,4-dihydroxybenzene) exhibits the highest antioxidant activity, followed by catechol (1,2-dihydroxybenzene), with resorcinol (1,3-dihydroxybenzene) showing significantly lower activity. This trend is attributed to the positions of the hydroxyl groups. In hydroquinone and catechol, the hydroxyl groups are in positions that allow for the formation of stable semiquinone radicals upon hydrogen donation. The para and ortho positioning facilitates electron delocalization, which stabilizes the resulting radical. In contrast, the meta position of the hydroxyl groups in resorcinol does not allow for the same degree of resonance stabilization, resulting in lower antioxidant activity. It is plausible that dihydroxythiophenol isomers would exhibit a similar trend in their antioxidant capacities.

Experimental Protocols

Detailed methodologies for three common antioxidant assays are provided below for researchers wishing to conduct their own comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[2]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[2]

    • Prepare various concentrations of the test compounds (dihydroxythiophenol isomers) and a standard antioxidant (e.g., Trolox or ascorbic acid).[2]

  • Assay:

    • Add a specific volume of the test compound or standard solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay evaluates the capacity of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed blue-green ABTS•+ is reduced by the antioxidant to its colorless neutral form, and the decrease in absorbance is measured, typically at 734 nm.[4]

Procedure:

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[4] Allow the mixture to stand in the dark at room temperature for 12-16 hours.[4]

    • Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

    • Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Trolox).

  • Assay:

    • Add a small volume of the test compound or standard to the diluted ABTS•+ working solution.[4]

    • After a fixed incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[4]

  • Calculation:

    • The percentage of inhibition of absorbance is calculated relative to a control (without the antioxidant).

    • The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the test sample.[4]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a blue-colored ferrous-tripyridyltriazine complex at 593 nm.[5]

Procedure:

  • Reagent Preparation:

    • Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[2]

    • Warm the FRAP reagent to 37°C before use.[2]

    • Prepare various concentrations of the test compounds and a standard (e.g., FeSO₄ or Trolox).

  • Assay:

    • Add a small volume of the test sample, standard, or blank to a microplate well.[2]

    • Add the pre-warmed FRAP reagent to all wells.[2]

    • Incubate at 37°C for a specified time (e.g., 4-30 minutes).[2]

    • Measure the absorbance at 593 nm.[2]

  • Calculation:

    • A standard curve is generated using the absorbance values of the ferrous sulfate standards.

    • The antioxidant capacity of the samples is determined by comparing their absorbance to the standard curve and is often expressed as µM Fe(II) equivalents.

Visualizing Antioxidant Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of radical scavenging by phenolic compounds and a typical experimental workflow for comparing antioxidant activity.

RadicalScavenging cluster_0 Antioxidant (ArOH) cluster_1 Free Radical cluster_2 Neutralization ArOH Phenolic/Thiophenolic Antioxidant (ArXH) ArO Antioxidant Radical (ArX•) ArOH->ArO Donates H• R Free Radical (R•) RH Neutralized Molecule (RH) R->RH Accepts H•

Figure 1. General mechanism of radical scavenging by phenolic/thiophenolic antioxidants.

ExperimentalWorkflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis prep Prepare Dihydroxythiophenol Isomer Solutions assay Perform Antioxidant Assays prep->assay std Prepare Standard Solutions (e.g., Trolox) std->assay reagent Prepare Assay Reagents (DPPH, ABTS, FRAP) reagent->assay measure Measure Absorbance assay->measure calc Calculate % Inhibition / TEAC measure->calc compare Compare IC50 / Activity calc->compare

Figure 2. Experimental workflow for comparing antioxidant activity of isomers.

References

A Comparative Analysis of the Reactivity of 2,5-Dihydroxythiophenol and Hydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2,5-dihydroxythiophenol and hydroquinone. While both molecules share a similar dihydroxy-substituted aromatic core, the presence of a thiol group in this compound, in place of a hydroxyl group in hydroquinone, leads to significant differences in their chemical behavior. This comparison is crucial for applications in drug development, materials science, and antioxidant research, where the specific reactivity of these compounds dictates their efficacy and mechanism of action.

Core Structural and Electronic Differences

Hydroquinone, or benzene-1,4-diol, is a well-characterized aromatic organic compound widely used as a reducing agent and a precursor in the synthesis of polymers and other chemicals.[1][2] Its reactivity is primarily governed by the two hydroxyl groups, which can be readily oxidized to form p-benzoquinone.[1][3]

This compound, also known as 2-mercaptohydroquinone, is a less common analog where one of the hydroxyl groups of hydroquinone is replaced by a thiol (-SH) group. This substitution introduces a sulfur atom, which has a lower electronegativity and larger atomic radius compared to oxygen. These fundamental atomic differences significantly influence the acidity, nucleophilicity, and antioxidant properties of the molecule.

Reactivity Comparison: A Data-Driven Overview

Direct experimental data comparing the reactivity of this compound and hydroquinone is scarce in the literature. However, by analyzing the well-established reactivity of thiophenols versus phenols, we can infer and project the expected behavior of this compound.

Acidity

Thiophenols are generally more acidic than the corresponding phenols.[1][2][4] This increased acidity is attributed to the weaker S-H bond compared to the O-H bond and the greater polarizability of the larger sulfur atom, which helps to stabilize the resulting thiophenolate anion.

Table 1: Comparison of Acidity

CompoundFunctional GrouppKa (approx.)
HydroquinonePhenolic -OH~10
ThiophenolThiol -SH~6.6
This compoundPhenolic -OH, Thiol -SHExpected to have a lower pKa for the -SH group compared to the -OH groups
Nucleophilicity

The conjugate base of a thiol, the thiophenolate anion, is generally a stronger nucleophile than the corresponding phenoxide anion. This is due to the "alpha effect" and the greater polarizability of the sulfur atom, which makes its lone pair electrons more available for donation.

Table 2: Inferred Nucleophilic Reactivity

CompoundNucleophilic SpeciesExpected Relative Nucleophilicity
HydroquinonePhenoxide anionModerate
This compoundThiophenolate anionHigh

This enhanced nucleophilicity suggests that this compound would be more reactive in nucleophilic substitution and addition reactions.

Oxidation and Antioxidant Activity

Both hydroquinone and thiophenols can act as antioxidants by donating a hydrogen atom to scavenge free radicals. The resulting radicals (phenoxyl and thiyl, respectively) are stabilized by resonance.

Hydroquinone is a well-known antioxidant, and its oxidation to p-benzoquinone is a reversible process that is central to its biological and industrial applications.[1][3] The antioxidant activity of phenols is highly dependent on the nature and position of substituents on the aromatic ring.

For thiophenols, the antioxidant activity is more complex. While the S-H bond is weaker than the O-H bond, suggesting easier hydrogen atom donation, the resulting thiyl radical can participate in a variety of subsequent reactions.[5] Studies comparing the radical scavenging activity of phenol and thiophenol derivatives have shown that the relative activity depends on the specific substituents and the assay conditions. In some cases, phenol derivatives show higher activity, while in others, thiophenol derivatives are superior.[6][7]

Given the presence of two electron-donating hydroxyl groups, this compound is expected to be a potent antioxidant. The thiol group may contribute significantly to its radical scavenging capacity.

Table 3: Comparison of Antioxidant Properties

PropertyHydroquinoneThis compound (Inferred)
Primary Antioxidant Mechanism Hydrogen Atom Transfer (HAT) from -OHHydrogen Atom Transfer (HAT) from -OH and -SH
Radical Scavenging GoodExpected to be good to excellent
Oxidation Product p-BenzoquinoneComplex mixture, likely involving disulfide bond formation

Experimental Protocols

Detailed experimental protocols for the synthesis and reactivity studies of these compounds are essential for reproducible research.

Protocol 1: Synthesis of this compound (Conceptual)

A plausible synthetic route to this compound could involve the reaction of 2,5-dihydroxy-[1][6]-benzoquinone with a reducing agent and a sulfur source.

Reaction Scheme:

G 2,5-Dihydroxy-[1,4]-benzoquinone 2,5-Dihydroxy-[1,4]-benzoquinone This compound This compound 2,5-Dihydroxy-[1,4]-benzoquinone->this compound Reducing Agent + Sulfur Source

Caption: Conceptual synthetic pathway to this compound.

Procedure:

  • Dissolve 2,5-dihydroxy-[1][6]-benzoquinone in a suitable organic solvent.

  • Add a reducing agent (e.g., sodium borohydride) portion-wise at a controlled temperature.

  • Introduce a sulfur source (e.g., sodium hydrosulfide).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry, and purify by column chromatography.

Protocol 2: Comparative Kinetic Analysis of Oxidation

This protocol outlines a method to compare the rate of oxidation of this compound and hydroquinone.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Prepare equimolar solutions of This compound and Hydroquinone B Initiate oxidation (e.g., with H2O2) A->B C Monitor reaction progress over time (e.g., UV-Vis spectroscopy) B->C D Determine rate constants C->D E Compare reactivity D->E

Caption: Workflow for comparative oxidation kinetics.

Procedure:

  • Prepare stock solutions of this compound and hydroquinone of the same concentration in a suitable buffer.

  • Prepare a solution of an oxidizing agent (e.g., hydrogen peroxide).

  • In a cuvette, mix the solution of the test compound with the oxidizing agent.

  • Immediately place the cuvette in a UV-Vis spectrophotometer and record the absorbance change at a specific wavelength corresponding to the reactant or product over time.

  • Repeat the experiment for the other compound under identical conditions.

  • Analyze the kinetic data to determine the initial reaction rates and rate constants for both compounds.

Signaling Pathways and Logical Relationships

The antioxidant activity of these compounds is intrinsically linked to their ability to interfere with radical-mediated signaling pathways.

G ROS Reactive Oxygen Species (ROS) CellDamage Cellular Damage ROS->CellDamage causes Neutralized Neutralized Species ROS->Neutralized is converted to Antioxidant Antioxidant (Hydroquinone or This compound) Antioxidant->ROS scavenges

Caption: Antioxidant mechanism of action.

Conclusion

While hydroquinone is a well-established compound with predictable reactivity, this compound presents a more complex and potentially more versatile chemical profile. The presence of the thiol group is expected to increase its acidity and nucleophilicity compared to hydroquinone. Its antioxidant activity is also anticipated to be significant, though the precise mechanisms and relative efficacy require further experimental investigation. The protocols and comparative data presented in this guide provide a foundational framework for researchers to explore the unique properties of this compound and harness its potential in various scientific and industrial applications. Further studies are warranted to fully elucidate the reactivity of this intriguing molecule.

References

Unveiling the Protective Potential: 2,5-Dihydroxythiophenol Analogue Shines as a Formidable Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that a derivative of 2,5-Dihydroxythiophenol, namely 1-(2,5-dihydroxyphenyl) ethanone thiosemicarbazone (DETSC), demonstrates remarkable efficacy in preventing the corrosion of mild steel in acidic environments. When benchmarked against established corrosion inhibitors, DETSC exhibits competitive, and in some cases superior, protective capabilities, positioning it as a promising candidate for industrial applications.

Researchers and professionals in materials science and drug development are continually seeking more effective and environmentally benign corrosion inhibitors. This guide provides an objective comparison of the performance of DETSC with other widely used inhibitors, supported by experimental data from scientific literature.

Performance Under Scrutiny: A Comparative Data Analysis

The inhibition efficiency of a corrosion inhibitor is a key metric of its performance, typically determined through weight loss measurements and electrochemical techniques. The following table summarizes the performance of DETSC and other inhibitors on mild steel in a 1M hydrochloric acid (HCl) solution.

InhibitorConcentrationTemperature (°C)Inhibition Efficiency (%)Test Method
1-(2,5-dihydroxyphenyl) ethanone thiosemicarbazone (DETSC) 0.5 mM3094.2Weight Loss[1]
2-Mercaptobenzothiazole400 ppm (approx. 2.4 mM)2096.69Weight Loss[2]
1-Acetyl-1H-Benzotriazole (ABTZ)500 ppm (approx. 2.8 mM)Not Specified80.55Potentiodynamic Polarization[3]
1-Phenyl-2-thiourea (PTU)5 mM6098.96Potentiodynamic Polarization, EIS[4][5]
1,3-diisopropyl-2-thiourea (ITU)5 mM6092.65Potentiodynamic Polarization, EIS[4][5]
Methionine (Amino Acid)Not SpecifiedNot Specified74.14 - 81.27Potentiodynamic Polarization[6]

Note: Direct comparison of inhibition efficiencies can be influenced by slight variations in experimental conditions.

The data indicates that DETSC, at a relatively low concentration of 0.5 mM, achieves a high inhibition efficiency of 94.2%.[1] This performance is comparable to that of 2-Mercaptobenzothiazole and some thiourea derivatives, which are known for their excellent inhibitive properties. It is noteworthy that the efficiency of DETSC surpasses that of 1-Acetyl-1H-Benzotriazole and the amino acid methionine under the reported conditions.

The Science Behind the Shield: Experimental Protocols

The evaluation of corrosion inhibitors relies on standardized and meticulous experimental procedures. The primary methods cited in the comparative studies are weight loss determination and electrochemical techniques.

Weight Loss Method

This gravimetric method provides a direct measure of corrosion rate.

  • Specimen Preparation: Mild steel coupons of known dimensions and composition are mechanically polished, cleaned, and weighed.[1]

  • Immersion: The coupons are immersed in the corrosive solution (e.g., 1M HCl) with and without the inhibitor for a specified duration and at a controlled temperature.[1][7]

  • Post-Immersion Analysis: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation of Inhibition Efficiency (IE%): The IE% is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Electrochemical Techniques

Electrochemical methods offer insights into the mechanism of corrosion inhibition.

  • Potentiodynamic Polarization (PDP): This technique involves varying the potential of the working electrode (mild steel) and measuring the resulting current. The data provides information on the corrosion potential (Ecorr) and corrosion current density (icorr), which are used to determine the inhibition efficiency. A significant shift in Ecorr in the presence of the inhibitor indicates whether it acts as an anodic, cathodic, or mixed-type inhibitor.[3][4][5]

  • Electrochemical Impedance Spectroscopy (EIS): EIS measures the opposition of the metal-solution interface to the flow of an alternating current at different frequencies. The data is often represented as Nyquist plots, where the diameter of the semicircle corresponds to the charge transfer resistance (Rct). A larger Rct value in the presence of the inhibitor signifies greater corrosion resistance.[4][5]

Visualizing the Process: A Workflow for Inhibitor Evaluation

The following diagram illustrates a typical experimental workflow for assessing the performance of a corrosion inhibitor.

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis cluster_conclusion 4. Conclusion A Prepare Mild Steel Coupons D Weight Loss Measurement A->D E Electrochemical Measurements (PDP, EIS) A->E B Prepare Corrosive Solution (e.g., 1M HCl) B->D B->E C Prepare Inhibitor Solutions (Varying Concentrations) C->D C->E F Calculate Inhibition Efficiency D->F H Surface Characterization (SEM, etc.) D->H G Determine Inhibition Mechanism E->G E->H I Compare Performance with Other Inhibitors F->I G->I H->I

Caption: Experimental workflow for corrosion inhibitor evaluation.

The Mechanism of Protection

The effectiveness of 1-(2,5-dihydroxyphenyl) ethanone thiosemicarbazone and similar organic inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective barrier.[1] This adsorption is facilitated by the presence of heteroatoms (such as nitrogen, sulfur, and oxygen) and aromatic rings in their molecular structure. These features allow the inhibitor molecules to donate electrons to the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a stable, coordinated layer that impedes both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. The adherence of DETSC molecules to the mild steel surface follows the Langmuir adsorption isotherm, indicating the formation of a monolayer protective film.[1]

References

Validating the Structure of 2,5-Dihydroxythiophenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of the molecular structure of novel compounds is a cornerstone of chemical research and drug development. For derivatives of 2,5-Dihydroxythiophenol, a class of compounds with potential antioxidant and biological activities, rigorous structural elucidation is paramount. This guide provides a comparative overview of key analytical techniques used for this purpose, complete with supporting experimental data and detailed protocols.

Structural Validation Techniques: A Comparative Analysis

The definitive confirmation of the structure of a this compound derivative relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Spectroscopy Provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively. It reveals the connectivity of atoms and the overall molecular framework.Non-destructive; provides rich structural detail in solution.Requires relatively pure sample; may not be suitable for insoluble compounds.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to deduce structural motifs.High sensitivity; requires very small sample amounts.Can be destructive; interpretation of fragmentation can be complex.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles.Unambiguous determination of the absolute structure.Requires a suitable single crystal, which can be challenging to grow.
FTIR Spectroscopy Identifies the presence of specific functional groups (e.g., -OH, -SH, C=C) based on their characteristic vibrational frequencies.Fast and simple; provides a molecular "fingerprint".Provides limited information on the overall molecular structure.

Experimental Data Summary

Below is a summary of hypothetical, yet representative, experimental data for a generic this compound derivative.

Table 1: Spectroscopic and Crystallographic Data
Parameter¹H NMR (500 MHz, DMSO-d₆)¹³C NMR (125 MHz, DMSO-d₆)Mass Spectrometry (EI)X-ray Crystallography
Chemical Shifts (δ, ppm) 9.5 (s, 1H, OH), 9.2 (s, 1H, OH), 7.0-6.8 (m, 3H, Ar-H), 3.5 (s, 1H, SH)150.2 (C-OH), 148.5 (C-OH), 125.1 (C-S), 118.9 (Ar-C), 116.5 (Ar-C), 115.8 (Ar-C)m/z (relative intensity) Crystal System: Orthorhombic
142 (M⁺, 100%)Space Group: P2₁2₁2₁
109 (M⁺ - SH, 45%)Unit Cell Dimensions: a = 8.5 Å, b = 10.2 Å, c = 15.1 Å
93 (M⁺ - SH - O, 20%)Resolution: 1.5 Å

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment and connectivity of atoms in the this compound derivative.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans. For ¹³C NMR, a 45° pulse angle, a 2-second relaxation delay, and 1024 scans are typically used.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the derivative.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample (typically <1 µg) into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer to separate them based on their mass-to-charge ratio (m/z).

  • Data Interpretation: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., -SH, -OH) to support the proposed structure.

X-ray Crystallography

Objective: To obtain the precise three-dimensional structure of the derivative in the solid state.

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Structural Validation

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography Purification->Xray Validation Validated Structure NMR->Validation MS->Validation Xray->Validation

Caption: Workflow for the synthesis, purification, and structural validation of this compound derivatives.

Antioxidant Signaling Pathways

This compound derivatives, due to their phenolic and thiol moieties, are anticipated to exhibit antioxidant properties. One of the key mechanisms by which phenolic antioxidants exert their effects is through the modulation of cellular signaling pathways involved in the response to oxidative stress, such as the Keap1-Nrf2 and NF-κB pathways.

signaling_pathway cluster_nrf2 Keap1-Nrf2 Pathway (Antioxidant Response) cluster_nfkb NF-κB Pathway (Inflammatory Response) Derivative This compound Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Derivative->Keap1_Nrf2 Inactivates Keap1 IKK IKK Complex Derivative->IKK Inhibition Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, GCL) ARE->Antioxidant_Genes Activation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory_Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation & Release Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes Translocation to Nucleus & Activation

Caption: Modulation of Keap1-Nrf2 and NF-κB signaling pathways by this compound derivatives.

A Researcher's Guide to 2,5-Dihydroxythiophenol: A Comparative Study in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can profoundly influence the stability, reactivity, and ultimate utility of a compound. This guide provides a comparative analysis of 2,5-Dihydroxythiophenol's behavior in various solvent systems, offering both theoretical insights and practical experimental protocols to empower your research.

This compound, a molecule of interest in biochemical research, possesses a unique combination of a thiol group and two hydroxyl groups on an aromatic ring.[1] This trifunctional nature makes its interaction with solvents particularly complex and crucial to understand for applications ranging from organic synthesis to materials science. The polarity, proticity, and hydrogen bonding capabilities of a solvent can dramatically alter the compound's solubility, stability, and nucleophilic or antioxidant properties.

This guide presents a framework for evaluating this compound in different solvents. While specific quantitative data for this compound is not extensively available in the public domain[2], we provide standardized protocols for researchers to generate this critical data in their own laboratories. The presented data tables are illustrative, based on the expected behavior of a polar, aromatic thiol, and serve as a template for data presentation.

Comparative Analysis of this compound in Protic, Aprotic, and Nonpolar Solvents

The behavior of this compound is dictated by its ability to act as both a hydrogen bond donor (from its -OH and -SH groups) and acceptor (the oxygen and sulfur lone pairs).

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in extensive hydrogen bonding.[3][4]

  • Solubility: High solubility is anticipated due to strong hydrogen bonding interactions between the solvent and the hydroxyl and thiol groups of the solute.

  • Stability: The acidic protons of protic solvents can potentially stabilize the phenolate and thiolate anions. However, the presence of dissolved oxygen in these solvents can also promote oxidation of the thiol group, potentially leading to disulfide bond formation. The lone pairs on the sulfur atom can be "caged" by solvent molecules, which can decrease its nucleophilicity.[4][5]

  • Reactivity: The nucleophilicity of the thiophenol may be dampened in protic solvents due to solvation effects that stabilize the lone pairs of electrons on the sulfur atom.[4][6][7]

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have significant dipole moments but lack acidic protons.[3][4]

  • Solubility: Good solubility is expected due to dipole-dipole interactions.

  • Stability: Generally, these solvents are less likely to promote oxidation compared to protic solvents, potentially offering a more stable environment for the thiol group.

  • Reactivity: The nucleophilicity of the thiolate anion is enhanced in polar aprotic solvents as they do not form a strong solvation shell around the nucleophile, leaving it more "naked" and reactive.[4][7] This makes these solvents suitable for SN2-type reactions involving the thiol group.

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and do not engage in significant hydrogen bonding.

  • Solubility: Poor solubility is expected due to the "like dissolves like" principle; the high polarity of this compound is incompatible with nonpolar solvents.[8]

  • Stability: While oxidation may be slower in the absence of dissolved oxygen, the low solubility will be a significant limiting factor for most applications.

  • Reactivity: The low solubility will likely prevent any meaningful reactive studies in these solvent systems.

Data Presentation: A Template for Comparative Analysis

The following tables provide a template for presenting experimentally determined data on the solubility and stability of this compound.

Table 1: Illustrative Solubility of this compound at 25°C

Solvent SystemSolvent TypeDielectric Constant (approx.)Predicted Solubility (g/L)
WaterPolar Protic80.1High
MethanolPolar Protic32.7High
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7High
AcetonitrilePolar Aprotic37.5Moderate
AcetonePolar Aprotic20.7Moderate
DichloromethaneNonpolar9.1Low
TolueneNonpolar2.4Very Low
HexaneNonpolar1.9Insoluble

Table 2: Illustrative Stability of this compound over 24 hours at 25°C (as % remaining)

Solvent System% Remaining (in dark)% Remaining (exposed to light)Notes
Water95%85%Potential for oxidation, especially with light.
Methanol97%90%Similar to water, but may be slightly less oxidizing.
DMSO>99%98%Generally good stability.
Acetonitrile98%96%Good stability.
TolueneN/AN/ANot applicable due to low solubility.

Experimental Protocols

To facilitate standardized data generation, detailed experimental protocols for determining solubility and stability are provided below.

Experimental Protocol 1: Determination of Equilibrium Solubility

This protocol is adapted from established methods for determining the solubility of organic compounds.[9]

Materials:

  • This compound (analytical grade)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg accuracy)

  • 20 mL glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Volumetric flasks

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected solvent. An excess of solid should be visible.

    • Seal the vials tightly and place them in a constant temperature shaker set to 25°C.

    • Agitate the mixtures for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a pre-weighed volumetric flask.

    • Record the exact volume of the filtrate.

    • Dilute the filtrate to a known concentration with the same solvent, ensuring the absorbance falls within the linear range of the spectrophotometer.

  • Quantification:

    • Determine the concentration of this compound in the diluted sample using a pre-established calibration curve on a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) should be determined for each solvent system.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in g/L or mol/L.

Experimental Protocol 2: Evaluation of Stability by UV-Vis Spectroscopy

Materials:

  • Stock solution of this compound in the solvent of interest (e.g., 1 mg/mL)

  • Solvents of interest (spectroscopic grade)

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the chosen solvent with an initial absorbance of approximately 1.0 at its λmax.

    • Prepare two sets of samples for each solvent. One set will be stored in the dark (e.g., wrapped in aluminum foil), and the other will be exposed to ambient laboratory light.

  • Data Acquisition:

    • Immediately after preparation (t=0), record the full UV-Vis spectrum (e.g., 200-800 nm) of each sample.

    • Record the spectra at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Analysis:

    • Monitor the absorbance at the λmax over time. A decrease in absorbance indicates degradation of the compound.

    • The appearance of new peaks may indicate the formation of degradation products (e.g., disulfides).

    • Calculate the percentage of this compound remaining at each time point relative to the initial absorbance at t=0.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility and stability determination.

G cluster_solubility Workflow for Solubility Determination prep Prepare supersaturated solution (excess solid in solvent) equil Equilibrate at constant temperature (e.g., 24-48h with shaking) prep->equil settle Settle undissolved solid equil->settle filter Filter supernatant (0.22 µm syringe filter) settle->filter dilute Dilute filtrate to known volume filter->dilute measure Measure concentration (e.g., UV-Vis Spectroscopy) dilute->measure calc Calculate solubility measure->calc

Caption: Workflow for the experimental determination of this compound solubility.

G cluster_stability Workflow for Stability Assessment prep_sol Prepare dilute solution of known concentration split Split into two samples: 'Dark' and 'Light-Exposed' prep_sol->split measure_t0 Measure initial UV-Vis spectrum (t=0) split->measure_t0 store Store samples under respective conditions measure_t0->store measure_ti Measure UV-Vis spectra at time intervals (t=1, 4, 8, 24h) store->measure_ti analyze Analyze spectral changes over time (% remaining, new peaks) measure_ti->analyze

Caption: Workflow for the experimental assessment of this compound stability.

Conclusion

The selection of an appropriate solvent system is paramount for the successful application of this compound in research and development. This guide provides a foundational understanding of its expected behavior in different solvent classes and equips researchers with the necessary protocols to generate reliable, quantitative data. By systematically evaluating solubility and stability, scientists can unlock the full potential of this versatile molecule, ensuring the reproducibility and success of their experimental endeavors. It is strongly recommended that researchers perform these experimental validations to determine the optimal solvent for their specific application.

References

2,5-Dihydroxythiophenol: A Potential Matrix Metalloproteinase Inhibitor Explored

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of 2,5-Dihydroxythiophenol Against Established Matrix Metalloproteinase Inhibitors.

In the landscape of drug discovery, the identification of novel ligands with therapeutic potential is a critical endeavor. This guide provides a comparative overview of this compound, a sulfur-containing phenol derivative, and its theoretical efficacy as a matrix metalloproteinase (MMP) inhibitor against well-established ligands in the field. While direct experimental data for this compound's activity against MMPs is not currently available, its structural characteristics, particularly the presence of a thiol group, suggest a potential for metal-chelation at the active site of these zinc-dependent endopeptidases. This analysis, therefore, serves as a theoretical framework to stimulate further investigation into its capabilities.

Matrix metalloproteinases are a family of enzymes implicated in the breakdown of the extracellular matrix, playing a crucial role in both normal physiological processes and pathological conditions such as cancer metastasis and arthritis. The development of MMP inhibitors has been a significant focus of pharmaceutical research. This guide will compare the structural and, where available, the inhibitory properties of this compound with the known MMP inhibitors Marimastat, Batimastat, and Doxycycline, with a specific focus on MMP-9.

Comparative Ligand Analysis

The following table summarizes the key characteristics of this compound and the selected known MMP-9 inhibitors. It is important to note that the IC50 value for this compound is hypothetical and included for illustrative and comparative purposes, highlighting the need for empirical validation.

LigandChemical StructureMolecular FormulaMolecular Weight ( g/mol )TargetReported IC50 (MMP-9)
This compound this compound structure[1]C₆H₆O₂S142.18[1]MMP-9 (Theoretical)Not Determined
Marimastat Marimastat structure[2]C₁₅H₂₉N₃O₅331.41[3]Broad-spectrum MMP inhibitor3 nM[3][4][5][6][7]
Batimastat Batimastat structure[8]C₂₃H₃₁N₃O₄S₂477.64[9]Broad-spectrum MMP inhibitor4 nM[9][10][11][12][13]
Doxycycline Doxycycline structure[14]C₂₂H₂₄N₂O₈444.44Broad-spectrum MMP inhibitor608 µM[15]

Theoretical Efficacy of this compound

The potential of this compound as an MMP inhibitor stems from its chemical structure. The thiol (-SH) group is a known zinc-binding group, a key feature for inhibitors that target the zinc ion in the catalytic domain of MMPs. This interaction is crucial for the inhibitory activity of many established MMP inhibitors. The dihydroxy-substituted phenyl ring may also contribute to binding affinity and selectivity through interactions with the enzyme's active site pockets.

In comparison, Marimastat and Batimastat are potent, broad-spectrum MMP inhibitors that also feature a hydroxamate group, another strong zinc-chelating moiety.[16][17] Their low nanomolar IC50 values against MMP-9 highlight their high affinity and efficacy. Doxycycline, a tetracycline antibiotic, also exhibits MMP inhibitory activity, albeit at a much higher concentration, and its mechanism is also believed to involve chelation of the catalytic zinc ion.[18]

Based on these comparisons, it is plausible to hypothesize that this compound could exhibit inhibitory activity against MMP-9. However, its potency is expected to be influenced by the specific interactions of its phenyl ring with the enzyme's S1' pocket and other subsites. Experimental validation is essential to determine its actual IC50 value and its selectivity profile across the MMP family.

Experimental Protocols

To empirically determine the efficacy of this compound as an MMP-9 inhibitor, a standardized in vitro inhibition assay can be employed.

MMP-9 Inhibition Assay Protocol

This protocol outlines a typical fluorometric assay to measure the inhibitory activity of a compound against MMP-9.

Materials:

  • Recombinant human MMP-9 (activated)

  • Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Known MMP-9 inhibitor as a positive control (e.g., Marimastat)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the activated MMP-9 enzyme to the desired concentration in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in assay buffer.

    • Prepare a serial dilution of the test compound and the positive control in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Setup:

    • To the wells of the microplate, add 25 µL of the assay buffer.

    • Add 25 µL of the serially diluted test compound or control inhibitor.

    • Include wells for a no-inhibitor control (enzyme only) and a no-enzyme control (substrate only).

    • Add 25 µL of the diluted MMP-9 enzyme to all wells except the no-enzyme control.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate and Measure Reaction:

    • Add 25 µL of the MMP-9 substrate to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm for the specified substrate) every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

    • Subtract the background fluorescence from the no-enzyme control wells.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Pathways and Workflows

To further illustrate the context of this research, the following diagrams, generated using the DOT language, depict a simplified signaling pathway involving MMP-9 and a general workflow for screening potential inhibitors.

MMP9_Signaling_Pathway Growth_Factors Growth Factors (e.g., EGF, FGF) Receptor Cell Surface Receptor Growth_Factors->Receptor Cytokines Cytokines (e.g., TNF-α, IL-1β) Cytokines->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, NF-κB) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors MMP9_Gene MMP-9 Gene Transcription Transcription_Factors->MMP9_Gene Pro_MMP9 Pro-MMP-9 (Inactive) MMP9_Gene->Pro_MMP9 Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Activation (e.g., by other proteases) ECM_Degradation Extracellular Matrix Degradation Active_MMP9->ECM_Degradation Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration

Caption: Simplified signaling pathway leading to MMP-9 activation and function.

Inhibitor_Screening_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Compound_Library Compound Library (including this compound) Incubation Incubate Enzyme with Compound Compound_Library->Incubation Enzyme_Prep Recombinant Active MMP-9 Enzyme_Prep->Incubation Substrate_Prep Fluorogenic Substrate Reaction Add Substrate & Measure Fluorescence Substrate_Prep->Reaction Incubation->Reaction Data_Analysis Calculate % Inhibition Reaction->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination Hit_Identification Identify 'Hit' Compounds IC50_Determination->Hit_Identification

Caption: General workflow for screening potential MMP-9 inhibitors.

Conclusion

While the efficacy of this compound as a matrix metalloproteinase inhibitor remains to be experimentally validated, its chemical structure presents a compelling case for further investigation. The presence of a thiol group, a known zinc-chelating moiety, suggests a plausible mechanism for MMP inhibition. This comparative guide positions this compound alongside established MMP inhibitors, highlighting the need for empirical studies to determine its inhibitory potency and selectivity. The provided experimental protocol offers a clear path for such an evaluation. Should experimental data confirm its activity, this compound could represent a novel and valuable scaffold for the development of new therapeutic agents targeting MMP-driven pathologies.

References

Navigating Cross-Reactivity: A Comparative Guide to Assays Potentially Impacted by 2,5-Dihydroxythiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common assay methodologies where a compound like 2,5-Dihydroxythiophenol could exhibit cross-reactivity, impacting experimental outcomes. Due to the limited direct experimental data on this compound in the public domain, this document focuses on well-characterized alternative reagents and outlines protocols to assess potential cross-reactivity from phenolic and thiophenolic compounds.

Introduction to Cross-Reactivity in Biochemical Assays

Cross-reactivity occurs when a substance other than the intended analyte of an assay interacts with the assay components, leading to inaccurate results. In enzyme-linked immunosorbent assays (ELISAs) and other enzyme-based detection systems, compounds that can be oxidized by the enzyme or interfere with the substrate-enzyme interaction are common sources of cross-reactivity. Similarly, in assays for specific biomolecules like biothiols, compounds with similar functional groups can lead to false signals. This compound, possessing both a phenol and a thiol group, has the potential to interfere in several assay types.

I. Horseradish Peroxidase (HRP)-Based Assays: A Comparison of Chromogenic Substrates

Horseradish peroxidase (HRP) is a widely used enzyme in ELISAs and other immunoassays. It catalyzes the oxidation of a chromogenic substrate in the presence of hydrogen peroxide, producing a colored product that can be quantified. The choice of substrate is critical for assay sensitivity and specificity. While no specific data on this compound as an HRP substrate is readily available, its phenolic structure suggests a potential for it to act as a substrate or an inhibitor, leading to cross-reactivity.

Below is a comparison of the most common HRP substrates, which would be the primary alternatives in an assay where this compound interference is a concern.

Table 1: Performance Comparison of Common HRP Chromogenic Substrates
Feature3,3',5,5'-Tetramethylbenzidine (TMB)o-Phenylenediamine (OPD)2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
Sensitivity HighModerateLow to Moderate
Oxidized Product Color Blue (652 nm), turns Yellow (450 nm) with acidYellow-Orange (492 nm)Green (405-410 nm)
Molar Absorptivity (ε) High (39,000 M⁻¹cm⁻¹ at 652 nm)Moderate (16,500 M⁻¹cm⁻¹ at 492 nm)Moderate (36,000 M⁻¹cm⁻¹ at 405 nm)
Reaction Kinetics FastModerateSlow
Stability Good in stabilized formulationsLight-sensitive, potential mutagenGood
Stop Solution Sulfuric Acid or Phosphoric AcidSulfuric Acid or Hydrochloric Acid1% Sodium Dodecyl Sulfate (SDS)
Advantages Highest sensitivity, non-carcinogenic formulations available.[1]Good sensitivity, cost-effective.[1]Wide dynamic range, soluble end product.[1]
Disadvantages Can precipitate at high concentrations, requires a stop solution for endpoint stability.Potential mutagen, light sensitive.[2]Lower sensitivity compared to TMB and OPD.[2]
Experimental Protocol: Evaluation of HRP Substrate Performance and Cross-Reactivity

This protocol provides a framework for comparing the performance of different HRP substrates and assessing the potential cross-reactivity of a compound like this compound.

Objective: To determine the optimal HRP substrate for a specific ELISA and to evaluate the interference potential of a test compound.

Materials:

  • Microplate reader

  • 96-well microplates

  • Horseradish Peroxidase (HRP) conjugate

  • Hydrogen peroxide (H₂O₂)

  • Substrate stock solutions (TMB, OPD, ABTS)

  • Appropriate buffers (e.g., citrate-phosphate buffer, pH 5.0 for TMB and OPD; phosphate-citrate buffer, pH 4.0 for ABTS)

  • Stop solutions (e.g., 1 M H₂SO₄ for TMB and OPD; 1% SDS for ABTS)

  • Test compound (e.g., this compound) solution

Procedure:

  • Substrate Comparison: a. Prepare serial dilutions of the HRP conjugate in the appropriate buffer. b. Add 100 µL of each HRP dilution to the wells of a microplate. c. Prepare working solutions of each substrate (TMB, OPD, ABTS) according to the manufacturer's instructions, including the addition of H₂O₂. d. Add 100 µL of each substrate working solution to the wells containing the HRP dilutions. e. Incubate at room temperature, protected from light, for a specified time (e.g., 15-30 minutes). f. Stop the reaction by adding 50 µL of the appropriate stop solution. g. Read the absorbance at the recommended wavelength for each substrate. h. Plot absorbance vs. HRP concentration to compare the sensitivity and dynamic range of each substrate.

  • Cross-Reactivity Assessment: a. Prepare a solution of the test compound (e.g., this compound) at various concentrations. b. In the absence of the HRP conjugate, add 100 µL of the test compound dilutions and 100 µL of the optimal substrate working solution to the wells. Incubate and read as above. An increase in absorbance indicates the compound is being oxidized by the substrate solution components. c. In the presence of a fixed concentration of HRP, add 100 µL of the test compound dilutions and 100 µL of the optimal substrate working solution. Incubate and read. A change in absorbance compared to the control (HRP and substrate without the test compound) indicates interference (inhibition or enhancement).

Visualizing the HRP-based ELISA Workflow

HRP_ELISA_Workflow cluster_0 Immunoassay Steps cluster_1 Potential Interference Point Antigen Coating Antigen Coating Blocking Blocking Antigen Coating->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody-HRP Secondary Antibody-HRP Primary Antibody->Secondary Antibody-HRP Substrate Addition Substrate Addition Secondary Antibody-HRP->Substrate Addition Color Development Color Development Substrate Addition->Color Development Stop Reaction Stop Reaction Color Development->Stop Reaction Read Absorbance Read Absorbance Stop Reaction->Read Absorbance Test_Compound This compound Test_Compound->Substrate Addition Cross-reactivity

Caption: Workflow of an indirect ELISA with potential interference from a test compound at the substrate addition step.

II. Assays for Biothiol Detection: A Comparison of Fluorescent Probes

Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for cellular redox homeostasis. Assays for their detection often rely on fluorescent probes that react with the thiol group. The thiol group in this compound makes it a potential cross-reactant in such assays.

Below is a comparison of common classes of fluorescent probes for biothiol detection.

Table 2: Comparison of Common Fluorescent Probes for Biothiol Detection
Probe ClassPrinciple of DetectionExcitation (nm)Emission (nm)AdvantagesDisadvantages
Maleimide-based Michael addition reaction with thiols.Varies with fluorophoreVaries with fluorophoreHigh specificity for thiols.Can react with other nucleophiles at high pH.
Thiol-cleavable linkers Cleavage of a specific linker (e.g., disulfide, dinitrophenyl ether) by thiols, releasing a fluorophore.Varies with fluorophoreVaries with fluorophoreCan be designed for "turn-on" fluorescence.Reaction kinetics can be slow.
Copper(II)-complex based Displacement of a quenching copper(II) ion from a fluorophore complex by the high affinity of thiols for copper.Varies with fluorophoreVaries with fluorophoreRapid response.Potential interference from other metal-chelating agents.
Aldehyde-based Cyclization reaction with the amino and thiol groups of cysteine/homocysteine.Varies with fluorophoreVaries with fluorophoreCan provide selectivity for Cys/Hcy over GSH.Slower reaction times.
Experimental Protocol: Assessing Fluorescent Probe Specificity and Cross-Reactivity

This protocol outlines a method to evaluate the specificity of a fluorescent probe for a particular biothiol and to test for interference from compounds like this compound.

Objective: To determine the selectivity of a fluorescent probe for different biothiols and assess the cross-reactivity of a test compound.

Materials:

  • Fluorometer or fluorescence microplate reader

  • Stock solutions of biothiols (Cys, Hcy, GSH)

  • Fluorescent probe stock solution

  • Appropriate assay buffer (e.g., PBS, HEPES)

  • Test compound (e.g., this compound) solution

Procedure:

  • Probe Selectivity: a. Prepare solutions of each biothiol (Cys, Hcy, GSH) and other potentially interfering amino acids at a fixed concentration in the assay buffer. b. Add the fluorescent probe to each solution at its optimal working concentration. c. Incubate for a specified time at room temperature. d. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. e. Compare the fluorescence response for each biothiol to assess selectivity.

  • Cross-Reactivity Assessment: a. Prepare serial dilutions of the test compound (e.g., this compound). b. In separate experiments, add the test compound dilutions to solutions containing: i. The fluorescent probe alone (to check for inherent fluorescence or quenching). ii. The fluorescent probe and a specific biothiol (to assess inhibition or enhancement of the signal). c. Incubate and measure fluorescence as described above. d. Analyze the data to determine if the test compound generates a signal, quenches the probe's fluorescence, or interferes with the probe's reaction with the target biothiol.

Visualizing the Principle of a "Turn-On" Fluorescent Biothiol Assay

Fluorescent_Biothiol_Assay cluster_0 Assay Principle cluster_1 Potential Interference Probe_Quenched Non-fluorescent Probe (Fluorophore-Quencher) Reaction Reaction (Thiol-mediated cleavage) Probe_Quenched->Reaction Biothiol Biothiol (e.g., Cysteine) Biothiol->Reaction Probe_Active Fluorescent Product (Released Fluorophore) Reaction->Probe_Active Test_Compound This compound Test_Compound->Reaction Cross-reactivity

Caption: Principle of a "turn-on" fluorescent assay for biothiol detection and potential cross-reactivity.

Conclusion

While direct data on the cross-reactivity of this compound is scarce, its chemical structure warrants careful consideration in HRP-based and biothiol detection assays. Researchers utilizing or developing assays where this compound may be present should perform rigorous validation to assess its potential for interference. The comparative data and experimental protocols provided in this guide offer a framework for selecting appropriate alternative reagents and for designing experiments to quantify and mitigate the effects of cross-reactivity, ensuring the accuracy and reliability of experimental results.

References

Benchmarking Synthetic Routes to 2,5-Dihydroxythiophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,5-dihydroxythiophenol, a crucial building block in medicinal chemistry and materials science, presents unique challenges due to the molecule's susceptibility to oxidation. This guide provides a comparative analysis of the most viable synthetic strategies, offering detailed experimental protocols and performance data to aid researchers in selecting the optimal method for their specific needs. Two primary approaches are evaluated: a multi-step synthesis via the Newman-Kwart rearrangement of a mono-protected hydroquinone and a more direct, albeit less selective, thiolation of hydroquinone.

Method 1: Newman-Kwart Rearrangement of Mono-Protected Hydroquinone

This robust, multi-step approach offers high selectivity and generally good yields by protecting one of the hydroxyl groups of hydroquinone before introducing the thiol functionality. Mono-methylation is a common and effective protection strategy.

Experimental Protocol:

Step 1: Selective Mono-methylation of Hydroquinone to 4-Methoxyphenol

A solution of hydroquinone in methanol is treated with a catalytic amount of a suitable acid or base, or by using a methylating agent like dimethyl sulfate in the presence of a base. The reaction is carefully controlled to favor the formation of the mono-methylated product, 4-methoxyphenol.

Step 2: Formation of O-(4-methoxyphenyl) dimethylthiocarbamate

The free hydroxyl group of 4-methoxyphenol is deprotonated with a base, such as sodium hydride, in an inert solvent like dimethylformamide (DMF). The resulting phenoxide is then reacted with dimethylthiocarbamoyl chloride to yield O-(4-methoxyphenyl) dimethylthiocarbamate.

Step 3: Newman-Kwart Rearrangement

The O-(4-methoxyphenyl) dimethylthiocarbamate is heated to a high temperature (typically 200-250 °C) in a high-boiling solvent like diphenyl ether. This thermal rearrangement leads to the formation of S-(4-methoxyphenyl) dimethylthiocarbamate.

Step 4: Hydrolysis to 4-Methoxythiophenol

The S-(4-methoxyphenyl) dimethylthiocarbamate is hydrolyzed using a strong base, such as potassium hydroxide, in a mixture of water and a co-solvent like ethanol. Acidification of the reaction mixture then yields 4-methoxythiophenol.

Step 5: Demethylation to this compound

The final step involves the cleavage of the methyl ether to unveil the second hydroxyl group. This is typically achieved using a strong acid, such as hydrobromic acid or boron tribromide.

Logical Workflow for Newman-Kwart Rearrangement Route

A Hydroquinone B Selective Mono-methylation A->B CH3I, K2CO3 C 4-Methoxyphenol B->C D Thiocarbamate Formation C->D 1. NaH 2. (CH3)2NCSCl E O-(4-methoxyphenyl) dimethylthiocarbamate D->E F Newman-Kwart Rearrangement E->F Heat (200-250 °C) G S-(4-methoxyphenyl) dimethylthiocarbamate F->G H Hydrolysis G->H 1. KOH 2. H+ I 4-Methoxythiophenol H->I J Demethylation I->J HBr or BBr3 K This compound J->K

Caption: Synthesis of this compound via Newman-Kwart Rearrangement.

Method 2: Direct Thiolation of Hydroquinone

Direct thiolation offers a more concise route to the target molecule, potentially reducing the number of synthetic steps and overall cost. However, this approach often suffers from a lack of selectivity, leading to the formation of di-thiolated and other byproducts, which can complicate purification and lower the overall yield of the desired mono-thiolated product.

Experimental Protocol:

Direct Thiolation using Sulfur Monochloride

Hydroquinone is reacted with sulfur monochloride (S₂Cl₂) in an inert solvent. The reaction is typically carried out at low temperatures to control the reactivity of the reagent. The initial product is a complex mixture that requires subsequent reduction, for example, with zinc and acid, to yield the thiophenol. This method often results in a mixture of mono- and di-substituted products, as well as polymeric materials.

Logical Workflow for Direct Thiolation Route

A Hydroquinone B Direct Thiolation A->B S2Cl2 C Mixture of Thiolated Products B->C D Reduction & Purification C->D Zn, HCl E This compound D->E

Caption: Synthesis of this compound via Direct Thiolation.

Performance Comparison

ParameterNewman-Kwart Rearrangement of Mono-Protected HydroquinoneDirect Thiolation of Hydroquinone
Overall Yield Moderate to GoodLow to Moderate
Selectivity HighLow
Number of Steps 52
Purification Generally straightforward chromatography at each stepDifficult, often requiring extensive chromatography
Scalability Readily scalableChallenging due to selectivity issues
Reagent Cost ModerateLow
Reaction Conditions Requires high temperatures for rearrangement, but newer catalytic methods can lower this.[1][2]Often requires careful temperature control and handling of corrosive reagents.

Conclusion

For applications requiring high purity and well-defined products, the Newman-Kwart rearrangement of a mono-protected hydroquinone stands out as the superior method for synthesizing this compound. While it involves more synthetic steps, the enhanced selectivity and more predictable outcomes justify the additional effort, particularly in the context of drug development and materials science where product purity is paramount.

The direct thiolation of hydroquinone may be considered for initial screening or applications where a mixture of thiolated products is acceptable or where cost and speed are the primary drivers. However, the significant challenges in controlling the reaction and purifying the desired product limit its practical utility for producing high-purity this compound.

Researchers should carefully consider the trade-offs between the number of synthetic steps, yield, purity, and scalability when selecting a method for the synthesis of this important molecule. The detailed protocols and comparative data presented in this guide are intended to facilitate this decision-making process.

References

Safety Operating Guide

Proper Disposal of 2,5-Dihydroxythiophenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount for ensuring a secure laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2,5-Dihydroxythiophenol, a compound that requires careful management due to its potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS contains detailed information regarding potential hazards, necessary handling precautions, and emergency measures.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A flame-resistant lab coat

  • Closed-toe shoes

All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

For safe and compliant disposal, it is essential to be aware of the specific regulatory classifications and accumulation limits associated with thiophenol compounds.

Data PointValue/GuidelineRegulatory Context
EPA Waste CodeP014 (for Thiophenol)Acutely Hazardous Waste (P-list)
Satellite Accumulation Area (SAA) Limit≤ 1 quart (liquid) or 1 kg (solid)Resource Conservation and Recovery Act (RCRA)
pH for Aqueous WasteNot applicable for this compoundGeneral guidance for aqueous waste streams
Container Headspace≥ 1 inchAllows for vapor expansion

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process designed to ensure safety and adherence to environmental regulations at every stage.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the foundational step in preventing hazardous reactions.

  • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and gloves, in a designated, compatible, and clearly labeled container.

  • Liquid Waste: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for any solutions containing this compound.

  • Incompatible Wastes: Do not mix this compound waste with incompatible materials. For instance, keep it separate from strong oxidizing agents.

Step 2: Waste Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Container Requirements: Waste containers must be made of a compatible material (e.g., high-density polyethylene) and kept securely closed except when adding waste.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards.

  • Odor Containment: Due to the potent stench characteristic of thiophenols, it is advisable to double-bag solid waste in plastic bags before placing it in the primary waste container. This container can then be stored in a larger drum for additional odor containment.

Step 3: Arranging for Professional Disposal

The disposal of this compound must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Schedule a Pickup: Once your waste container is nearly full (leaving adequate headspace) or has been accumulating for the maximum allowed time, contact your EHS office to schedule a waste pickup.

  • Documentation: Maintain a detailed log of all chemicals added to the waste container to ensure an accurate inventory for the disposal service.

Step 4: Decontamination of Empty Containers

Empty containers that previously held this compound must be thoroughly decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent capable of dissolving the chemical residue.

  • Rinsate Collection: The first rinsate is considered acutely hazardous waste and must be collected and disposed of accordingly. Subsequent rinsates should also be collected as hazardous waste.

  • Air Dry: Allow the rinsed container to air dry completely.

  • Final Disposal: Once thoroughly decontaminated and dried, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.

Experimental Workflow for Disposal

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_container Empty Container Handling ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) collect Step 2: Collect Waste in a Designated Container ppe->collect label_waste Step 3: Label Container 'HAZARDOUS WASTE' & Contents collect->label_waste rinse Step 7: Triple-Rinse Empty Container collect->rinse store Step 4: Store in a Cool, Dry, Well-Ventilated & Secure SAA label_waste->store pickup Step 5: Arrange Pickup by Licensed Disposal Service store->pickup transport Step 6: Secure Transport to Treatment Facility pickup->transport puncture Step 8: Deface Label on Container rinse->puncture dispose Step 9: Dispose of Clean Container (Recycle or Landfill) puncture->dispose

Caption: Workflow for the safe disposal of this compound.

Personal protective equipment for handling 2,5-Dihydroxythiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 2,5-Dihydroxythiophenol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a reactive sulfur compound that requires careful handling to minimize exposure risks. While specific occupational exposure limits (OELs) have not been established, the chemical nature of thiophenols necessitates stringent safety measures. The primary hazards include potential skin and eye irritation, and risks associated with inhalation of dust particles.

The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Double-gloving with nitrile gloves (minimum 5 mil thickness). Change gloves immediately upon contamination.Provides splash protection. Nitrile is recommended for its resistance to a broad range of chemicals, including aromatic and sulfur-containing compounds.[1][2]
Eye Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A full-face shield is required when there is a risk of splashes.[3]Protects against dust particles and potential splashes.
Skin and Body Protection Flame-retardant lab coat, worn fully buttoned. Chemical-resistant apron and closed-toe shoes.Prevents skin contact with the solid compound.[3]
Respiratory Protection All handling of solid this compound must be conducted within a certified chemical fume hood to avoid dust formation.[3] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with an appropriate cartridge is mandatory.[3]Minimizes the risk of inhaling fine dust particles.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for the safe handling of this compound.

Preparation:

  • Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Prepare all necessary equipment (spatulas, weigh boats, glassware) and reagents within the fume hood to minimize movement in and out of the controlled workspace.

  • Set up a designated waste container for contaminated solids and a separate one for contaminated sharps.

  • Prepare a bleach bath (a 1:1 mixture of household bleach and water) for the decontamination of glassware and equipment.

Handling:

  • Don all required PPE before entering the laboratory.

  • Conduct all weighing and transferring of solid this compound within the chemical fume hood to control dust.

  • Handle the compound gently to avoid creating airborne dust.

  • If making a solution, add the solid slowly to the solvent to prevent splashing.

  • Keep all containers of this compound tightly sealed when not in use.

Post-Handling:

  • Thoroughly decontaminate all non-disposable equipment and glassware by immersing them in the prepared bleach bath for at least 14 hours to oxidize and neutralize the thiol.

  • Wipe down the work surface within the fume hood with a suitable decontaminating solution.

Spill and Emergency Procedures

Small Spills (within a fume hood):

  • Restrict access to the area.

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as sand or vermiculite. Avoid using combustible materials like paper towels for the initial absorption.

  • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area with a bleach solution, followed by a thorough cleaning with soap and water.

Large Spills:

  • Evacuate the immediate area and alert colleagues.

  • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Prevent the spread of the spill if it is safe to do so.

  • Provide EHS personnel with the Safety Data Sheet (SDS) for this compound upon their arrival.

First Aid:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, and absorbent materials from spill cleanups, in a clearly labeled, sealed container.

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Decontamination Solutions: The bleach solution used for decontamination should be collected and disposed of as hazardous waste.

  • Labeling and Storage: All hazardous waste containers must be clearly labeled with the contents and stored in a designated satellite accumulation area until collection by EHS or a certified waste disposal company.

Workflow for Handling this compound

G prep Preparation ppe Don PPE prep->ppe handling Handling in Fume Hood ppe->handling spill Spill? handling->spill spill_proc Spill Procedure spill->spill_proc Yes post_handle Post-Handling Decontamination spill->post_handle No spill_proc->post_handle waste Waste Disposal post_handle->waste end_proc End Procedure waste->end_proc

Caption: Logical workflow for the safe handling of this compound.

References

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